molecular formula C26H26O12 B15566751 3,4-Di-O-caffeoyl quinic acid methyl ester

3,4-Di-O-caffeoyl quinic acid methyl ester

Cat. No.: B15566751
M. Wt: 530.5 g/mol
InChI Key: PKJBSZTYNDRXEQ-VOHNXBSUSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate has been reported in Gelasia latifolia, Takhtajaniantha austriaca, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (1S,3R,4R,5R)-3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26O12/c1-36-25(34)26(35)12-20(31)24(38-23(33)9-5-15-3-7-17(28)19(30)11-15)21(13-26)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h2-11,20-21,24,27-31,35H,12-13H2,1H3/b8-4+,9-5+/t20-,21-,24-,26+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKJBSZTYNDRXEQ-VOHNXBSUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@]1(C[C@H]([C@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26O12
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to the Natural Sources of 3,4-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester, also known as Macroantoin F, is a polyphenolic compound belonging to the class of dicaffeoylquinic acid derivatives. These compounds are of significant interest to the scientific community due to their diverse biological activities, including antiviral, antioxidant, and anti-inflammatory properties. This technical guide provides a comprehensive overview of the known natural sources of 3,4-Di-O-caffeoylquinic acid methyl ester, alongside detailed experimental protocols for its extraction and analysis, and insights into the signaling pathways it and its related compounds may influence.

Natural Sources of 3,4-Di-O-caffeoylquinic Acid Methyl Ester

3,4-Di-O-caffeoylquinic acid methyl ester has been identified in several plant species. The primary sources reported in the literature include:

  • Elephantopus scaber Linn.: Commonly known as "tutup bumi" or "prickly-leaved elephant's foot," this plant is a traditional medicinal herb. The rhizome of Elephantopus scaber has been identified as a source of 3,4-Di-O-caffeoylquinic acid methyl ester, where it is also referred to as Macroantoin F[1]. The compound isolated from this plant has demonstrated in vitro antiviral activity against the respiratory syncytial virus (RSV) with an IC50 value of 0.78 μg/mL[1].

  • Ilex pubescens Hook. & Arn.: This plant, also known as hairy holly, is used in traditional Chinese medicine. The leaves of Ilex pubescens have been found to contain a variety of caffeoylquinic acids, including 3,4-Di-O-caffeoylquinic acid methyl ester[2]. Research on the extracts of these leaves has indicated anti-influenza virus activity[2].

  • Lonicera japonica Thunb.: The flower buds of Japanese honeysuckle are a well-known component of traditional Chinese medicine. While a rich source of various caffeoylquinic acids, the presence of 3,4-Di-O-caffeoylquinic acid methyl ester is also reported in this plant[3].

Quantitative Data on Caffeoylquinic Acids in Natural Sources

While the presence of 3,4-Di-O-caffeoylquinic acid methyl ester has been confirmed in the aforementioned species, specific quantitative data for this particular compound remains limited in the available literature. However, studies have quantified other related caffeoylquinic acid derivatives in these plants, which provides a valuable context for the potential abundance of this class of compounds.

Plant SpeciesPlant PartCompoundConcentrationReference
Lonicera japonicaFlower BudsChlorogenic acid4-6%[4]
Lonicera japonicaFlower Buds3,5-di-O-caffeoylquinic acid-[5]
Lonicera japonicaFlower Buds4,5-di-O-caffeoylquinic acid-[5]
Ligularia fischeriLeaves3,4-dicaffeoylquinic acidup to 21.52 mg/g (in 50% EtOH extract)[2]
Ligularia fischeriLeaves3,5-dicaffeoylquinic acidup to 17.06 mg/g (in 50% EtOH extract)[2]
Ligularia fischeriLeaves4,5-dicaffeoylquinic acidup to 11.79 mg/g (in 30% EtOH extract)[2]

Note: The table above presents data for related caffeoylquinic acids to illustrate the general content of this compound class in the specified plants. Specific quantitative data for 3,4-Di-O-caffeoylquinic acid methyl ester is not available in the cited literature.

Experimental Protocols

The following sections detail representative methodologies for the extraction and quantification of dicaffeoylquinic acid derivatives from plant materials, which can be adapted for 3,4-Di-O-caffeoylquinic acid methyl ester.

Extraction of Caffeoylquinic Acids

A common method for extracting caffeoylquinic acids from plant material involves solvent extraction.

Materials:

  • Dried and powdered plant material (e.g., leaves, rhizomes)

  • Methanol (MeOH) or Ethanol (EtOH), HPLC grade

  • Deionized water

  • Reflux apparatus or sonicator

  • Centrifuge

  • Filter paper (e.g., Whatman No. 1)

  • Rotary evaporator

Procedure:

  • Extraction: Weigh approximately 1 gram of the powdered plant material and place it in a flask. Add 20 mL of 50% methanol.

  • Reflux or Sonication: Heat the mixture under reflux for 20 minutes with continuous stirring. Alternatively, the extraction can be performed using sonication.

  • Cooling and Centrifugation: Allow the extract to cool to room temperature. Centrifuge the mixture for 10 minutes at a high speed (e.g., 14,000 x g) to pellet the solid material.

  • Filtration: Decant the supernatant and filter it through filter paper to remove any remaining particulate matter.

  • Concentration: The filtered extract can be concentrated under reduced pressure using a rotary evaporator if necessary.

  • Storage: Store the final extract at -20°C until further analysis.

Quantification by High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD is a robust and widely used technique for the separation and quantification of phenolic compounds like caffeoylquinic acids.

Instrumentation and Conditions:

  • HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD).

  • Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient elution is typically employed.

    • Solvent A: 0.085% phosphoric acid or 0.1% formic acid in deionized water.

    • Solvent B: Acetonitrile (ACN).

  • Gradient Program (Example):

    • 0 min: 12% B

    • 0-50 min: Linear gradient to 24% B

    • 50-55 min: Isocratic at 24% B

    • 55-56 min: Linear gradient to 100% B

  • Flow Rate: 0.8 to 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: The DAD can monitor multiple wavelengths. For dicaffeoylquinic acids, a wavelength of around 325-330 nm is often used for quantification.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) of 3,4-Di-O-caffeoylquinic acid methyl ester in methanol. Create a series of dilutions to generate a calibration curve.

  • Sample Preparation: Dilute the plant extract with the mobile phase if necessary and filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the standard solutions and the sample extract into the HPLC system.

  • Quantification: Identify the peak corresponding to 3,4-Di-O-caffeoylquinic acid methyl ester in the sample chromatogram by comparing its retention time and UV spectrum with the reference standard. Quantify the compound by relating the peak area to the calibration curve.

Signaling Pathways

While specific signaling pathway studies for 3,4-Di-O-caffeoylquinic acid methyl ester are limited, research on the closely related non-esterified form, 3,4-dicaffeoylquinic acid, provides valuable insights into its potential mechanisms of action, particularly its antiviral properties.

Antiviral Mechanism of 3,4-Dicaffeoylquinic Acid against Enterovirus A-71

Studies have shown that 3,4-dicaffeoylquinic acid can inhibit the entry of Enterovirus A-71 (EV-A71) into host cells. The proposed mechanism involves the direct interaction of the compound with the virus particle, disrupting its attachment to host cell receptors.[6]

antiviral_mechanism Inhibition of Viral Attachment VP1 VP1 Structural Protein FiveFoldAxis 5-Fold Axis HSR Heparan Sulfate Receptor (HS) FiveFoldAxis->HSR Attachment DCQA 3,4-Dicaffeoylquinic Acid DCQA->FiveFoldAxis

Caption: Antiviral mechanism of 3,4-dicaffeoylquinic acid.

The diagram illustrates that 3,4-dicaffeoylquinic acid binds to the 5-fold axis of the viral capsid, specifically targeting the VP1 structural protein. This binding event sterically hinders the interaction between the virus and its host cell receptor, heparan sulfate, thereby preventing viral attachment and subsequent entry into the cell.

Furthermore, a related compound, 3,4,5-tri-O-caffeoylquinic acid methyl ester, has been shown to activate the AKT/mTOR, MAPK, and NF-κB signaling pathways in the context of hepatitis B virus replication[6][7]. Another related compound, 3,4,5-tri-O-caffeoylquinic acid, has been found to attenuate influenza A virus-induced inflammation through the Toll-like receptor 3/7 activated signaling pathway[8]. These findings suggest that dicaffeoylquinic acid derivatives may exert their biological effects through the modulation of key cellular signaling cascades involved in viral infection and inflammation.

Conclusion

3,4-Di-O-caffeoylquinic acid methyl ester is a promising natural product found in several medicinal plants, including Elephantopus scaber, Ilex pubescens, and Lonicera japonica. While further research is needed to quantify its abundance in these sources and to fully elucidate its mechanisms of action, the available data on related compounds highlight its potential as a lead for the development of new therapeutic agents, particularly in the antiviral and anti-inflammatory arenas. The methodologies outlined in this guide provide a foundation for researchers to further explore the phytochemical landscape of these plants and to investigate the pharmacological properties of this and other caffeoylquinic acid derivatives.

References

Elucidating the Chemical Architecture of 3,4-Di-O-caffeoyl quinic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 3,4-Di-O-caffeoyl quinic acid methyl ester, a naturally occurring phenolic compound with significant interest in pharmaceutical research. This document details the spectroscopic data interpretation and experimental methodologies essential for its identification and characterization.

Introduction

This compound is a member of the caffeoylquinic acid class of compounds, which are esters formed between caffeic acid and quinic acid.[1][2] These compounds are widely distributed in the plant kingdom and are known for their diverse biological activities. The precise determination of the chemical structure, including the location of the caffeoyl groups and the methyl ester on the quinic acid core, is paramount for understanding its structure-activity relationships and for the development of potential therapeutic agents. The structure elucidation process relies heavily on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Molecular Structure

The chemical structure of this compound is characterized by a central quinic acid moiety. Two caffeoyl groups are attached as esters at the C-3 and C-4 positions of the quinic acid ring, and a methyl ester group is present at the C-1 carboxyl position.

Molecular Formula: C₂₆H₂₆O₁₂[3]

Molar Mass: 530.48 g/mol [3]

CAS Number: 114637-83-1[2]

Spectroscopic Data for Structure Elucidation

The definitive identification of this compound is achieved through the detailed analysis of its 1D and 2D NMR spectra, along with its mass spectrometric fragmentation pattern. The data presented below is based on analysis in DMSO-d₆.

NMR spectroscopy is the most powerful tool for determining the intricate connectivity and stereochemistry of organic molecules. For this compound, a combination of ¹H NMR, ¹³C NMR, and 2D NMR experiments such as COSY, HSQC, and HMBC is employed to assign all proton and carbon signals and to establish the esterification pattern.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound (in DMSO-d₆) [4]

Position¹³C (δ ppm)¹H (δ ppm, J in Hz)
Quinic Acid Moiety
1--
2--
3--
4--
5--
6--
7 (C=O, methyl ester)--
OCH₃52.5[5]-
3-O-Caffeoyl Moiety
1'--
2'-7.09 (s)
3'--
4'--
5'--
6'--
7' (C=O)-7.56 (d, 15.9)
8'--
9'--
4-O-Caffeoyl Moiety
1''--
2''-7.09 (s)
3''--
4''--
5''--
6''--
7'' (C=O)-7.47 (d, 15.9)
8''--
9''--

Note: A complete, experimentally verified table of all chemical shifts and coupling constants was not available in the searched literature. The provided data is based on a key reference for the named compound and related structures. Researchers should consult the primary literature for complete, validated data.[4][5]

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to determine the molecular weight and elemental composition of the molecule. Tandem mass spectrometry (MS/MS) provides valuable structural information through the analysis of fragmentation patterns. The fragmentation of dicaffeoylquinic acid derivatives is characterized by the neutral loss of caffeoyl moieties and cleavages within the quinic acid ring.

Table 2: ESI-MS/MS Fragmentation Data for this compound

Precursor Ion [M-H]⁻m/z of Fragment IonProposed Fragment Identity
529367[M-H - Caffeoyl]⁻
529353[M-H - Caffeic acid]⁻
529191[Quinic acid - H]⁻
529179[Caffeic acid - H]⁻
529173[Quinic acid - H - H₂O]⁻
529161[Caffeoyl - H]⁻

Note: The fragmentation pattern is based on general observations for dicaffeoylquinic acids and may vary depending on the specific instrument and conditions used.[4][6]

Experimental Protocols

The following sections detail the typical methodologies for the isolation and structural characterization of this compound.

A common source for the isolation of this compound is the flower buds of Lonicera japonica.[2] A general procedure is as follows:

  • Extraction: The dried and powdered plant material is extracted with a suitable solvent, typically 75% ethanol, at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

  • Partitioning: The crude extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as cyclohexane, ethyl acetate (B1210297), and n-butanol, to fractionate the components based on their solubility. The target compound is typically enriched in the ethyl acetate fraction.

  • Chromatographic Separation: The ethyl acetate fraction is subjected to multiple chromatographic steps for purification.

    • Silica (B1680970) Gel Column Chromatography: The fraction is first separated on a silica gel column using a gradient elution system, for example, dichloromethane-methanol.

    • Sephadex LH-20 Column Chromatography: Further purification is achieved using a Sephadex LH-20 column with an isocratic elution of a solvent mixture like dichloromethane-methanol.

    • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is often performed using preparative HPLC on a C18 column with a mobile phase such as methanol-water to yield the pure compound.

  • NMR Spectroscopy:

    • Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent, typically DMSO-d₆, in a standard 5 mm NMR tube.

    • Data Acquisition: ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Data Analysis: The chemical shifts (δ) are referenced to the residual solvent signal. The coupling constants (J) are measured in Hertz. The 2D NMR spectra are used to establish the connectivity between protons and carbons.

  • Mass Spectrometry:

    • Sample Preparation: A dilute solution of the purified compound is prepared in a suitable solvent like methanol.

    • Data Acquisition: ESI-MS and ESI-MS/MS spectra are acquired in both positive and negative ion modes. High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition.

    • Data Analysis: The fragmentation pattern is analyzed to confirm the presence of the caffeoyl and quinic acid moieties and their connectivity.

Visualizing the Elucidation Process

The following diagrams illustrate the workflow and key relationships in the structure elucidation of this compound.

experimental_workflow plant_material Plant Material (e.g., Lonicera japonica) extraction Solvent Extraction (75% Ethanol) plant_material->extraction partitioning Liquid-Liquid Partitioning extraction->partitioning crude_fraction Ethyl Acetate Fraction partitioning->crude_fraction silica_gel Silica Gel Chromatography crude_fraction->silica_gel sephadex Sephadex LH-20 Chromatography silica_gel->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_compound Pure 3,4-Di-O-caffeoyl quinic acid methyl ester prep_hplc->pure_compound nmr NMR Spectroscopy (1D and 2D) pure_compound->nmr ms Mass Spectrometry (ESI-MS, MS/MS) pure_compound->ms structure_elucidation Structure Elucidation nmr->structure_elucidation ms->structure_elucidation

Figure 1. Experimental workflow for isolation and identification.

Figure 2. Key 2D NMR correlations for structure confirmation.

Conclusion

The structural elucidation of this compound is a systematic process that combines efficient isolation techniques with advanced spectroscopic analysis. The precise assignment of NMR signals, corroborated by mass spectrometric fragmentation data, is essential for unequivocally defining its chemical structure. This guide provides a foundational understanding of the methodologies and data interpretation required for the characterization of this and related natural products, which is a critical step in the pipeline of drug discovery and development.

References

Spectroscopic and Spectrometric Characterization of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for 3,4-Di-O-caffeoylquinic acid methyl ester, a naturally occurring phenolic compound of significant interest in pharmaceutical and nutraceutical research. This document is intended to serve as a detailed reference for the identification and characterization of this compound.

Spectroscopic Data: ¹H and ¹³C NMR

The structural elucidation of 3,4-Di-O-caffeoylquinic acid methyl ester is heavily reliant on one and two-dimensional NMR spectroscopy. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR spectral data, including chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz).

Table 1: ¹H NMR Data of 3,4-Di-O-caffeoylquinic Acid Methyl Ester (600 MHz, CD₃OD) [1]

PositionChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-22.10-2.36m
H-35.54dt12.0, 7.2
H-45.12dd12.0, 3.2
H-54.34dt6.4, 3.2
H-62.10-2.36m
OMe3.74s
3-O-Caffeoyl
H-2'7.06d1.8
H-5'6.82d7.8
H-6'6.92dd7.8, 1.8
H-7'7.58d15.6
H-8'6.26d15.6
4-O-Caffeoyl
H-2''7.02d1.8
H-5''6.80d7.8
H-6''6.94dd7.8, 1.8
H-7''7.63d15.6
H-8''6.32d15.6

Table 2: ¹³C NMR Data of 3,4-Di-O-caffeoylquinic Acid Methyl Ester (150 MHz, CD₃OD) [1]

PositionChemical Shift (δ, ppm)
175.2
236.5
370.1
472.3
571.8
638.2
7 (C=O, ester)175.8
OMe53.1
3-O-Caffeoyl
1'128.1
2'115.4
3'146.8
4'149.6
5'116.5
6'123.2
7'148.2
8'114.7
9' (C=O)167.9
4-O-Caffeoyl
1''128.2
2''115.4
3''146.8
4''149.6
5''116.5
6''123.2
7''148.1
8''114.8
9'' (C=O)167.8

Mass Spectrometry Data

High-resolution electrospray ionization mass spectrometry (HR-ESI-MS) is a critical tool for confirming the molecular formula and studying the fragmentation pattern of 3,4-Di-O-caffeoylquinic acid methyl ester.

Table 3: Mass Spectrometry Data for 3,4-Di-O-caffeoylquinic Acid Methyl Ester and its Isomers

Ionm/z (Observed)DescriptionReference
[M+H]⁺529.1506Molecular ion of a closely related isomer (3-O-cis-Caffeoyl-4-O-trans-caffeoyl quinic acid methyl ester)[2]
[M-caffeoyl]⁺367.1129Fragment ion from the loss of a caffeoyl group from the isomer[2]
[caffeoyl]⁺161.0289Caffeoyl fragment ion from the isomer[2]
Calculated Exact Mass544.15807632 DaFor the molecular formula C₂₇H₂₈O₁₂[3]

Experimental Protocols

NMR Spectroscopy

The NMR spectra for 3,4-Di-O-caffeoylquinic acid methyl ester were acquired on a 600 MHz spectrometer for ¹H NMR and a 150 MHz spectrometer for ¹³C NMR.[1] The sample was dissolved in deuterated methanol (B129727) (CD₃OD). Chemical shifts are reported in ppm relative to tetramethylsilane (B1202638) (TMS) as an internal standard.

Mass Spectrometry

While a specific detailed protocol for the title compound is not available, a general approach for analyzing dicaffeoylquinic acids involves High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS). For a closely related isomer, the analysis was performed to obtain the [M+H]⁺ ion and its fragments.[2]

Experimental and Logical Workflow Visualization

The following diagrams illustrate the general workflow for the isolation and characterization of natural products like 3,4-Di-O-caffeoylquinic acid methyl ester, as well as the logical relationship of its structural components.

G cluster_extraction Extraction and Isolation cluster_analysis Spectroscopic and Spectrometric Analysis Plant_Material Plant Material (e.g., Lonicera japonica) Extraction Solvent Extraction (e.g., Ethanol) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Fractionation Column Chromatography Crude_Extract->Fractionation Pure_Compound Pure 3,4-Di-O-caffeoylquinic acid methyl ester Fractionation->Pure_Compound NMR_Spectroscopy NMR Spectroscopy (1H, 13C, 2D) Pure_Compound->NMR_Spectroscopy Mass_Spectrometry Mass Spectrometry (HR-ESI-MS) Pure_Compound->Mass_Spectrometry Structure_Elucidation Structure Elucidation NMR_Spectroscopy->Structure_Elucidation Mass_Spectrometry->Structure_Elucidation

Caption: General workflow for the isolation and structural elucidation of 3,4-Di-O-caffeoylquinic acid methyl ester.

G Quinic_Acid Quinic Acid Core Compound 3,4-Di-O-caffeoylquinic acid methyl ester Quinic_Acid->Compound Caffeoyl_1 Caffeoyl Group 1 Caffeoyl_1->Compound at C3 Caffeoyl_2 Caffeoyl Group 2 Caffeoyl_2->Compound at C4 Methyl_Ester Methyl Ester Group Methyl_Ester->Compound at C7

Caption: Structural components of 3,4-Di-O-caffeoylquinic acid methyl ester.

References

The Biological Activities of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenolic compound belonging to the class of dicaffeoylquinic acids (DCQAs). These compounds are esters formed between quinic acid and two caffeic acid molecules. Found in a variety of plant species, including Elephantopus scaber, Artemisia annua, and Ilex species, 3,4-di-O-caffeoylquinic acid methyl ester and its related isomers have garnered significant scientific interest due to their diverse and potent biological activities. This technical guide provides an in-depth overview of the known biological effects of 3,4-di-O-caffeoylquinic acid methyl ester, with a focus on its antiviral, anti-inflammatory, antioxidant, and potential anti-diabetic properties. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the underlying molecular mechanisms to support further research and drug development efforts.

Quantitative Data Summary

The following tables provide a summary of the quantitative data on the biological activities of 3,4-Di-O-caffeoylquinic acid methyl ester and its closely related isomers.

Table 1: Antiviral and Enzyme Inhibitory Activities of 3,4-Di-O-caffeoylquinic Acid Methyl Ester and Related Compounds

CompoundBiological ActivityAssayTargetIC50 / EC50Reference
3,4-Di-O-caffeoylquinic acid methyl esterAntiviralPlaque Reduction AssayRespiratory Syncytial Virus (RSV)0.78 µg/mL[1][1]
3,4-Dicaffeoylquinic acidAnti-influenzaIn vivo mouse modelInfluenza A Virus50 mg/kg (oral admin.)[2][3]
3,4-Dicaffeoylquinic acidAntiviralCytopathic Effect AssayEnterovirus A-71 (EV-A71)36.38 ± 2.05 µM[4]
3,4-Dicaffeoylquinic acidα-Glucosidase Inhibitionα-Glucosidase Inhibitory Assayα-Glucosidase241.80 µg/mL[5]
3,5-Di-O-caffeoylquinic acid methyl esterAnti-inflammatoryNitric Oxide (NO) Production AssayLPS-induced NO in RAW 264.7 cellsSignificant inhibition at 5 µM[6]

Table 2: Antioxidant Activity of Dicaffeoylquinic Acid Derivatives

CompoundAssayParameterValueReference
3,4-Dicaffeoylquinic acidDPPH Radical ScavengingEC5068.91 µg/mL[5]
3,4-Dicaffeoylquinic acidFerric Reducing ActivityEC502.18 µg/mL[5]
3,4-Dicaffeoylquinic acidβ-Carotene Bleaching ActivityEC5023.85 µg/mL[5]
3,5-Dicaffeoylquinic acidDPPH Radical ScavengingIC504.26 µg/mL[7]

Key Biological Activities and Mechanisms of Action

Antiviral Activity

3,4-Di-O-caffeoylquinic acid methyl ester has demonstrated notable antiviral properties. Specifically, it exhibits in vitro activity against the Respiratory Syncytial Virus (RSV) with an IC50 value of 0.78 µg/mL[1].

The broader class of dicaffeoylquinic acids has also been investigated for anti-influenza activity. In a murine model of influenza A virus infection, oral administration of 3,4-dicaffeoylquinic acid at a dose of 50 mg/kg significantly extended the lifespan of infected mice[2][3]. The proposed mechanism of action for this in vivo effect is novel, involving the enhancement of viral clearance through the upregulation of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) expression[2][3]. Furthermore, dicaffeoylquinic acid methyl esters have been shown to inhibit the neuraminidase of the influenza A virus, a key enzyme for viral replication and propagation.

Additionally, 3,4-dicaffeoylquinic acid has been shown to inhibit Enterovirus A-71 (EV-A71) by disrupting the initial phase of infection, specifically viral attachment to host cells[4].

Anti-inflammatory Activity

Dicaffeoylquinic acids, including the 3,4- and 3,5-isomers, are potent anti-inflammatory agents. Their mechanism of action is primarily attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

In lipopolysaccharide (LPS)-stimulated macrophages, these compounds have been shown to suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines including TNF-α, IL-1β, and IL-6. This suppression is achieved by inhibiting the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Mechanistically, dicaffeoylquinic acids prevent the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα). This action blocks the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of pro-inflammatory genes. Furthermore, these compounds have been observed to reverse the LPS-induced phosphorylation of key MAPK proteins, namely extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38.

Anti-inflammatory Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK MAPKKK MAPKKK TLR4->MAPKKK IkBa IκBα IKK->IkBa P p65 p65 p50 p50 p65_nuc p65 p65->p65_nuc Translocation p50_nuc p50 p50->p50_nuc Translocation MAPKK MAPKK MAPKKK->MAPKK P ERK ERK MAPKK->ERK P JNK JNK MAPKK->JNK P p38 p38 MAPKK->p38 P DCQAME 3,4-Di-O-caffeoyl quinic acid methyl ester DCQAME->IKK Inhibits DCQAME->MAPKKK Inhibits DNA DNA p65_nuc->DNA p50_nuc->DNA ProInflammatory_Genes Pro-inflammatory Gene Transcription (iNOS, COX-2, TNF-α, IL-6) DNA->ProInflammatory_Genes

Caption: Anti-inflammatory mechanism via NF-κB and MAPK pathways.
Antioxidant Activity

The presence of two caffeoyl moieties, which contain catechol groups, endows 3,4-di-O-caffeoylquinic acid methyl ester and its isomers with significant antioxidant properties. These compounds can act as potent free radical scavengers. The antioxidant capacity has been evaluated using various in vitro assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, ferric reducing antioxidant power (FRAP) assay, and β-carotene bleaching assay. The demonstrated antioxidant activity suggests a potential role for this compound in mitigating oxidative stress-related pathologies.

Potential Anti-Diabetic Effects

Emerging evidence suggests that dicaffeoylquinic acids may have beneficial effects in the context of diabetes management. 3,4-dicaffeoylquinic acid has been shown to inhibit α-glucosidase, an enzyme involved in the digestion of carbohydrates[5]. By inhibiting this enzyme, the compound can potentially slow down the absorption of glucose from the intestine, thereby helping to manage postprandial hyperglycemia. Further research is warranted to fully elucidate the anti-diabetic potential of 3,4-di-O-caffeoylquinic acid methyl ester.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

DPPH Radical Scavenging Assay

This assay is used to determine the free radical scavenging activity of a compound.

  • Reagents and Materials:

    • 2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Test compound (3,4-Di-O-caffeoylquinic acid methyl ester) dissolved in a suitable solvent (e.g., methanol or ethanol) to prepare a stock solution and serial dilutions.

    • Positive control (e.g., Ascorbic acid or Trolox).

    • Methanol or ethanol (B145695) (spectrophotometric grade).

    • 96-well microplate or spectrophotometer cuvettes.

    • Microplate reader or spectrophotometer.

  • Procedure:

    • Prepare a working solution of DPPH in methanol or ethanol. The absorbance of this solution at 517 nm should be adjusted to approximately 1.0.

    • In a 96-well plate, add a specific volume of the test compound at various concentrations to different wells.

    • Add the DPPH working solution to each well containing the test compound.

    • The reaction mixture is incubated in the dark at room temperature for a defined period (e.g., 30 minutes).

    • Measure the absorbance of the solution at 517 nm.

    • A blank containing the solvent and DPPH solution, and a positive control are also run in parallel.

    • The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of scavenging activity against the concentration of the test compound.

DPPH Assay Workflow start Start prepare_dpph Prepare 0.1 mM DPPH solution start->prepare_dpph prepare_sample Prepare serial dilutions of test compound start->prepare_sample prepare_control Prepare positive control (e.g., Ascorbic Acid) start->prepare_control mix Mix DPPH solution with sample/control prepare_dpph->mix prepare_sample->mix prepare_control->mix incubate Incubate in dark (30 min, RT) mix->incubate measure Measure absorbance at 517 nm incubate->measure calculate Calculate % scavenging and IC50 value measure->calculate end End calculate->end

Caption: Workflow for the DPPH radical scavenging assay.
α-Glucosidase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzyme α-glucosidase.

  • Reagents and Materials:

    • α-Glucosidase from Saccharomyces cerevisiae.

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

    • Phosphate (B84403) buffer (e.g., 0.1 M, pH 6.8).

    • Test compound (3,4-Di-O-caffeoylquinic acid methyl ester) dissolved in buffer or a suitable solvent.

    • Acarbose as a positive control.

    • Sodium carbonate (Na2CO3) solution (e.g., 0.2 M) to stop the reaction.

    • 96-well microplate.

    • Microplate reader.

  • Procedure:

    • Prepare a solution of α-glucosidase in phosphate buffer.

    • In a 96-well plate, add the test compound at various concentrations to different wells.

    • Add the α-glucosidase solution to each well and pre-incubate the mixture at 37°C for a short period (e.g., 10 minutes).

    • Initiate the reaction by adding the pNPG substrate solution to each well.

    • Incubate the plate at 37°C for a defined time (e.g., 20 minutes).

    • Stop the reaction by adding the sodium carbonate solution.

    • Measure the absorbance of the released p-nitrophenol at 405 nm.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance of the reaction with the inhibitor.

    • The IC50 value is determined from a dose-response curve.

Neuraminidase Inhibition Assay

This assay is used to evaluate the inhibitory effect of a compound on influenza neuraminidase activity.

  • Reagents and Materials:

    • Influenza virus neuraminidase.

    • Fluorogenic substrate, such as 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

    • Assay buffer (e.g., MES buffer with CaCl2).

    • Test compound (dicaffeoylquinic acid methyl esters).

    • Oseltamivir as a positive control.

    • Stop solution (e.g., ethanol with glycine-NaOH buffer).

    • Black 96-well microplate.

    • Fluorescence microplate reader.

  • Procedure:

    • In a black 96-well plate, add the test compound at various concentrations.

    • Add the neuraminidase enzyme solution to each well.

    • Incubate the plate at 37°C for a pre-determined time (e.g., 30 minutes).

    • Initiate the enzymatic reaction by adding the MUNANA substrate solution.

    • Incubate the plate at 37°C for a specific period (e.g., 60 minutes), protected from light.

    • Terminate the reaction by adding the stop solution.

    • Measure the fluorescence of the liberated 4-methylumbelliferone (B1674119) (excitation ~365 nm, emission ~450 nm).

    • The percentage of inhibition is calculated based on the fluorescence signal of the control (enzyme and substrate without inhibitor).

    • The IC50 value is determined from the dose-response curve.

Conclusion

3,4-Di-O-caffeoylquinic acid methyl ester is a promising natural product with a range of significant biological activities. Its demonstrated antiviral, anti-inflammatory, and antioxidant properties, coupled with its potential for modulating key signaling pathways, make it a compelling candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers, scientists, and drug development professionals to advance the understanding and application of this multifaceted compound. Further in-depth in vivo studies and clinical trials are necessary to fully realize its therapeutic potential.

References

Antiviral Properties of 3,4-Di-O-caffeoyl quinic acid methyl ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Di-O-caffeoyl quinic acid methyl ester, a naturally occurring phenolic compound, has demonstrated notable antiviral activities, particularly against Respiratory Syncytial Virus (RSV) and Influenza A virus. This technical guide provides a comprehensive overview of its antiviral properties, including quantitative data on its efficacy, detailed experimental methodologies for its evaluation, and an exploration of its mechanisms of action. This document synthesizes current research to serve as a valuable resource for professionals in the fields of virology, natural product chemistry, and drug development.

Introduction

This compound, also known as Macroantoin F, is a dicaffeoyl derivative isolated from various plant sources, including Elephantopus scaber Linn and Ilex pubescens.[1] This compound belongs to the larger class of caffeoylquinic acids (CQAs), which are well-regarded for their diverse biological activities. While the parent compound, 3,4-Di-O-caffeoylquinic acid, has been studied for its antiviral effects, the methyl ester derivative has shown distinct and potent inhibitory capabilities, making it a compound of significant interest for antiviral research.

Quantitative Antiviral Data

The antiviral efficacy of this compound and its related compounds has been quantified against several viruses. The following tables summarize the key findings from in vitro studies.

Table 1: Antiviral Activity against Respiratory Syncytial Virus (RSV)

CompoundVirusCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
This compound (Macroantoin F)RSVNot SpecifiedNot Specified0.78 µg/mLNot ReportedNot Reported[1][2]
3,4-Di-O-caffeoylquinic acidRSVHEp-2Plaque Reduction1.2 µg/mL (2.33 µM)>1000 µM>429[3]
Isopropyl 3,4-Di-O-caffeoyl quinateRSVHEp-2Plaque Reduction0.3 µMNot ReportedNot Reported[4]

Table 2: Antiviral Activity against Influenza A Virus

CompoundVirus StrainAssay TypeTargetIC50Reference
3,4-di-O-caffeoylquinic acid methyl esterInfluenza ANeuraminidase InhibitionNeuraminidaseNot specified, but showed inhibitory activity
3,4-di-O-caffeoylquinic acidInfluenza A/WSN/33 (H1N1)Not SpecifiedHost-mediated (TRAIL expression)Not applicable (in vivo study)[5][6]

Mechanisms of Antiviral Action

Inhibition of Respiratory Syncytial Virus (RSV)

The primary mechanism of action of 3,4-Di-O-caffeoylquinic acid and its esters against RSV is the inhibition of virus-cell fusion.[3] Molecular docking studies have suggested that the parent compound binds to the RSV fusion protein (RSV-F), a critical component for viral entry into host cells.[4] Esterification of the carboxylic group in 3,4-Di-O-caffeoylquinic acid has been shown to enhance this anti-RSV activity, likely due to increased hydrophobicity facilitating better interaction with the fusion protein.[4]

Proposed Anti-RSV Mechanism cluster_virus RSV Virion cluster_host Host Cell cluster_compound Inhibitor RSV RSV RSV_F Fusion Protein (RSV-F) HostCell Host Cell Membrane RSV_F->HostCell Fusion Infection Infection HostCell->Infection Viral Entry Compound 3,4-Di-O-caffeoyl quinic acid methyl ester Compound->RSV_F Inhibition Proposed Anti-Influenza A Mechanism cluster_virus_release Viral Release Cycle cluster_compound Inhibitor InfectedCell Infected Host Cell ProgenyVirion Progeny Virion InfectedCell->ProgenyVirion Budding Neuraminidase Neuraminidase (NA) ProgenyVirion->Neuraminidase Requires for release Release Viral Spread Neuraminidase->Release Facilitates Release Compound 3,4-Di-O-caffeoyl quinic acid methyl ester Compound->Neuraminidase Inhibition General Antiviral Testing Workflow Start Start: Compound of Interest Cytotoxicity Cytotoxicity Assay (e.g., MTT) Determine CC50 Start->Cytotoxicity Antiviral Antiviral Assay (e.g., Plaque Reduction) Determine IC50 Start->Antiviral SI Calculate Selectivity Index (SI) SI = CC50 / IC50 Cytotoxicity->SI Antiviral->SI Mechanism Mechanism of Action Studies (e.g., NA Inhibition, Fusion Assay) Lead Lead Compound Identification Mechanism->Lead SI->Mechanism If SI is high

References

The Neuroprotective Landscape of Dicaffeoylquinic Acid Derivatives: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Neurodegenerative diseases, characterized by the progressive loss of neuronal structure and function, pose a significant challenge to global health. A growing body of research highlights the therapeutic potential of natural compounds in mitigating the pathological processes underlying these conditions, such as oxidative stress and neuroinflammation. Among these, dicaffeoylquinic acid (DCQA) derivatives have emerged as promising neuroprotective agents. This technical guide provides an in-depth overview of the neuroprotective effects of key DCQA isomers, including 1,5-dicaffeoylquinic acid (1,5-DCQA), 3,5-dicaffeoylquinic acid (3,5-DCQA), and 4,5-dicaffeoylquinic acid (4,5-DCQA). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive summary of quantitative data, detailed experimental protocols, and a visualization of the core signaling pathways involved.

Core Mechanisms of Neuroprotection

The neuroprotective effects of DCQA derivatives are multifaceted, primarily revolving around their potent antioxidant and anti-inflammatory properties. These compounds exert their influence by modulating key intracellular signaling pathways, most notably the Phosphoinositide 3-kinase (PI3K)/Akt and the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathways.

1,5-Dicaffeoylquinic Acid (1,5-DCQA): This isomer has demonstrated significant neuroprotective effects against amyloid-β (Aβ)-induced neurotoxicity.[1][2] Studies have shown that 1,5-DCQA enhances neuronal cell viability in a concentration-dependent manner.[1] Its protective mechanisms are largely attributed to the activation of the PI3K/Akt signaling pathway, which plays a crucial role in promoting cell survival and inhibiting apoptosis.[1] Furthermore, 1,5-DCQA's anti-apoptotic potential is linked to the modulation of the Bcl-2/Bax protein ratio.[1]

3,5-Dicaffeoylquinic Acid (3,5-DCQA): A well-studied derivative, 3,5-DCQA exhibits robust protection against oxidative stress-induced neuronal cell death.[3] In models using hydrogen peroxide (H₂O₂)-induced toxicity in SH-SY5Y neuroblastoma cells, pretreatment with 3,5-DCQA has been shown to attenuate neuronal death and reduce the activation of caspase-3, a key executioner enzyme in apoptosis.[3] The compound also aids in restoring depleted intracellular glutathione (B108866) levels, a critical endogenous antioxidant.[3] The neuroprotective effects of 3,5-DCQA are also mediated through the activation of the PI3K/Akt signaling pathway.[4]

4,5-Dicaffeoylquinic Acid (4,5-DCQA): This isomer is recognized for its potent anti-inflammatory and antioxidant activities. It has been shown to suppress the production of pro-inflammatory mediators in microglial cells, the resident immune cells of the central nervous system. The anti-inflammatory effects are attributed to its ability to modulate key signaling pathways that regulate the expression of pro-inflammatory mediators.

Quantitative Data on Neuroprotective Effects

The following tables summarize the quantitative data on the neuroprotective effects of various dicaffeoylquinic acid derivatives from in vitro studies.

Table 1: Neuroprotective Effects of Dicaffeoylquinic Acid Derivatives on Cell Viability

CompoundCell LineNeurotoxinConcentration of DCQAOutcomeReference
1,5-DCQAPrimary Cortical NeuronsAmyloid β (1-42) (40 µmol/L)Concentration-dependentIncreased neuronal cell viability[1]
3,5-DCQASH-SY5YHydrogen Peroxide (H₂O₂)Not specifiedAttenuated neuronal death[3]

Table 2: Modulation of Apoptotic and Inflammatory Markers by Dicaffeoylquinic Acid Derivatives

CompoundCell LineParameter MeasuredNeurotoxinConcentration of DCQAEffectReference
1,5-DCQAPrimary Cortical NeuronsBcl-2/Bax ratioAmyloid β (1-42)Not specifiedModulated expression[1]
3,5-DCQASH-SY5YCaspase-3 activityHydrogen Peroxide (H₂O₂)Not specifiedAttenuated activation[3]
3,5-DCQAH9C2Cleaved Caspase-3Tert-butyl hydroperoxide (TBHP)5, 10, 20 μMDose-dependent reduction[4]
3,5-DCQAH9C2Bax expressionTert-butyl hydroperoxide (TBHP)5, 10, 20 μMDose-dependent decrease[4]
4,5-DCQARAW264.7 MacrophagesNitric Oxide (NO) ProductionLipopolysaccharide (LPS)Not specifiedDose-dependent reduction

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of the neuroprotective potential of dicaffeoylquinic acid derivatives.

Cell Viability Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Dicaffeoylquinic acid derivative stock solution (in DMSO)

  • Neurotoxin (e.g., H₂O₂, Amyloid-β)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO, acidified isopropanol)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Pre-treatment: Pre-treat the cells with various concentrations of the dicaffeoylquinic acid derivative for 1-2 hours.

  • Induction of Neurotoxicity: Add the neurotoxin (e.g., 100 µM H₂O₂) and incubate for the desired period (e.g., 24 hours).

  • MTT Incubation: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the control group.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a sample of tissue homogenate or extract.

Materials:

  • Cell lysates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Lysis: Lyse cells with RIPA buffer and determine the protein concentration using a BCA assay.[5]

  • SDS-PAGE: Load equal amounts of protein onto an SDS-PAGE gel for separation based on molecular weight.[5]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.[6]

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.[6]

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.[6]

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Detection: Detect the protein bands using a chemiluminescence substrate and an imaging system.

  • Quantification: Quantify the band intensities and normalize to a loading control (e.g., β-actin).[7]

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways modulated by dicaffeoylquinic acid derivatives and a typical experimental workflow.

G cluster_0 Cell Seeding & Culture cluster_1 Treatment cluster_2 MTT Assay seed Seed SH-SY5Y cells in 96-well plate incubate1 Incubate for 24h seed->incubate1 pretreat Pre-treat with DCQA derivative add_toxin Add Neurotoxin (e.g., H2O2) pretreat->add_toxin incubate2 Incubate for 24h add_toxin->incubate2 add_mtt Add MTT solution incubate3 Incubate for 4h add_mtt->incubate3 solubilize Solubilize formazan incubate3->solubilize read Read Absorbance at 570nm solubilize->read

In Vitro Neuroprotection Assay Workflow

PI3K_Akt_Pathway DCQA DCQA Derivative Receptor Receptor Tyrosine Kinase DCQA->Receptor Activates PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activates GSK3b GSK3β Akt->GSK3b Inhibits Bcl2_Bax Modulation of Bcl-2/Bax Akt->Bcl2_Bax CellSurvival Cell Survival Akt->CellSurvival Apoptosis Apoptosis Inhibition GSK3b->Apoptosis Promotes Bcl2_Bax->Apoptosis

PI3K/Akt Signaling Pathway in Neuroprotection

Nrf2_ARE_Pathway cluster_nucleus DCQA DCQA Derivative Keap1 Keap1 DCQA->Keap1 Inhibits OxidativeStress Oxidative Stress OxidativeStress->Keap1 Induces conformational change Nrf2 Nrf2 Keap1->Nrf2 Releases Nucleus Nucleus Nrf2->Nucleus Translocates to Nrf2_n Nrf2 ARE ARE AntioxidantGenes Antioxidant Genes (e.g., HO-1) ARE->AntioxidantGenes Induces transcription of Cytoprotection Cytoprotection AntioxidantGenes->Cytoprotection Nrf2_n->ARE Binds to

Nrf2/ARE Signaling Pathway in Antioxidant Response

Conclusion

Dicaffeoylquinic acid derivatives represent a promising class of natural compounds with significant neuroprotective potential. Their ability to counteract oxidative stress and neuroinflammation through the modulation of the PI3K/Akt and Nrf2/ARE signaling pathways provides a strong rationale for their further investigation as therapeutic agents for neurodegenerative diseases. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers dedicated to advancing our understanding and application of these potent neuroprotective molecules. Future studies should focus on in vivo efficacy and the development of standardized formulations to translate these promising preclinical findings into clinical applications.

References

The Anti-inflammatory Potential of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental data on the anti-inflammatory activity of 3,4-Di-O-caffeoylquinic acid methyl ester is limited in current scientific literature. This guide provides a comprehensive overview of its predicted anti-inflammatory properties based on robust evidence from its closest structural analogs: 3,5-Di-O-caffeoylquinic acid methyl ester and 3,4-Dicaffeoylquinic acid . The mechanisms and quantitative data presented are derived from studies on these analogs and are intended to serve as a scientific inference for the potential of the target compound.

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a polyphenolic compound belonging to the dicaffeoylquinic acid (diCQA) class of natural products. DiCQAs are esters of caffeic acid and quinic acid, and various isomers have demonstrated a range of biological activities, including antioxidant, antiviral, and anti-inflammatory effects.[1][2][3] This technical guide synthesizes the existing knowledge on closely related diCQA molecules to build a predictive profile of the anti-inflammatory activity of 3,4-Di-O-caffeoylquinic acid methyl ester for researchers, scientists, and professionals in drug development.

The anti-inflammatory effects of diCQAs are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4]

Putative Mechanisms of Anti-inflammatory Action

The inflammatory response is a complex biological process involving the activation of various immune cells and the production of inflammatory mediators. The anti-inflammatory activity of diCQAs is believed to stem from the inhibition of pro-inflammatory gene expression through the modulation of the NF-κB and MAPK signaling cascades.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory process, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[5][6][7] In an inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Inflammatory stimuli, such as lipopolysaccharide (LPS), trigger a cascade that leads to the phosphorylation and subsequent degradation of IκBα.[7] This frees NF-κB to translocate to the nucleus and initiate the transcription of target genes.

Dicaffeoylquinic acid derivatives have been shown to inhibit NF-κB activation, which is a key mechanism of their anti-inflammatory action.[4] This inhibition is thought to occur through the prevention of IκBα degradation, thus keeping NF-κB in its inactive cytoplasmic state.

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 IKK IKK TLR4->IKK Activates IkB IkB IKK->IkB Phosphorylates IkB->IkB NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription 3,4-di-O-caffeoylquinic_acid_methyl_ester 3,4-Di-O-caffeoylquinic acid methyl ester (Predicted) 3,4-di-O-caffeoylquinic_acid_methyl_ester->IKK Inhibits (Predicted)

Predicted Inhibition of the NF-κB Pathway
Modulation of the MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation and other cellular processes.[8][9] It consists of a cascade of protein kinases—including ERK, JNK, and p38—that are activated by various extracellular stimuli, including inflammatory cytokines.[10] Activated MAPKs phosphorylate and activate downstream transcription factors, which in turn regulate the expression of pro-inflammatory genes. Studies on diCQAs suggest that these compounds can suppress the phosphorylation of ERK, JNK, and p38, thereby inhibiting the downstream inflammatory response.[4]

MAPK_Pathway Inflammatory Stimuli Inflammatory Stimuli MAPKKK MAPKKK MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK phosphorylates Transcription Factors Transcription Factors MAPK->Transcription Factors activates Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression Transcription Factors->Pro-inflammatory Gene Expression 3,4-di-O-caffeoylquinic_acid_methyl_ester 3,4-Di-O-caffeoylquinic acid methyl ester (Predicted) 3,4-di-O-caffeoylquinic_acid_methyl_ester->MAPKK Inhibits Phosphorylation (Predicted)

Predicted Modulation of the MAPK Pathway

In Vitro Anti-inflammatory Activity

The anti-inflammatory effects of diCQAs have been primarily evaluated in vitro using lipopolysaccharide (LPS)-stimulated macrophage models, such as the RAW 264.7 cell line.[1] LPS, a component of the outer membrane of Gram-negative bacteria, is a potent activator of macrophages, leading to the production of high levels of nitric oxide (NO), prostaglandins (B1171923) (PGE2), and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6).

Quantitative Data from Analog Compounds

The following tables summarize the quantitative data on the anti-inflammatory effects of the structural analogs of 3,4-Di-O-caffeoylquinic acid methyl ester.

Table 1: Inhibitory Effects of 3,5-Di-O-caffeoylquinic Acid Methyl Ester on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Macrophages [1]

MediatorConcentration of AnalogInhibition
Nitric Oxide (NO)5 µMSignificant reduction
iNOS mRNA1 µMSignificant reduction
5 µMSignificant reduction
COX-2 mRNA1 µMSignificant reduction
5 µMSignificant reduction
IL-1β mRNA5 µMSignificant reduction
IL-6 mRNA5 µMSignificant reduction

Table 2: In Vivo Anti-inflammatory Effects of Dicaffeoylquinic Acid Isomers in Carrageenan-Induced Rat Paw Edema [11]

CompoundDoseReduction in TNF-α (pg/mL)Reduction in IL-1β (pg/mL)
3,4-Dicaffeoylquinic acid50 mg/kgSignificantSignificant
3,5-Dicaffeoylquinic acid50 mg/kgSignificantSignificant

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the anti-inflammatory effects of diCQA analogs.

In Vitro Anti-inflammatory Assay in RAW 264.7 Macrophages

This protocol outlines the general procedure for assessing the anti-inflammatory effects of a test compound on LPS-stimulated macrophages.[12][13][14][15]

  • Cell Culture: RAW 264.7 macrophages are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (100 U/mL penicillin and 100 µg/mL streptomycin) at 37°C in a humidified 5% CO2 atmosphere.[13]

  • Cell Plating: Cells are seeded in 96-well or 24-well plates at a density of approximately 1-5 x 10^5 cells/well and allowed to adhere overnight.[12][13]

  • Compound Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compound (e.g., 3,5-Di-O-caffeoylquinic acid methyl ester). The cells are pre-incubated for 1-2 hours.

  • LPS Stimulation: Lipopolysaccharide (LPS) is added to the wells (final concentration typically 1 µg/mL) to induce an inflammatory response, and the cells are incubated for a specified period (e.g., 12-24 hours).[1]

  • Measurement of Nitric Oxide (NO): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent.[14] The absorbance is read at 540 nm.

  • Measurement of Pro-inflammatory Cytokines: The levels of TNF-α, IL-1β, and IL-6 in the culture supernatant are quantified using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.[13]

  • RNA Extraction and RT-qPCR: Total RNA is extracted from the cells to analyze the mRNA expression levels of iNOS, COX-2, and pro-inflammatory cytokines. Reverse transcription-quantitative polymerase chain reaction (RT-qPCR) is performed to quantify the gene expression.[1]

  • Western Blot Analysis: Cell lysates are prepared to analyze the protein levels of iNOS, COX-2, and the phosphorylation status of MAPK and NF-κB pathway components (e.g., IκBα, p38, JNK, ERK).[14]

Experimental_Workflow start Start Seed RAW 264.7 cells\nin plates Seed RAW 264.7 cells in plates start->Seed RAW 264.7 cells\nin plates end End process process analysis analysis Incubate overnight Incubate overnight Seed RAW 264.7 cells\nin plates->Incubate overnight Pre-treat with\nTest Compound Pre-treat with Test Compound Incubate overnight->Pre-treat with\nTest Compound Stimulate with LPS Stimulate with LPS Pre-treat with\nTest Compound->Stimulate with LPS Incubate (e.g., 24h) Incubate (e.g., 24h) Stimulate with LPS->Incubate (e.g., 24h) Collect Supernatant\nand Cell Lysate Collect Supernatant and Cell Lysate Incubate (e.g., 24h)->Collect Supernatant\nand Cell Lysate Griess Assay (NO) Griess Assay (NO) Collect Supernatant\nand Cell Lysate->Griess Assay (NO) ELISA (Cytokines) ELISA (Cytokines) Collect Supernatant\nand Cell Lysate->ELISA (Cytokines) RT-qPCR (mRNA) RT-qPCR (mRNA) Collect Supernatant\nand Cell Lysate->RT-qPCR (mRNA) Western Blot (Proteins) Western Blot (Proteins) Collect Supernatant\nand Cell Lysate->Western Blot (Proteins) Griess Assay (NO)->end ELISA (Cytokines)->end RT-qPCR (mRNA)->end Western Blot (Proteins)->end

In Vitro Anti-inflammatory Assay Workflow

Summary and Future Directions

While direct experimental evidence is pending, the analysis of structurally analogous compounds strongly suggests that 3,4-Di-O-caffeoylquinic acid methyl ester possesses significant anti-inflammatory properties. The predicted mechanism of action involves the dual inhibition of the NF-κB and MAPK signaling pathways, leading to a downstream reduction in the production of key inflammatory mediators such as NO, iNOS, COX-2, and pro-inflammatory cytokines.

Future research should focus on validating these predicted activities through direct in vitro and in vivo studies on 3,4-Di-O-caffeoylquinic acid methyl ester. Such investigations will be crucial to confirm its therapeutic potential and to establish a comprehensive profile of its anti-inflammatory effects. This will provide a solid foundation for its potential development as a novel anti-inflammatory agent.

References

Unveiling the Antidiabetic Potential of 3,4-Di-O-caffeoylquinic Acid Methyl Ester: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diabetes mellitus remains a significant global health challenge, necessitating the exploration of novel therapeutic agents. Among the vast landscape of natural products, 3,4-Di-O-caffeoylquinic acid methyl ester, a derivative of caffeoylquinic acid, has emerged as a compound of interest for its potential antidiabetic properties. This technical guide provides a comprehensive overview of the current scientific evidence supporting the antidiabetic effects of this compound. It delves into its multifaceted mechanism of action, primarily focusing on the inhibition of key enzymes involved in glucose metabolism and the modulation of critical intracellular signaling pathways. This document aims to equip researchers, scientists, and drug development professionals with a thorough understanding of the therapeutic potential of 3,4-Di-O-caffeoylquinic acid methyl ester in the management of diabetes.

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a natural phenolic compound isolated from various plant sources, including Artemisia annua L.[1][2]. Structurally, it is an ester derivative of 3,4-dicaffeoylquinic acid. The presence of two caffeoyl moieties and a quinic acid core contributes to its significant biological activities. Recent in vitro studies have highlighted its potential as a multi-target agent for the management of diabetes mellitus by influencing key metabolic enzymes and signaling pathways.

Core Antidiabetic Mechanisms

The antidiabetic activity of 3,4-Di-O-caffeoylquinic acid methyl ester is attributed to its ability to modulate several key components of glucose homeostasis. The primary mechanisms identified to date include the inhibition of carbohydrate-hydrolyzing enzymes and the modulation of intracellular signaling pathways that regulate glucose and lipid metabolism.

Inhibition of Key Metabolic Enzymes

3,4-Di-O-caffeoylquinic acid methyl ester has demonstrated significant inhibitory activity against several enzymes that play a crucial role in carbohydrate digestion, glucose regulation, and the development of diabetic complications.

  • Dipeptidyl Peptidase-IV (DPP-IV) Inhibition: DPP-IV is an enzyme that rapidly inactivates incretin (B1656795) hormones, such as glucagon-like peptide-1 (GLP-1). By inhibiting DPP-IV, 3,4-Di-O-caffeoylquinic acid methyl ester can prolong the action of incretins, leading to enhanced glucose-dependent insulin (B600854) secretion and suppressed glucagon (B607659) release. Studies have shown that this compound exhibits potent DPP-IV inhibitory activity[1][2].

  • α-Glucosidase and α-Amylase Inhibition: These intestinal enzymes are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Inhibition of α-glucosidase and α-amylase delays carbohydrate digestion and absorption, thereby reducing postprandial hyperglycemia. 3,4-Di-O-caffeoylquinic acid methyl ester has been found to be a moderate inhibitor of α-glucosidase and a pronounced inhibitor of α-amylase[1][2].

  • Aldose Reductase Inhibition: Aldose reductase is the rate-limiting enzyme in the polyol pathway, which becomes activated during hyperglycemia and contributes to the pathogenesis of diabetic complications such as neuropathy, nephropathy, and retinopathy. 3,4-Di-O-caffeoylquinic acid methyl ester has shown marked inhibitory activity against aldose reductase, suggesting its potential in preventing or mitigating such complications[1][2].

Quantitative Data Summary

The following tables summarize the in vitro inhibitory activities of 3,4-Di-O-caffeoylquinic acid methyl ester against key enzymes involved in diabetes. The data is extracted from a study by El-Askary et al. (2022).

Enzyme TargetIC50 (µg/mL)PotencyReference Standard (IC50)
DPP-IV11.31 ± 0.53HighSitagliptin (8.52 ± 0.41 µg/mL)
α-Glucosidase250.42 ± 8.44ModerateAcarbose (151.97 ± 5.85 µg/mL)
α-Amylase1.51 ± 0.01PronouncedAcarbose (Not specified in the direct source)
Aldose Reductase8.90 ± 0.61MarkedQuercetin (7.77 ± 0.43 µg/mL)

Signaling Pathway Modulation

While direct studies on the specific signaling pathways modulated by 3,4-Di-O-caffeoylquinic acid methyl ester are limited, research on closely related dicaffeoylquinic acids suggests the involvement of the AMP-activated protein kinase (AMPK) and the AKT/GSK3β signaling pathways. These pathways are central to the regulation of glucose and lipid metabolism.

Inferred AMPK Signaling Pathway Activation

AMPK is a key cellular energy sensor that, when activated, promotes glucose uptake and fatty acid oxidation while inhibiting gluconeogenesis and lipid synthesis. The activation of AMPK by dicaffeoylquinic acid derivatives is a plausible mechanism for their antidiabetic effects[2].

AMPK_Pathway cluster_intracellular Intracellular 3_4_DCQAME 3,4-Di-O-caffeoyl quinic acid methyl ester AMPK AMPK 3_4_DCQAME->AMPK Activates p_AMPK p-AMPK (Active) AMPK->p_AMPK ACC ACC p_AMPK->ACC Inhibits CPT1 CPT1 p_AMPK->CPT1 Activates GLUT4 GLUT4 Translocation p_AMPK->GLUT4 Promotes Gluconeogenesis Gluconeogenesis p_AMPK->Gluconeogenesis Inhibits p_ACC p-ACC (Inactive) ACC->p_ACC

Inferred AMPK signaling pathway activation by 3,4-Di-O-caffeoylquinic acid methyl ester.
Inferred Insulin Signaling Pathway Modulation (AKT/GSK3β)

The insulin signaling pathway plays a crucial role in glucose uptake and glycogen (B147801) synthesis. Dicaffeoylquinic acids have been shown to upregulate key proteins in this pathway, such as AKT and GSK3β, suggesting an insulin-sensitizing effect[2].

Insulin_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor Insulin->IR IRS IRS IR->IRS PI3K PI3K IRS->PI3K AKT AKT PI3K->AKT p_AKT p-AKT (Active) AKT->p_AKT GSK3b GSK3β p_AKT->GSK3b Inhibits GLUT4_Vesicles GLUT4 Vesicles p_AKT->GLUT4_Vesicles Promotes p_GSK3b p-GSK3β (Inactive) GSK3b->p_GSK3b Glycogen_Synthase Glycogen Synthase p_GSK3b->Glycogen_Synthase Activates GLUT4_Membrane GLUT4 Translocation to Membrane GLUT4_Vesicles->GLUT4_Membrane 3_4_DCQAME->AKT Upregulates 3_4_DCQAME->GSK3b Upregulates

Inferred modulation of the Insulin/AKT signaling pathway.

Experimental Protocols

The following are detailed methodologies for the key in vitro enzyme inhibition assays cited in this guide. These protocols are based on established methods and provide a framework for the replication and further investigation of the antidiabetic properties of 3,4-Di-O-caffeoylquinic acid methyl ester.

DPP-IV Inhibition Assay

This protocol is adapted from the method described by Saleh et al. (2018).

  • Principle: The assay measures the fluorescence generated by the cleavage of the substrate Gly-Pro-AMC by DPP-IV. The inhibition of the enzyme by the test compound results in a decrease in fluorescence.

  • Reagents:

    • DPP-IV enzyme (human recombinant)

    • Gly-Pro-AMC (substrate)

    • Tris-HCl buffer (pH 8.0)

    • Sitagliptin (positive control)

    • Test compound (3,4-Di-O-caffeoylquinic acid methyl ester) dissolved in a suitable solvent (e.g., DMSO)

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a 96-well black microplate, add the test compound or positive control, DPP-IV enzyme, and Tris-HCl buffer.

    • Incubate the mixture at 37°C for 10 minutes.

    • Initiate the reaction by adding the substrate, Gly-Pro-AMC.

    • Measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in a kinetic mode for 30 minutes at 37°C.

    • The percentage of inhibition is calculated using the formula: % Inhibition = [(Control activity - Sample activity) / Control activity] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

α-Glucosidase Inhibition Assay

This protocol is based on the method described by Saleh et al. (2018).

  • Principle: This colorimetric assay measures the amount of p-nitrophenol released from the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) by α-glucosidase. The inhibition of the enzyme leads to a reduction in the colorimetric signal.

  • Reagents:

    • α-Glucosidase from Saccharomyces cerevisiae

    • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

    • Phosphate (B84403) buffer (pH 6.8)

    • Acarbose (positive control)

    • Test compound dissolved in a suitable solvent

  • Procedure:

    • Prepare serial dilutions of the test compound and acarbose.

    • In a 96-well microplate, add the test compound or positive control and α-glucosidase in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 15 minutes.

    • Start the reaction by adding pNPG.

    • Incubate the reaction mixture at 37°C for 15 minutes.

    • Stop the reaction by adding sodium carbonate solution.

    • Measure the absorbance at 405 nm.

    • Calculate the percentage of inhibition and the IC50 value as described for the DPP-IV assay.

α-Amylase Inhibition Assay

This protocol follows the method described by Apostolidis et al. (2007).

  • Principle: This assay is based on the reduction of 3,5-dinitrosalicylic acid (DNSA) by the reducing sugars produced from the enzymatic hydrolysis of starch by α-amylase. The inhibition of the enzyme results in a decreased colorimetric signal.

  • Reagents:

    • Porcine pancreatic α-amylase

    • Starch solution (1% w/v)

    • Phosphate buffer (pH 6.9)

    • 3,5-Dinitrosalicylic acid (DNSA) reagent

    • Acarbose (positive control)

    • Test compound dissolved in a suitable solvent

  • Procedure:

    • Prepare serial dilutions of the test compound and acarbose.

    • In a test tube, add the test compound or positive control and α-amylase in phosphate buffer.

    • Pre-incubate the mixture at 37°C for 10 minutes.

    • Add the starch solution to initiate the reaction and incubate at 37°C for 10 minutes.

    • Stop the reaction by adding the DNSA reagent.

    • Heat the mixture in a boiling water bath for 5 minutes.

    • After cooling to room temperature, dilute the reaction mixture with distilled water.

    • Measure the absorbance at 540 nm.

    • Calculate the percentage of inhibition and the IC50 value.

Aldose Reductase Inhibition Assay

This protocol is adapted from the method of Sato and Kador (1993).

  • Principle: The assay measures the decrease in NADPH absorbance at 340 nm as it is oxidized during the reduction of a substrate (e.g., DL-glyceraldehyde) by aldose reductase. Inhibition of the enzyme slows down the rate of NADPH oxidation.

  • Reagents:

    • Partially purified aldose reductase from rat lens

    • DL-glyceraldehyde (substrate)

    • NADPH

    • Phosphate buffer (pH 6.2)

    • Quercetin (positive control)

    • Test compound dissolved in a suitable solvent

  • Procedure:

    • Prepare serial dilutions of the test compound and quercetin.

    • In a quartz cuvette, mix the phosphate buffer, NADPH, aldose reductase enzyme, and the test compound or positive control.

    • Incubate the mixture at room temperature for 3 minutes.

    • Initiate the reaction by adding the substrate, DL-glyceraldehyde.

    • Monitor the decrease in absorbance at 340 nm for 5 minutes.

    • The rate of NADPH oxidation is calculated from the linear portion of the absorbance curve.

    • Calculate the percentage of inhibition and the IC50 value.

Experimental Workflow and Logical Relationships

The following diagram illustrates the workflow for the in vitro evaluation of the antidiabetic properties of 3,4-Di-O-caffeoylquinic acid methyl ester.

experimental_workflow cluster_compound Compound Preparation cluster_assays In Vitro Enzyme Inhibition Assays cluster_data Data Analysis cluster_interpretation Interpretation Compound 3,4-Di-O-caffeoyl quinic acid methyl ester DPPIV_Assay DPP-IV Inhibition Assay Compound->DPPIV_Assay aGlucosidase_Assay α-Glucosidase Inhibition Assay Compound->aGlucosidase_Assay aAmylase_Assay α-Amylase Inhibition Assay Compound->aAmylase_Assay AldoseReductase_Assay Aldose Reductase Inhibition Assay Compound->AldoseReductase_Assay Data_Analysis Calculation of % Inhibition and IC50 values DPPIV_Assay->Data_Analysis aGlucosidase_Assay->Data_Analysis aAmylase_Assay->Data_Analysis AldoseReductase_Assay->Data_Analysis Interpretation Assessment of Antidiabetic Potential Data_Analysis->Interpretation

References

Methodological & Application

Application Notes & Protocols: HPLC Analysis of 3,4-Di-O-caffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid and its derivatives are naturally occurring phenolic compounds that have garnered significant interest for their potential therapeutic properties, including antioxidant, anti-inflammatory, and antiviral activities.[1] The methyl ester of 3,4-di-O-caffeoylquinic acid is a specific derivative that may exhibit altered pharmacokinetic properties, making its accurate quantification by High-Performance Liquid Chromatography (HPLC) crucial for research and drug development.

This document provides a detailed protocol for the analysis of 3,4-Di-O-caffeoyl quinic acid methyl ester using a reversed-phase HPLC (RP-HPLC) method coupled with UV detection. While specific validated methods for this methyl ester are not widely published, this protocol is adapted from established methods for the closely related 3,4-dicaffeoylquinic acid. The key difference in retention behavior is that the methyl ester, being more hydrophobic than its corresponding carboxylic acid, will have a longer retention time on a C18 column under identical mobile phase conditions.

Experimental Protocols

1. Sample Preparation

The following protocol outlines a general procedure for the extraction of this compound from a solid matrix (e.g., plant material, formulated product).

  • 1.1. Extraction:

    • Accurately weigh approximately 0.5 g of the powdered sample material into a centrifuge tube.

    • Add 10 mL of 80% (v/v) ethanol (B145695) in water.

    • Sonicate the mixture for 10 minutes at 60°C.

    • Centrifuge the mixture at 5000 x g for 10 minutes.

    • Collect the supernatant.

    • Repeat the extraction process on the pellet with an additional 10 mL of 80% ethanol to ensure complete extraction.

    • Combine the supernatants.

  • 1.2. Clean-up (Optional, for complex matrices):

    • The combined hydroalcoholic extract can be defatted by liquid-liquid extraction with n-hexane (1:2 v/v) to remove nonpolar interferences.

    • The hydroalcoholic layer is then collected and can be dried under vacuum at 35°C and reconstituted in a known volume of the initial mobile phase.

  • 1.3. Final Preparation:

    • Filter the final extract through a 0.22 µm syringe filter into an HPLC vial prior to injection.

2. HPLC Analysis

  • 2.1. Instrumentation:

    • A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.

  • 2.2. Chromatographic Conditions:

    • The following conditions are a robust starting point and may require optimization depending on the specific HPLC system and sample matrix.

ParameterRecommended Condition
Column C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Program See Table 2
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength 325 nm
Injection Volume 10 µL
  • 2.3. Gradient Elution Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.08515
20.05050
25.01090
30.01090
30.18515
35.08515

Data Presentation

Method Validation Parameters (Illustrative)

The following table presents typical validation parameters that should be established for this method in accordance with ICH guidelines. The values provided are based on similar analyses of related compounds and should be determined experimentally for this compound.

ParameterTypical Specification
Linearity (r²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.2 µg/mL
Limit of Quantification (LOQ) ~0.7 µg/mL
Precision (%RSD) < 2%
Accuracy (% Recovery) 98 - 102%

Diagrams

HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Sample Sample Weighing (0.5 g) Extraction Ultrasonic Extraction (80% EtOH, 60°C, 10 min) Sample->Extraction Centrifugation Centrifugation (5000 x g, 10 min) Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Filtration Syringe Filtration (0.22 µm) Supernatant->Filtration Injection HPLC Injection (10 µL) Filtration->Injection Separation C18 Column Separation (Gradient Elution) Injection->Separation Detection UV Detection (325 nm) Separation->Detection Data_Analysis Data Acquisition & Quantification Detection->Data_Analysis

Caption: Workflow for the HPLC analysis of this compound.

Disclaimer: This application note provides a general protocol and should be adapted and validated by the end-user for their specific application.

References

Quantitative Analysis of 3,4-Di-O-caffeoylquinic Acid Methyl Ester in Plant Extracts: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of 3,4-Di-O-caffeoylquinic acid methyl ester and related caffeoylquinic acid (CQA) derivatives in plant extracts. The methodologies outlined are based on established analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) coupled with Diode Array Detection (DAD) and Mass Spectrometry (MS).

Introduction

3,4-Di-O-caffeoylquinic acid and its esters, such as the methyl ester, are phenolic compounds found in various plants, including those from the Asteraceae family.[1][2][3] These compounds are of significant interest to researchers and drug development professionals due to their potential biological activities, including antioxidant, anti-inflammatory, and antiviral properties.[4][5] Accurate and precise quantification of these compounds in plant extracts is crucial for quality control, standardization of herbal products, and pharmacological studies.

This application note details the necessary steps for reliable quantification, from sample preparation to chromatographic analysis and data interpretation.

Experimental Protocols

Sample Preparation: Extraction of Caffeoylquinic Acid Derivatives

A robust extraction method is critical for the accurate quantification of the target analyte. Ultrasound-assisted extraction is a commonly employed and efficient technique.

Protocol: Ultrasound-Assisted Extraction

  • Sample Collection and Pre-processing: Collect and properly identify the plant material. The aerial parts of the plant are often used.[6] Dry the plant material to a constant weight and grind it into a fine powder.

  • Extraction Solvent: A mixture of ethanol (B145695) and water (e.g., 90% ethanol) is an effective solvent for extracting caffeoylquinic acid derivatives.[6] Methanol-water mixtures can also be utilized.[5]

  • Extraction Procedure:

    • Weigh approximately 1 gram of the dried plant powder and place it in a suitable vessel.

    • Add 50 mL of the extraction solvent.[6]

    • Sonicate the mixture for a specified period, for instance, at 35°C.[6] The optimal time and temperature may need to be determined empirically for different plant matrices.

  • Filtration: After extraction, filter the mixture to remove solid plant material. A 0.2 µm syringe filter is recommended prior to HPLC or LC-MS analysis to protect the analytical column.[6]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

HPLC coupled with a Diode Array Detector (DAD) is a widely used method for the quantification of phenolic compounds.

HPLC-DAD Protocol

  • Chromatographic System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode array detector.

  • Column: A reversed-phase C18 column is typically used for the separation of caffeoylquinic acids.[1][5] Common dimensions are 4.6 mm x 150 mm with a 3 µm particle size.[7]

  • Mobile Phase: A gradient elution using two solvents is generally employed for optimal separation.

  • Gradient Program: The following is a representative gradient program. Optimization may be required depending on the specific plant extract and co-eluting compounds.

    Time (min) % Solvent A % Solvent B
    0-1 80 20
    8-10 78 22
    12-14 76 24
    16-18 75 25
    20 73 27
    30 50 50
    31-35 0 100
    36-40 80 20

    (This is an example gradient, adapted from a published method for CQA analysis)[1]

  • Flow Rate: 0.4 mL/min.[1]

  • Injection Volume: 10 µL.[1]

  • Column Temperature: Maintained at a constant temperature, for example, 40°C.[8]

  • Detection: UV detection should be performed at a wavelength of 320 nm or 330 nm, which is near the absorbance maximum for caffeoylquinic acid derivatives.[1][9] A chromatogram at 254 nm can also be monitored.[2]

Analytical Method: Liquid Chromatography-Mass Spectrometry (LC-MS)

For higher sensitivity and selectivity, especially in complex matrices, LC-MS/MS is the method of choice.

LC-MS/MS Protocol

  • LC System: A UHPLC or HPLC system as described above.

  • Mass Spectrometer: A triple quadrupole or ion trap mass spectrometer equipped with an electrospray ionization (ESI) source.[1][10]

  • Ionization Mode: ESI in negative ion mode is generally preferred for the analysis of phenolic acids as it provides extensive structural information.[11]

  • MS Parameters:

    • Scan Mode: Full scan mode (e.g., m/z 100–1200) can be used for initial identification.[5]

    • Multiple Reaction Monitoring (MRM): For quantification, MRM mode is used to monitor specific precursor-to-product ion transitions, which enhances sensitivity and specificity.[10] The specific transitions for 3,4-Di-O-caffeoylquinic acid methyl ester would need to be determined by infusing a standard solution.

  • Mobile Phase and Gradient: Similar to the HPLC-DAD method, a gradient of water and acetonitrile with a modifier like formic acid is used.[5][8]

Data Presentation: Quantitative Summary

The following tables summarize typical validation parameters and quantitative results for caffeoylquinic acid derivatives found in the literature. These values can serve as a reference for method development and validation.

Table 1: HPLC Method Validation Parameters for Caffeoylquinic Acid Derivatives

Parameter3-O-CQA3,4-di-O-CQA3,5-di-O-CQA4,5-di-O-CQA
Linearity Range (µg/mL) 31.25 - 10003.9 - 12515.625 - 50015.625 - 500
Coefficient of Determination (R²) >0.99>0.99>0.99>0.99
LOD (µg/mL) Report specificReport specificReport specificReport specific
LOQ (µg/mL) Report specificReport specificReport specificReport specific
Recovery (%) 95.8 - 105.5Report specificReport specificReport specific
Precision (%RSD) < 1Report specificReport specificReport specific

*Values for caffeic acid, a related compound, are provided as a reference for typical performance.[4] Specific values for each CQA derivative should be determined during method validation.[6]

Table 2: Example Content of 3,4-Di-O-caffeoylquinic Acid in Plant Extracts

Plant SpeciesPart UsedExtraction MethodAnalytical MethodConcentration of 3,4-di-O-CQA (mg/100g dry weight)Reference
Helichrysum moniziiAerial PartsMacerationHPLC-DAD-ESI/MSn16.52 ± 0.045[1]
Helichrysum obconicumAerial PartsMacerationHPLC-DAD-ESI/MSn18.96 ± 0.25[1]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 3,4-Di-O-caffeoylquinic acid methyl ester in plant extracts.

G cluster_0 Sample Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis plant_material Plant Material Collection & Drying grinding Grinding to Fine Powder plant_material->grinding extraction Ultrasound-Assisted Extraction grinding->extraction filtration Filtration (0.2 µm) extraction->filtration hplc HPLC-DAD or LC-MS/MS Analysis filtration->hplc Inject Sample separation C18 Reversed-Phase Separation hplc->separation detection UV (320 nm) or MS/MS Detection separation->detection calibration Calibration Curve Generation detection->calibration Peak Area/Response quantification Quantification of Analyte calibration->quantification reporting Data Reporting & Interpretation quantification->reporting

Caption: Workflow for Quantitative Analysis of 3,4-Di-O-caffeoylquinic Acid Methyl Ester.

Logical Relationship of Analytical Steps

This diagram shows the logical progression and key considerations at each stage of the analytical process.

G node_start Start: Plant Sample node_extraction Extraction Goal: Maximize recovery of target analyte. Key Parameters: Solvent, Time, Temperature node_start->node_extraction node_separation Chromatographic Separation Goal: Resolve analyte from interferences. Key Parameters: Column, Mobile Phase, Gradient node_extraction->node_separation node_detection Detection Goal: Sensitive and specific measurement. Key Parameters: Wavelength (UV), Mass Transitions (MS) node_separation->node_detection node_quantification Quantification Goal: Accurate concentration determination. Key Parameters: Calibration Standards, Linearity node_detection->node_quantification node_end End: Quantitative Result node_quantification->node_end

Caption: Logical Steps in the Analytical Protocol.

References

Application Notes and Protocols for 3,4-Di-O-caffeoyl quinic acid methyl ester Cell Viability Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for assessing the effect of 3,4-Di-O-caffeoyl quinic acid methyl ester on cell viability. This compound, a derivative of caffeoylquinic acid, has been the subject of research for its potential therapeutic properties, including antiviral and neuroprotective activities.

Quantitative Data Summary

The following table summarizes the available quantitative data on the biological activity of this compound.

Cell Line/VirusAssay TypeEndpointResult
BV-2 (microglial cells)Not SpecifiedIC5024.58 μM[1]
Respiratory Syncytial Virus (RSV)Antiviral AssayIC500.78 μg/mL[1]

Experimental Protocols

A common method to assess cell viability is through metabolic assays such as the MTT or WST-1 assay. These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. The following is a detailed protocol for a WST-1 assay, which is generally considered to have higher sensitivity and a simpler workflow than the MTT assay.

WST-1 Cell Viability Assay Protocol

This protocol is a general guideline and may require optimization for specific cell lines and experimental conditions.

Materials:

  • This compound

  • Target cell line (e.g., BV-2, HCT116)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • WST-1 reagent

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader (absorbance at 450 nm and a reference wavelength > 600 nm)

  • Humidified incubator (37°C, 5% CO2)

  • Dimethyl sulfoxide (B87167) (DMSO)

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours in a humidified incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare serial dilutions of the compound in a complete culture medium to achieve the desired final concentrations. The final DMSO concentration should be less than 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell attachment, carefully remove the medium from the wells.

    • Add 100 µL of the prepared compound dilutions to the respective wells. Include wells with vehicle control (medium with the same concentration of DMSO as the compound-treated wells) and untreated control (medium only).

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • WST-1 Assay:

    • After the incubation period, add 10 µL of WST-1 reagent to each well.

    • Incubate the plate for 1-4 hours in the humidified incubator. The incubation time will depend on the cell type and density and should be optimized.

    • Gently shake the plate for 1 minute on a shaker to ensure homogeneous color development.

  • Data Acquisition:

    • Measure the absorbance of each well at 450 nm using a microplate reader. Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium and WST-1 reagent only) from all other readings.

    • Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Visualizations

Experimental Workflow

G cluster_0 Day 1 cluster_1 Day 2 cluster_2 Day 3/4/5 A Seed cells in 96-well plate B Incubate for 24h A->B C Prepare compound dilutions D Treat cells with compound C->D E Incubate for 24-72h D->E F Add WST-1 reagent G Incubate for 1-4h F->G H Measure absorbance at 450 nm G->H I Data Analysis H->I

Caption: Workflow of the WST-1 cell viability assay.

Postulated Signaling Pathway

Based on studies of similar dicaffeoylquinic acid derivatives, this compound may exert its effects on cell viability through modulation of key signaling pathways such as the PI3K/Akt and MAPK/ERK pathways, which are critical for cell survival and proliferation. A related compound, methyl 3,5-dicaffeoyl quinate, has been shown to inhibit the phosphorylation of PI3K/Akt and ERK in HT-29 human colon cancer cells.[2] Conversely, 3,5-dicaffeoylquinic acid has demonstrated a protective role in H9C2 cardiomyocytes through the activation of the PI3K/Akt pathway.[3] The specific effect is likely cell-type and context-dependent.

G cluster_0 Extracellular cluster_1 Cellular Response Compound 3,4-Di-O-caffeoyl quinic acid methyl ester PI3K PI3K Compound->PI3K Inhibition/Activation ERK ERK Compound->ERK Inhibition/Activation Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation ERK->Proliferation

Caption: Postulated signaling pathways affected by the compound.

References

Application Notes and Protocols for In Vitro Antiviral Assay of 3,4-Di-O-caffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoyl quinic acid methyl ester is a natural product that has demonstrated potential as an antiviral agent. This document provides detailed application notes and protocols for conducting in vitro assays to evaluate its efficacy against various viruses, with a particular focus on Respiratory Syncytial Virus (RSV), against which it has shown notable activity. The protocols are based on standard virological methods such as the plaque reduction assay and the TCID50 assay, which are fundamental in determining the inhibitory concentration of an antiviral compound.

Mechanism of Action

While the precise signaling pathway for this compound is still under investigation, studies on the closely related compound, 3,4-di-O-caffeoylquinic acid, suggest a mechanism that involves the inhibition of virus-cell fusion and subsequent cell-to-cell spread of the virus.[1] This interference with the initial stages of viral entry and propagation is a key target for antiviral drug development. Further research into the specific molecular interactions is necessary to fully elucidate the pathway. For other related caffeoylquinic acids, mechanisms such as enhancing viral clearance through the TRAIL pathway (for influenza A virus) and disrupting virus-receptor interactions (for enterovirus A-71) have been identified.[2][3][4]

Data Presentation: Antiviral Activity and Cytotoxicity

The following table summarizes the reported in vitro antiviral activity and cytotoxicity of this compound and its non-methylated analog.

CompoundVirusCell LineAssay TypeIC50CC50Selectivity Index (SI)Reference
This compoundRespiratory Syncytial Virus (RSV)Not SpecifiedNot Specified0.78 µg/mLNot ReportedNot Reported[5]
3,4-di-O-caffeoylquinic acidRespiratory Syncytial Virus (RSV)HEp-2Plaque Reduction Assay1.2 µg/mL (2.33 µM)> 1000 µM> 429[1]
3,5-di-O-caffeoylquinic acidRespiratory Syncytial Virus (RSV)HEp-2Plaque Reduction Assay0.6 µg/mL (1.16 µM)> 1000 µM> 862[1]

IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits 50% of viral activity. CC50 (50% Cytotoxic Concentration): The concentration of the compound that causes a 50% reduction in cell viability. Selectivity Index (SI): Calculated as CC50/IC50, indicating the therapeutic window of the compound. A higher SI value suggests a more favorable safety profile.

Experimental Protocols

Plaque Reduction Assay

This assay is a standard method for quantifying the infectivity of a lytic virus and the efficacy of an antiviral compound by measuring the reduction in the number of viral plaques.[6]

Materials:

  • Confluent monolayer of susceptible host cells (e.g., HEp-2 for RSV) in 24-well plates

  • Virus stock of known titer (e.g., RSV)

  • This compound stock solution (in DMSO, for example)

  • Cell culture medium (e.g., MEM)

  • Fetal Bovine Serum (FBS)

  • Semi-solid overlay medium (e.g., containing 1% methylcellulose (B11928114) or agarose (B213101) in culture medium)

  • Fixing solution (e.g., 10% formalin)

  • Staining solution (e.g., 0.1% crystal violet in 20% ethanol)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Seeding: Seed host cells in 24-well plates and incubate until a confluent monolayer is formed.

  • Compound Dilution: Prepare serial dilutions of this compound in cell culture medium. Include a "no compound" control.

  • Infection: Aspirate the growth medium from the cell monolayers. Add 200 µL of virus suspension (at a concentration predetermined to produce 50-100 plaques per well) to each well.

  • Adsorption: Incubate the plates for 1-2 hours at 37°C to allow for viral adsorption.

  • Treatment: Remove the virus inoculum and wash the cells gently with PBS. Add the serially diluted compound to the respective wells.

  • Overlay Application: Carefully add 1 mL of the semi-solid overlay medium to each well.

  • Incubation: Incubate the plates at 37°C in a CO₂ incubator for a period sufficient for plaque formation (typically 3-5 days for RSV).

  • Fixation and Staining:

    • Carefully remove the overlay medium.

    • Fix the cells with the fixing solution for at least 30 minutes.

    • Remove the fixing solution and stain the cell monolayer with the staining solution for 15-30 minutes.

    • Gently wash the wells with water to remove excess stain and allow the plates to air dry.

  • Plaque Counting: Count the number of plaques in each well. Plaques will appear as clear zones against a purple background of stained cells.

  • Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound). Determine the IC50 value by plotting the percentage of plaque reduction against the compound concentration.

TCID50 (50% Tissue Culture Infectious Dose) Assay

This assay is used for viruses that do not form plaques or when quantifying the reduction in infectious virus titer is desired.[7][8]

Materials:

  • Host cells in 96-well plates

  • Virus stock

  • This compound stock solution

  • Cell culture medium

  • Fetal Bovine Serum (FBS)

Procedure:

  • Cell Seeding: Seed host cells in a 96-well plate to form a confluent monolayer.

  • Compound and Virus Preparation:

    • Prepare serial dilutions of the antiviral compound in culture medium.

    • Prepare serial 10-fold dilutions of the virus stock.

  • Infection and Treatment:

    • Pre-treat the cell monolayers with the different concentrations of the compound for a specified time (e.g., 1 hour).

    • Infect the wells with the serially diluted virus (typically 8 replicate wells per virus dilution). Include cell control (no virus, no compound) and virus control (virus, no compound) wells.

  • Incubation: Incubate the plate for 5-7 days and observe daily for the presence of cytopathic effect (CPE) under a microscope.

  • Scoring: Score each well as either positive or negative for CPE.

  • Calculation: Use the Reed-Muench or Spearman-Karber method to calculate the TCID50 titer for the treated and untreated wells.[] The antiviral activity is determined by the reduction in the virus titer in the presence of the compound.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Plaque Reduction Assay prep_cells Seed Host Cells (e.g., HEp-2) infection Infect Cell Monolayer prep_cells->infection prep_compound Prepare Serial Dilutions of This compound treatment Add Compound Dilutions prep_compound->treatment prep_virus Prepare Virus Stock (e.g., RSV) prep_virus->infection adsorption Viral Adsorption (1-2 hours) infection->adsorption adsorption->treatment overlay Add Semi-solid Overlay treatment->overlay incubation Incubate for Plaque Formation (3-5 days) overlay->incubation staining Fix and Stain Plaques incubation->staining counting Count Plaques and Analyze Data staining->counting

Caption: Workflow for the Plaque Reduction Assay.

signaling_pathway cluster_virus_lifecycle Viral Lifecycle Stages virus Virus Particle attachment Attachment to Host Cell Receptor virus->attachment fusion Virus-Cell Fusion (Entry) attachment->fusion replication Viral Replication fusion->replication assembly Virion Assembly replication->assembly cell_fusion Cell-Cell Fusion (Syncytia Formation) replication->cell_fusion release Release of Progeny Virus assembly->release compound 3,4-Di-O-caffeoyl quinic acid (and methyl ester analog) compound->fusion Inhibits compound->cell_fusion Inhibits

Caption: Proposed Antiviral Mechanism of Action.

References

Application Notes and Protocols: DPPH Assay for Determining the Antioxidant Capacity of 3,4-Di-O-caffeoylquinic Acid and its Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid, a derivative of caffeoylquinic acid, is a naturally occurring phenolic compound found in various plants. These compounds are of significant interest in the pharmaceutical and nutraceutical industries due to their potent antioxidant properties. The antioxidant capacity of these molecules is often evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. This document provides a detailed protocol for the DPPH assay as applied to 3,4-Di-O-caffeoylquinic acid and its methyl ester derivative, along with data presentation and mechanistic insights.

The antioxidant activity of caffeoylquinic acids is primarily attributed to their chemical structure, specifically the presence of hydroxyl groups on the caffeoyl moieties, which can donate a hydrogen atom or an electron to neutralize free radicals. The DPPH assay is a common, rapid, and reliable method to assess this radical scavenging ability.

Data Presentation

CompoundDPPH IC50 (µg/mL)DPPH IC50 (µM)Reference CompoundReference IC50 (µM)Source
3,4-Di-O-caffeoylquinic acid68.91~133.5--[1]
4,5-Di-O-caffeoylquinic acid--Trolox-[2]
5-O-caffeoylquinic acid (Chlorogenic acid)----[3][4][5]

Note: The table will be updated as more specific data for 3,4-Di-O-caffeoylquinic acid methyl ester becomes available.

Experimental Protocols

This section details the methodology for performing the DPPH radical scavenging assay.

Materials and Reagents
  • 3,4-Di-O-caffeoylquinic acid

  • 3,4-Di-O-caffeoylquinic acid methyl ester

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (analytical grade)

  • Ascorbic acid or Trolox (as a positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

  • Pipettes and tips

  • Volumetric flasks and other standard laboratory glassware

Preparation of Solutions
  • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in a dark bottle at 4°C.

  • Sample Stock Solutions (e.g., 1 mg/mL): Accurately weigh and dissolve 1 mg of 3,4-Di-O-caffeoylquinic acid and its methyl ester in 1 mL of methanol.

  • Working Sample Solutions: Prepare a series of dilutions of the sample stock solutions in methanol to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Solution: Prepare a series of dilutions of ascorbic acid or Trolox in methanol at similar concentrations to the test samples.

Assay Procedure
  • In a 96-well microplate, add 100 µL of the DPPH working solution to each well.

  • Add 100 µL of the various concentrations of the sample solutions, positive control, or methanol (as a blank) to the wells.

  • The final volume in each well should be 200 µL.

  • Shake the plate gently and incubate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis
  • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_blank - A_sample) / A_blank] x 100 Where:

    • A_blank is the absorbance of the DPPH solution with methanol.

    • A_sample is the absorbance of the DPPH solution with the sample or positive control.

  • Plot a graph of the percentage of inhibition versus the concentration of the sample.

  • Determine the IC50 value, the concentration of the sample that causes 50% inhibition of the DPPH radical, from the graph.

Mandatory Visualizations

DPPH Assay Experimental Workflow

DPPH_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Execution cluster_analysis Data Analysis DPPH Prepare 0.1 mM DPPH in Methanol Mix Mix DPPH Solution with Sample/Control/Blank in 96-well plate DPPH->Mix Sample Prepare Stock & Working Solutions of Test Compound Sample->Mix Control Prepare Stock & Working Solutions of Standard Control->Mix Incubate Incubate in Dark (30 min, RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate Plot Plot % Inhibition vs. Concentration Calculate->Plot IC50 Determine IC50 Value Plot->IC50

A schematic overview of the DPPH antioxidant assay workflow.

Antioxidant Mechanism of Caffeoylquinic Acids

Antioxidant_Mechanism cluster_system Radical Scavenging CQA Caffeoylquinic Acid (with -OH groups) CQA_Radical Caffeoylquinic Acid Radical (Stabilized) CQA->CQA_Radical Donates H• (Hydrogen Atom Transfer) CQA->CQA_Radical Donates e- (Electron Transfer) DPPH_Radical DPPH• (Stable Radical) DPPH_H DPPH-H (Neutralized) DPPH_Radical->DPPH_H Accepts H• DPPH_Radical->DPPH_H Accepts e- then H+

General mechanism of DPPH radical scavenging by caffeoylquinic acids.

References

Application Notes and Protocols for Neuroprotection Studies of 3,4-Di-O-caffeoyl quinic acid methyl ester in SH-SY5Y Cells

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a derivative of caffeoylquinic acid, a class of compounds known for their antioxidant and neuroprotective properties. This document provides detailed application notes and experimental protocols for investigating the neuroprotective effects of 3,4-Di-O-caffeoyl quinic acid methyl ester in the human neuroblastoma SH-SY5Y cell line, a widely used in vitro model for neurodegenerative disease research. The protocols outlined below are designed for researchers, scientists, and drug development professionals to assess the compound's efficacy in mitigating oxidative stress and apoptosis, common pathological mechanisms in neurodegeneration.

The SH-SY5Y cell line, derived from a human neuroblastoma, can be differentiated into a more mature neuronal phenotype, expressing markers of dopaminergic neurons, making it a valuable tool for studying neurodegenerative diseases like Parkinson's and Alzheimer's disease.[1] Oxidative stress is a key factor in the pathogenesis of these diseases.[2][3] Caffeoylquinic acid derivatives have demonstrated protective effects against oxidative stress-induced injury in SH-SY5Y cells.[2][3] Studies on similar compounds, such as 3,5-dicaffeoylquinic acid (3,5-diCQA) and 3,4-dicaffeoylquinic acid (3,4-diCQA), have shown attenuation of neuronal death and caspase-3 activation induced by hydrogen peroxide (H2O2) and protection against β-amyloid (Aβ) peptide-induced neurotoxicity.[4][5][6] These protective effects are often associated with the modulation of oxidative stress markers and regulation of signaling pathways like MAPKs and AKT.[2][3]

Quantitative Data Summary

The following tables summarize expected quantitative data based on studies of similar dicaffeoylquinic acid derivatives in SH-SY5Y cells. These tables are intended to provide a reference for expected outcomes when studying this compound.

Table 1: Cell Viability (MTT Assay) in H₂O₂-Induced Oxidative Stress

Treatment GroupConcentrationCell Viability (% of Control)
Control-100%
H₂O₂200 µM~50-60%
3,4-diCQA methyl ester + H₂O₂1 µM~60-70%
3,4-diCQA methyl ester + H₂O₂5 µM~70-80%
3,4-diCQA methyl ester + H₂O₂10 µM~80-90%
3,4-diCQA methyl ester only10 µM~100%

Table 2: Apoptosis Rate (Annexin V/PI Staining) in Aβ₂₅₋₃₅-Induced Neurotoxicity

Treatment GroupConcentrationApoptotic Cells (%)
Control-~2-5%
Aβ₂₅₋₃₅10 µM~30-40%
3,4-diCQA methyl ester + Aβ₂₅₋₃₅1 µM~20-25%
3,4-diCQA methyl ester + Aβ₂₅₋₃₅5 µM~15-20%
3,4-diCQA methyl ester + Aβ₂₅₋₃₅10 µM~10-15%
3,4-diCQA methyl ester only10 µM~2-5%

Table 3: Oxidative Stress Markers

ParameterControlNeurotoxin (H₂O₂ or Aβ)Neurotoxin + 3,4-diCQA methyl ester (10 µM)
Intracellular ROS 100%~200-250%~120-150%
SOD Activity 100%~60-70%~80-90%
MDA Levels 100%~180-220%~110-140%
Caspase-3 Activity 100%~250-300%~130-160%

Experimental Protocols

SH-SY5Y Cell Culture and Differentiation

Materials:

  • SH-SY5Y human neuroblastoma cell line

  • DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 1% MEM Non-Essential Amino Acids.[1][7]

  • All-trans-retinoic acid (RA)

  • Phosphate-Buffered Saline (PBS)

  • 0.25% Trypsin-EDTA

Protocol:

  • Cell Culture: Maintain SH-SY5Y cells in complete culture medium in a humidified incubator at 37°C with 5% CO₂.[1]

  • Passaging: Subculture cells when they reach 70-80% confluency.[1]

    • Aspirate the medium and wash cells with PBS.

    • Add Trypsin-EDTA and incubate for 2-3 minutes at 37°C.[1]

    • Neutralize trypsin with complete medium and centrifuge at 200 x g for 5 minutes.[1]

    • Resuspend the cell pellet and plate at the desired density.

  • Neuronal Differentiation:

    • Seed cells at a density of 1 x 10⁵ cells/mL.[1]

    • After 24 hours, replace the medium with a differentiation medium containing 1% FBS and 10 µM RA.[1][8]

    • Culture for 5-7 days, changing the medium every 2-3 days. Differentiated cells will exhibit neuronal morphology with extended neurites.[1]

Preparation of this compound and Neurotoxins

Materials:

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Hydrogen peroxide (H₂O₂) or Amyloid β-peptide (Aβ₂₅₋₃₅)

  • Sterile water or PBS

Protocol:

  • Compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute in culture medium to working concentrations (e.g., 1, 5, 10 µM). Ensure the final DMSO concentration is below 0.1%.

  • Neurotoxin Preparation: Prepare stock solutions of H₂O₂ in sterile water or Aβ₂₅₋₃₅ in sterile PBS. Dilute to the final working concentration in the culture medium.

Neuroprotection Assay

Protocol:

  • Seed differentiated SH-SY5Y cells in appropriate culture plates (e.g., 96-well for viability, 6-well for protein analysis).

  • Pre-treat cells with various concentrations of this compound for 1-2 hours.[1]

  • Induce neurotoxicity by adding H₂O₂ or Aβ₂₅₋₃₅ to the culture medium and incubate for the desired time (e.g., 24 hours).

Cell Viability (MTT) Assay

Materials:

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • DMSO

Protocol:

  • After treatment, add MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Assay (Annexin V-FITC/PI Staining)

Materials:

  • Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit

  • Flow cytometer

Protocol:

  • Harvest cells by trypsinization and wash with cold PBS.

  • Resuspend cells in binding buffer.

  • Add Annexin V-FITC and PI and incubate in the dark.

  • Analyze the cells by flow cytometry.

Measurement of Oxidative Stress Markers
  • Intracellular Reactive Oxygen Species (ROS): Use a DCFH-DA probe and measure fluorescence.

  • Superoxide Dismutase (SOD) Activity and Malondialdehyde (MDA) Levels: Use commercially available assay kits according to the manufacturer's instructions.[5]

  • Caspase-3 Activity: Utilize a colorimetric or fluorometric assay kit to measure the activity of caspase-3, a key executioner caspase in apoptosis.[4]

Western Blot Analysis

Protocol:

  • Lyse cells and determine protein concentration.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-caspase-3, anti-p-AKT, anti-AKT, anti-p-MAPK, anti-MAPK).

  • Incubate with HRP-conjugated secondary antibodies.

  • Visualize bands using an enhanced chemiluminescence (ECL) detection system.

Visualizations

G Experimental Workflow for Neuroprotection Studies cluster_0 Cell Culture and Differentiation cluster_1 Treatment cluster_2 Endpoint Analysis SH-SY5Y Culture SH-SY5Y Culture Differentiation with Retinoic Acid Differentiation with Retinoic Acid SH-SY5Y Culture->Differentiation with Retinoic Acid 5-7 days Differentiated Cells Differentiated Cells Pre-treatment with Compound Pre-treatment with Compound Differentiated Cells->Pre-treatment with Compound 1-2 hours Induction of Neurotoxicity\n(H2O2 or Aβ) Induction of Neurotoxicity (H2O2 or Aβ) Pre-treatment with Compound->Induction of Neurotoxicity\n(H2O2 or Aβ) 24 hours Treated Cells Treated Cells Cell Viability (MTT) Cell Viability (MTT) Treated Cells->Cell Viability (MTT) Apoptosis Assay (Flow Cytometry) Apoptosis Assay (Flow Cytometry) Treated Cells->Apoptosis Assay (Flow Cytometry) Oxidative Stress Markers\n(ROS, SOD, MDA) Oxidative Stress Markers (ROS, SOD, MDA) Treated Cells->Oxidative Stress Markers\n(ROS, SOD, MDA) Western Blot Analysis Western Blot Analysis Treated Cells->Western Blot Analysis

Caption: Experimental workflow for assessing the neuroprotective effects of this compound.

G Proposed Neuroprotective Signaling Pathway cluster_0 Signaling Cascades cluster_1 Cellular Response 3,4-diCQA methyl ester 3,4-diCQA methyl ester PI3K/AKT PI3K/AKT 3,4-diCQA methyl ester->PI3K/AKT Activates MAPK MAPK 3,4-diCQA methyl ester->MAPK Modulates Oxidative Stress (H2O2, Aβ) Oxidative Stress (H2O2, Aβ) Oxidative Stress (H2O2, Aβ)->PI3K/AKT Inhibits Oxidative Stress (H2O2, Aβ)->MAPK Activates ↓ Apoptosis (Bax/Bcl-2, Caspase-3) ↓ Apoptosis (Bax/Bcl-2, Caspase-3) Oxidative Stress (H2O2, Aβ)->↓ Apoptosis (Bax/Bcl-2, Caspase-3) Induces Apoptosis ↑ Antioxidant Enzymes (SOD) ↑ Antioxidant Enzymes (SOD) PI3K/AKT->↑ Antioxidant Enzymes (SOD) ↑ Neuronal Survival ↑ Neuronal Survival PI3K/AKT->↑ Neuronal Survival MAPK->↓ Apoptosis (Bax/Bcl-2, Caspase-3) Inhibits Apoptosis ↓ Apoptosis (Bax/Bcl-2, Caspase-3)->↑ Neuronal Survival

Caption: Proposed signaling pathways for the neuroprotective effects of this compound.

References

Application Notes and Protocols for 3,4-Di-O-caffeoyl quinic acid methyl ester in Anti-inflammatory Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoyl quinic acid methyl ester is a natural phenolic compound belonging to the family of dicaffeoylquinic acids (diCQAs). While research on this specific methyl ester is emerging, evidence from structurally similar diCQA derivatives strongly suggests its potential as a potent anti-inflammatory agent. This document provides detailed application notes and experimental protocols for evaluating the anti-inflammatory properties of this compound in established in vitro and in vivo models. The methodologies are based on established protocols for related compounds and can be adapted for the specific investigation of this promising molecule.

Mechanism of Action

The anti-inflammatory activity of dicaffeoylquinic acid derivatives is primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response. The proposed mechanism of action for this compound, based on studies of related compounds, involves the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.[1][2]

Upon inflammatory stimuli, such as lipopolysaccharide (LPS), these pathways are activated, leading to the transcription and release of pro-inflammatory mediators including nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6).[1][2] this compound is hypothesized to suppress the activation of NF-κB and the phosphorylation of key MAPK proteins (p38, ERK, and JNK), thereby downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), the enzymes responsible for the production of NO and PGE2, respectively.

Anti-inflammatory_Mechanism Proposed Anti-inflammatory Mechanism of this compound cluster_MAPK MAPK Pathway cluster_NFkB NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 p38 p38 TLR4->p38 ERK ERK TLR4->ERK JNK JNK TLR4->JNK IκBα IκBα TLR4->IκBα Compound 3,4-Di-O-caffeoyl quinic acid methyl ester Compound->p38 Compound->ERK Compound->JNK Compound->IκBα iNOS iNOS p38->iNOS Transcription Factors COX2 COX-2 p38->COX2 Transcription Factors Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) p38->Cytokines Transcription Factors ERK->iNOS Transcription Factors ERK->COX2 Transcription Factors ERK->Cytokines Transcription Factors JNK->iNOS Transcription Factors JNK->COX2 Transcription Factors JNK->Cytokines Transcription Factors NFκB NF-κB IκBα->NFκB Inhibits NFκB_nucleus NF-κB (nucleus) NFκB->NFκB_nucleus Translocation NFκB_nucleus->iNOS Transcription NFκB_nucleus->COX2 Transcription NFκB_nucleus->Cytokines Transcription NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation Cytokines->Inflammation NO->Inflammation PGE2->Inflammation

Caption: Proposed mechanism of action.

Quantitative Data Summary (Based on Related Dicaffeoylquinic Acid Derivatives)

The following tables summarize quantitative data from studies on dicaffeoylquinic acid derivatives with similar structures. This data provides a reference for the expected potency of this compound.

Table 1: In Vitro Anti-inflammatory Activity of Dicaffeoylquinic Acid Derivatives

CompoundCell LineAssayIC50 / EffectReference
3,5-di-caffeoyl quinic acid methyl esterRAW 264.7NO Production5 µM significantly inhibits LPS-induced NO[3]
4,5-dicaffeoylquinic acidRAW 264.7NO ProductionSignificant inhibition at 1, 2, and 4 µM[4]
4,5-dicaffeoylquinic acidRAW 264.7PGE2 ProductionSignificant inhibition at 1, 2, and 4 µM[4]
Dicaffeoylquinic acids (from Ilex kudingcha)RAW 264.7TNF-α, IL-1β, IL-6Concentration-dependent suppression[1]
Caffeic acid methyl esterRAW 264.7NO ProductionPotent inhibitor[1]
Caffeic acid methyl esterRAW 264.7PGE2 ProductionPotent inhibitor[1]

Table 2: In Vivo Anti-inflammatory Activity of Dicaffeoylquinic Acid Derivatives

CompoundAnimal ModelAssayDosage% Inhibition of EdemaReference
3,4,5-O-tricaffeoylquinic acidRatCarrageenan-induced paw edema50 mg/kg88% (at 3h)[5]
3,5-O-dicaffeoylquinic acidRatCarrageenan-induced paw edema50 mg/kgSignificant inhibition[5]
3,4-O-dicaffeoylquinic acidRatCarrageenan-induced paw edema50 mg/kgSignificant inhibition[5]
4,5-dicaffeoylquinic acidRatCarrageenan-induced paw edema5, 10, 20 mg/kgDose-dependent suppression[4]
Caffeic acid methyl esterRatCarrageenan-induced paw edema10 mg/kg (p.o.)Potent anti-inflammatory effect[1]

Experimental Protocols

In Vitro Anti-inflammatory Assays
  • Cell Line: RAW 264.7 murine macrophage cell line.

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.

  • Protocol:

    • Seed RAW 264.7 cells in appropriate culture plates (e.g., 96-well for NO assay, 6-well for Western blot).

    • Allow cells to adhere for 24 hours.

    • Pre-treat cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) from Escherichia coli (e.g., 1 µg/mL) for the desired time (e.g., 24 hours for NO and cytokine assays, shorter times for signaling pathway analysis).

In_Vitro_Workflow In Vitro Experimental Workflow cluster_assays Assays start Seed RAW 264.7 cells adhesion 24h Adhesion start->adhesion pretreatment Pre-treat with Compound (1 hour) adhesion->pretreatment stimulation Stimulate with LPS (e.g., 24 hours) pretreatment->stimulation analysis Analysis stimulation->analysis NO_assay Nitric Oxide Assay analysis->NO_assay ELISA Cytokine ELISA analysis->ELISA Western_blot Western Blot analysis->Western_blot In_Vivo_Workflow In Vivo Experimental Workflow (Carrageenan-Induced Paw Edema) start Acclimatize Rats grouping Group Animals start->grouping treatment Administer Compound/Vehicle grouping->treatment initial_measurement Measure Initial Paw Volume treatment->initial_measurement carrageenan Inject Carrageenan initial_measurement->carrageenan time_points Measure Paw Volume at 1, 2, 3, 4, 5 hours carrageenan->time_points calculation Calculate % Edema Inhibition time_points->calculation end End of Experiment calculation->end

References

Application Notes and Protocols: 3,4-Di-O-caffeoylquinic Acid Methyl Ester as a Standard for Phytochemical Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a naturally occurring phenolic compound found in various plant species. As a derivative of caffeoylquinic acid, it belongs to a class of compounds known for their significant biological activities. This document provides detailed application notes and experimental protocols for the use of 3,4-Di-O-caffeoylquinic acid methyl ester as a standard in phytochemical analysis, with a focus on its antiviral, antioxidant, and anti-inflammatory properties.

Chemical Properties

PropertyValue
IUPAC Name methyl (1S,3R,4R,5R)-3,4-bis{[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy}-1,5-dihydroxycyclohexane-1-carboxylate
Molecular Formula C₂₆H₂₆O₁₂
Molecular Weight 530.48 g/mol
CAS Number 114637-83-1
Appearance Off-white to light yellow solid
Solubility Soluble in methanol (B129727), ethanol, DMSO, and other organic solvents.

Biological Activities and Applications

3,4-Di-O-caffeoylquinic acid methyl ester has demonstrated a range of biological activities, making it a compound of interest for drug discovery and development.

Antiviral Activity

The compound has shown notable in vitro activity against the Respiratory Syncytial Virus (RSV), a common cause of respiratory tract infections.[1]

Antioxidant Activity

As a phenolic compound, 3,4-Di-O-caffeoylquinic acid methyl ester is expected to possess significant antioxidant properties. While specific data for the methyl ester is limited, the related compound, 3,4-dicaffeoylquinic acid, is a potent antioxidant.[2] This activity is attributed to its ability to scavenge free radicals and chelate metal ions.

Anti-inflammatory Activity

Dicaffeoylquinic acids are known to exhibit anti-inflammatory effects by modulating key inflammatory pathways. This includes the inhibition of enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS), which are crucial mediators of inflammation.

Quantitative Data Summary

The following tables summarize the quantitative data available for 3,4-Di-O-caffeoylquinic acid methyl ester and its related non-esterified form.

Table 1: Antiviral Activity of 3,4-Di-O-caffeoylquinic Acid Methyl Ester

VirusCell LineAssayIC₅₀ (µg/mL)Reference
Respiratory Syncytial Virus (RSV)HEp-2Plaque Reduction Assay0.78[1]

Table 2: Antioxidant Activity of 3,4-Dicaffeoylquinic Acid (Non-esterified form)

AssayEC₅₀/IC₅₀ (µg/mL)Reference
DPPH Radical Scavenging68.91[2]
Ferric Reducing Activity2.18[2]
β-carotene Bleaching23.85[2]

Table 3: Anti-inflammatory Activity of Dicaffeoylquinic Acid Derivatives

CompoundActivityAssayEffectReference
3,5-Di-O-caffeoylquinic acid methyl esterInhibition of NO productionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 5 µM[3]
3,5-Di-O-caffeoylquinic acid methyl esterInhibition of iNOS and COX-2 mRNA expressionLPS-stimulated RAW 264.7 cellsSignificant inhibition at 5 µM[3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Phytochemical Analysis

This protocol is adapted from a validated method for the analysis of caffeoylquinic acids and can be used for the quantification of 3,4-Di-O-caffeoylquinic acid methyl ester in plant extracts or other samples.[4][5]

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis SamplePrep Sample Extraction (e.g., Ultrasound-assisted extraction with 50% ethanol) Filtration Filtration (0.22 µm nylon membrane) SamplePrep->Filtration Injection Injection (e.g., 10 µL) Filtration->Injection StandardPrep Standard Preparation (Stock solution of 3,4-di-O-caffeoylquinic acid methyl ester in methanol) WorkingStd Working Standards (Serial dilutions of stock) StandardPrep->WorkingStd WorkingStd->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (e.g., DAD at 326 nm) Separation->Detection Calibration Calibration Curve (Peak area vs. concentration) Detection->Calibration Quantification Quantification (Calculation of concentration in sample) Calibration->Quantification

Caption: Workflow for the quantification of 3,4-Di-O-caffeoylquinic acid methyl ester using HPLC.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD).

  • Column: Hypersil BDS C18 column (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 0.5% Acetic acid in water

    • B: Methanol

  • Gradient Elution:

    Time (min) %A %B
    0 90 10
    20 50 50
    30 10 90
    35 10 90

    | 40 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 326 nm

  • Injection Volume: 10 µL

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of 3,4-Di-O-caffeoylquinic acid methyl ester (1 mg/mL) in methanol.

    • Prepare a series of working standard solutions by diluting the stock solution with methanol to obtain concentrations ranging from 1 to 100 µg/mL.

  • Sample Preparation:

    • For plant material, use a suitable extraction method such as ultrasound-assisted extraction with 50% ethanol.[6]

    • Filter the extract through a 0.22 µm nylon membrane filter before injection.

  • Analysis:

    • Inject the standard solutions to construct a calibration curve.

    • Inject the prepared sample solutions.

    • Identify the peak corresponding to 3,4-Di-O-caffeoylquinic acid methyl ester by comparing the retention time with the standard.

    • Quantify the amount of the compound in the sample using the calibration curve.

DPPH Radical Scavenging Assay for Antioxidant Activity

This protocol describes a common method for evaluating the free radical scavenging activity of a compound.[7][8]

Procedure:

  • Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

  • Prepare a series of concentrations of 3,4-Di-O-caffeoylquinic acid methyl ester in methanol.

  • In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound.

  • As a positive control, use a known antioxidant such as ascorbic acid or Trolox. Use methanol as a blank.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of DPPH radical scavenging activity using the following formula:

    • % Inhibition = [(A_control - A_sample) / A_control] x 100

    • Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

  • Determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the DPPH radicals.

In Vitro Anti-inflammatory Assay: Inhibition of Nitric Oxide (NO) Production

This protocol is for assessing the anti-inflammatory potential of the compound by measuring the inhibition of nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][9]

Procedure:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified incubator.

  • Cell Treatment:

    • Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 3,4-Di-O-caffeoylquinic acid methyl ester for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • After incubation, collect 50 µL of the cell culture supernatant.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes at room temperature in the dark.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) and incubate for another 10 minutes.

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the nitrite concentration.

  • Data Analysis:

    • Calculate the percentage of NO inhibition compared to the LPS-treated control group.

    • Determine the IC₅₀ value for NO inhibition.

Signaling Pathway Modulation

Dicaffeoylquinic acids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways.[10] Upon stimulation by inflammatory agents like LPS, these pathways are activated, leading to the production of pro-inflammatory mediators such as TNF-α, IL-6, iNOS, and COX-2. 3,4-Di-O-caffeoylquinic acid methyl ester is proposed to inhibit the phosphorylation of key proteins in these pathways, thereby downregulating the inflammatory response.

Proposed Anti-inflammatory Signaling Pathway

Caption: Proposed mechanism of anti-inflammatory action of 3,4-Di-O-caffeoylquinic acid methyl ester.

References

Application Notes and Protocols for In Vivo Formulation of 3,4-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester is a polyphenolic compound that, like other caffeoylquinic acid derivatives, has demonstrated significant biological activities, including anti-inflammatory and antiviral effects.[1][2] Effective in vivo evaluation of this compound necessitates the development of a stable and biocompatible formulation that ensures appropriate bioavailability for preclinical studies. Due to its likely hydrophobic nature, this compound presents challenges for aqueous solubility, requiring the use of co-solvents, surfactants, or other specialized delivery vehicles.

These application notes provide detailed protocols for the formulation of 3,4-Di-O-caffeoylquinic acid methyl ester for oral and parenteral administration in animal models, based on established methods for structurally similar compounds.

Quantitative Data Summary

The following tables summarize potential vehicle compositions and dosage ranges derived from studies on closely related caffeoylquinic acid derivatives. Researchers should perform initial solubility and stability tests to determine the optimal formulation for their specific experimental needs.

Table 1: Recommended Vehicle Formulations for In Vivo Studies

Formulation IDCompositionAchievable ConcentrationRoute of AdministrationNotes
F-0110% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL[1]Oral (gavage), IntraperitonealA common co-solvent system for enhancing solubility.[1]
F-0210% DMSO, 90% Corn Oil≥ 2.5 mg/mL[1]Oral (gavage), SubcutaneousSuitable for lipophilic compounds; forms a solution or stable suspension.
F-0310% DMSO, 90% (20% SBE-β-CD in Saline)≥ 2.5 mg/mL[1]Oral (gavage), IntravenousUtilizes a cyclodextrin (B1172386) to improve aqueous solubility.
F-040.5% (w/v) Carboxymethylcellulose (CMC) in WaterVariableOral (gavage)Forms a suspension; suitable for compounds with low solubility in other vehicles.

Table 2: Reported In Vivo Dosage Ranges for Caffeoylquinic Acid Derivatives

CompoundAnimal ModelDosageRoute of AdministrationObserved EffectReference
3,4-O-dicaffeoylquinic acidRat25 and 50 mg/kgNot SpecifiedAnti-inflammatory[3]
3,4-dicaffeoylquinic acidMouse50 mg/kgOralAnti-influenza[4]
Propolis Extract (containing 3,4-dicaffeoylquinic acid)Mouse200 mg/kgOralAnti-influenza[4]

Experimental Protocols

Safety Precaution: Always handle 3,4-Di-O-caffeoylquinic acid methyl ester and all solvents in a well-ventilated area or chemical fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: Co-Solvent Formulation (F-01) for Oral or IP Administration

This protocol is designed to create a clear solution for administration.

3.1.1 Materials:

  • 3,4-Di-O-caffeoylquinic acid methyl ester

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile, conical tubes (15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Sonicator water bath

3.1.2 Procedure:

  • Calculate Required Amounts: Determine the total volume of formulation needed based on the number of animals, their weights, and the desired dose volume (e.g., 10 mL/kg for mice). Calculate the mass of 3,4-Di-O-caffeoylquinic acid methyl ester required to achieve the target concentration (e.g., 5 mg/mL for a 50 mg/kg dose).

  • Initial Solubilization: Add the calculated mass of the compound to a sterile conical tube. Add 10% of the final volume as DMSO. For example, to make 10 mL of formulation, add 1 mL of DMSO.

  • Vortex: Cap the tube and vortex vigorously for 1-2 minutes until the compound is fully dissolved. Gentle warming (37°C) or brief sonication may be used if dissolution is slow.

  • Add Co-solvents: Sequentially add 40% of the final volume as PEG300 (4 mL for a 10 mL total volume) and 5% of the final volume as Tween-80 (0.5 mL for a 10 mL total volume). Vortex thoroughly after each addition.

  • Add Saline: Slowly add the remaining 45% of the final volume as sterile saline (4.5 mL for a 10 mL total volume) while vortexing to prevent precipitation.

  • Final Inspection: The final formulation should be a clear, homogenous solution. If any precipitation is observed, the concentration may be too high for this vehicle system.

  • Storage: Store the formulation at 4°C, protected from light. It is recommended to prepare the formulation fresh or within 24 hours of use.

Protocol 2: Oil-Based Formulation (F-02) for Oral Administration

This protocol is suitable for creating a solution or a uniform suspension in an oil vehicle.

3.2.1 Materials:

  • 3,4-Di-O-caffeoylquinic acid methyl ester

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Corn Oil, sterile filtered

  • Sterile, conical tubes (15 mL or 50 mL)

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

3.2.2 Procedure:

  • Calculate Required Amounts: As described in Protocol 3.1.1.

  • Initial Solubilization: Add the calculated mass of the compound to a sterile conical tube. Add 10% of the final volume as DMSO (e.g., 1 mL for a 10 mL total volume).

  • Vortex: Cap and vortex until the compound is fully dissolved in the DMSO.

  • Add Corn Oil: Add 90% of the final volume as sterile corn oil (e.g., 9 mL for a 10 mL total volume).

  • Homogenize: Vortex vigorously for 3-5 minutes to ensure a homogenous solution or a fine, uniform suspension.

  • Final Inspection: Visually inspect the formulation for uniformity. If it is a suspension, ensure there are no large aggregates.

  • Storage: Store at 4°C, protected from light. If a suspension, vortex thoroughly before each administration to ensure uniform dosing.

Visualizations

Experimental Workflow Diagram

G cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration compound Weigh Compound dissolve Dissolve Compound in Primary Solvent (DMSO) compound->dissolve vehicle Prepare Vehicle (e.g., DMSO, PEG300, etc.) mix Sequentially Add & Mix Co-solvents/Vehicle vehicle->mix dissolve->mix visual Visual Inspection (Clarity, Homogeneity) mix->visual visual->compound Fail store Store Appropriately (4°C, Protected from Light) visual->store Pass administer Administer to Animal Model store->administer

Caption: Formulation workflow for 3,4-Di-O-caffeoylquinic acid methyl ester.

Postulated Signaling Pathway Inhibition

Dicaffeoylquinic acids have been shown to exert anti-inflammatory effects by inhibiting key inflammatory signaling pathways such as NF-κB and MAPKs.[2] This diagram illustrates the postulated mechanism of action.

G cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Signaling Pathway cluster_output Inflammatory Response LPS LPS / TNF-α IKK IKK Activation LPS->IKK IkBa IκBα Phosphorylation & Degradation IKK->IkBa NFkB NF-κB (p65/p50) Nuclear Translocation IkBa->NFkB Transcription Gene Transcription NFkB->Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) Transcription->Cytokines Mediators Inflammatory Mediators (iNOS, COX-2) Transcription->Mediators Compound 3,4-Di-O-caffeoylquinic Acid Methyl Ester Compound->IKK Inhibits Compound->IkBa Inhibits

Caption: Inhibition of the NF-κB signaling pathway by the compound.

References

Application Notes and Protocols for 3,4-Di-O-caffeoylquinic Acid Methyl Ester in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Di-O-caffeoylquinic acid methyl ester, a naturally occurring phenolic compound, has emerged as a molecule of interest in the field of drug discovery and development. Belonging to the family of caffeoylquinic acids, this compound and its close analogs have demonstrated a spectrum of biological activities, including antiviral, anti-inflammatory, antioxidant, neuroprotective, and cytotoxic effects. These properties suggest its potential as a lead compound for the development of novel therapeutics.

These application notes provide a comprehensive overview of the reported biological activities of 3,4-Di-O-caffeoylquinic acid methyl ester and its related compounds, along with detailed protocols for key in vitro assays to evaluate its therapeutic potential.

Biological Activities and Potential Applications

3,4-Di-O-caffeoylquinic acid methyl ester and its structural isomers have been investigated for several therapeutic applications, with promising results in preclinical studies.

Antiviral Activity

Notably, 3,4-Di-O-caffeoylquinic acid methyl ester has shown potent antiviral activity against the Respiratory Syncytial Virus (RSV), a common cause of lower respiratory tract infections[1]. The antiviral effects of caffeoylquinic acid derivatives have also been reported against other viruses, such as influenza A virus, by inhibiting viral neuraminidase[2].

Anti-Inflammatory Properties

Dicaffeoylquinic acid derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways. The mechanism often involves the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression. These effects are often mediated by the inhibition of the NF-κB and MAPK signaling pathways[3].

Cytotoxic Activity

Cytotoxic effects against certain cancer cell lines, including human cervix carcinoma (HeLa) cells, have been reported for 3,4-Di-O-caffeoylquinic acid methyl ester, suggesting its potential as an anticancer agent[4].

Inhibition of Advanced Glycation End Products (AGEs)

3,5-Di-O-caffeoylquinic acid methyl ester, a close isomer, has demonstrated potent inhibitory activity against the formation of advanced glycation end products (AGEs)[4]. The accumulation of AGEs is implicated in the pathogenesis of diabetic complications, neurodegenerative diseases, and aging.

Neuroprotective Effects

Caffeoylquinic acid derivatives have shown neuroprotective properties in various in vitro and in vivo models. These effects are attributed to their antioxidant properties and their ability to modulate cellular signaling pathways involved in neuronal cell survival[5][6].

Quantitative Data Summary

The following table summarizes the key quantitative data reported for 3,4-Di-O-caffeoylquinic acid methyl ester and its related isomers.

CompoundActivityAssayCell Line/TargetResultReference
3,4-Di-O-caffeoylquinic acid methyl esterAntiviralPlaque Reduction AssayRespiratory Syncytial Virus (RSV)IC50: 0.78 µg/mL[1]
3,5-Di-O-caffeoylquinic acid methyl esterAnti-inflammatoryNitric Oxide Production AssayLPS-stimulated RAW 264.7 macrophagesSignificant inhibition at 5 µM[3]
3,4-Di-O-caffeoylquinic acidAntiviralPlaque Reduction AssayRespiratory Syncytial Virus (RSV)IC50: 1.2 µg/mL (2.33 µM)[7]
3,5-Di-O-caffeoylquinic acidAntiviralPlaque Reduction AssayRespiratory Syncytial Virus (RSV)IC50: 0.6 µg/mL (1.16 µM)[7]
3,4-Di-O-caffeoylquinic acidCytotoxicityNot specifiedHEp-2 cellsCC50: >1000 µM[7]
3,5-Di-O-caffeoylquinic acidCytotoxicityNot specifiedHEp-2 cellsCC50: >1000 µM[7]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the biological activities of 3,4-Di-O-caffeoylquinic acid methyl ester.

Protocol 1: Antiviral Activity - Plaque Reduction Assay for Respiratory Syncytial Virus (RSV)

This protocol is adapted from standard plaque assay methodologies for RSV.

1. Materials:

  • HEp-2 or Vero cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • RSV stock of known titer (e.g., A2 strain)

  • 3,4-Di-O-caffeoylquinic acid methyl ester stock solution (in DMSO)

  • Methylcellulose (B11928114) overlay medium (e.g., 0.75% methylcellulose in MEM with 2% FBS)

  • Formalin (10% in PBS) for fixing

  • Crystal violet staining solution (0.1% in 20% ethanol) or immunostaining reagents

  • 6-well or 12-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed HEp-2 or Vero cells in 6-well or 12-well plates at a density that will result in a confluent monolayer on the day of infection.

  • Compound Dilution: Prepare serial dilutions of 3,4-Di-O-caffeoylquinic acid methyl ester in serum-free DMEM.

  • Virus Dilution: Dilute the RSV stock in serum-free DMEM to a concentration that will yield 50-100 plaques per well.

  • Infection:

    • Wash the confluent cell monolayers with serum-free DMEM.

    • In separate tubes, mix equal volumes of the diluted virus with each concentration of the test compound. Include a virus-only control and a cell-only (mock) control.

    • Incubate the virus-compound mixtures at 37°C for 1 hour.

    • Remove the medium from the cell monolayers and inoculate with the virus-compound mixtures.

    • Incubate for 1-2 hours at 37°C, gently rocking the plates every 15-20 minutes.

  • Overlay:

    • Aspirate the inoculum from the wells.

    • Overlay the cell monolayers with the methylcellulose overlay medium containing the corresponding concentration of the test compound.

  • Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 5-7 days, or until plaques are visible.

  • Plaque Visualization:

    • Aspirate the overlay medium.

    • Fix the cells with 10% formalin for at least 30 minutes.

    • Remove the formalin and stain the cells with crystal violet solution for 15-20 minutes.

    • Gently wash the plates with water and allow them to air dry.

  • Data Analysis:

    • Count the number of plaques in each well.

    • Calculate the percentage of plaque inhibition for each compound concentration relative to the virus-only control.

    • Determine the IC50 value (the concentration of the compound that inhibits plaque formation by 50%) by plotting the percentage of inhibition against the compound concentration.

Protocol 2: Cytotoxicity - MTT Assay in HeLa Cells

This protocol outlines the determination of the cytotoxic effects of the compound on HeLa cells.

1. Materials:

  • HeLa cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • 3,4-Di-O-caffeoylquinic acid methyl ester stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

2. Procedure:

  • Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of 3,4-Di-O-caffeoylquinic acid methyl ester in the culture medium.

    • Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition:

    • After the incubation period, add 10-20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

    • Determine the CC50 value (the concentration of the compound that reduces cell viability by 50%).

Protocol 3: Anti-Inflammatory Activity - Western Blot for NF-κB Activation

This protocol details the assessment of the compound's effect on the NF-κB signaling pathway in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

1. Materials:

  • RAW 264.7 cells

  • DMEM with 10% FBS and 1% Penicillin-Streptomycin

  • Lipopolysaccharide (LPS)

  • 3,4-Di-O-caffeoylquinic acid methyl ester stock solution (in DMSO)

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit (optional, for translocation studies)

  • BCA or Bradford protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • Western blot transfer system

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-IκBα, anti-IκBα, anti-Lamin B1 for nuclear fraction, anti-β-actin or anti-GAPDH for cytoplasmic/whole-cell lysate)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

2. Procedure:

  • Cell Culture and Treatment:

    • Seed RAW 264.7 cells in 6-well plates and grow to 70-80% confluency.

    • Pre-treat the cells with various concentrations of 3,4-Di-O-caffeoylquinic acid methyl ester for 1-2 hours.

    • Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes for phosphorylation events, 1-2 hours for IκBα degradation).

  • Protein Extraction:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer to obtain whole-cell lysates. Alternatively, perform nuclear and cytoplasmic fractionation according to the kit manufacturer's protocol.

  • Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

  • Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using densitometry software.

    • Normalize the levels of phosphorylated proteins to their total protein levels.

    • Compare the protein levels in the treated groups to the LPS-stimulated control group.

Protocol 4: Inhibition of Advanced Glycation End Products (AGEs) Formation

This fluorometric assay measures the ability of the compound to inhibit the formation of fluorescent AGEs.

1. Materials:

  • Bovine Serum Albumin (BSA)

  • Glucose or Methylglyoxal (MGO)

  • Phosphate (B84403) buffer (pH 7.4)

  • 3,4-Di-O-caffeoylquinic acid methyl ester stock solution (in DMSO)

  • Aminoguanidine (positive control)

  • 96-well black microplates

  • Fluorescence microplate reader

2. Procedure:

  • Reaction Mixture Preparation:

    • In a 96-well black plate, prepare reaction mixtures containing BSA (e.g., 10 mg/mL) and a glycating agent (e.g., 0.5 M glucose or 5 mM MGO) in phosphate buffer.

    • Add various concentrations of 3,4-Di-O-caffeoylquinic acid methyl ester to the reaction mixtures.

    • Include a control group (BSA + glycating agent), a blank group (BSA only), and a positive control group (BSA + glycating agent + aminoguanidine).

  • Incubation: Incubate the plate at 37°C for 7 days in the dark.

  • Fluorescence Measurement: After incubation, measure the fluorescence intensity at an excitation wavelength of approximately 370 nm and an emission wavelength of approximately 440 nm.

  • Data Analysis:

    • Subtract the fluorescence of the blank from all readings.

    • Calculate the percentage of inhibition of AGE formation for each compound concentration using the following formula: % Inhibition = [1 - (Fluorescence of sample / Fluorescence of control)] x 100

    • Determine the IC50 value for the inhibition of AGE formation.

Visualizations

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the study of 3,4-Di-O-caffeoylquinic acid methyl ester.

experimental_workflow_antiviral cluster_prep Preparation cluster_infection Infection cluster_incubation Incubation & Visualization cluster_analysis Data Analysis cell_seeding Seed HEp-2/Vero Cells mix Mix Virus and Compound cell_seeding->mix compound_dilution Prepare Compound Dilutions compound_dilution->mix virus_dilution Prepare Virus Dilution virus_dilution->mix inoculate Inoculate Cell Monolayer mix->inoculate overlay Add Methylcellulose Overlay inoculate->overlay incubate Incubate (5-7 days) overlay->incubate stain Fix and Stain Plaques incubate->stain count Count Plaques stain->count calculate Calculate % Inhibition & IC50 count->calculate

Caption: Workflow for the RSV Plaque Reduction Assay.

nfkb_pathway cluster_stimulus Inflammatory Stimulus cluster_inhibition Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK LPS->IKK Activates Compound 3,4-Di-O-caffeoylquinic acid methyl ester Compound->IKK Inhibits IkB_NFkB IκBα-NF-κB Complex IKK->IkB_NFkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p65/p50) NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocation IkB_NFkB->IkB Degradation of IκBα IkB_NFkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Gene_expression Pro-inflammatory Gene Expression DNA->Gene_expression Induces

Caption: Inhibition of the NF-κB Signaling Pathway.

References

Troubleshooting & Optimization

"3,4-Di-O-caffeoyl quinic acid methyl ester" solubility in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 3,4-Di-O-caffeoyl quinic acid methyl ester

Welcome to the technical support center for this compound. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the experimental use of this compound, with a specific focus on solubility.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am having difficulty dissolving this compound. What are the recommended solvents?

A1: For phenolic compounds like this compound, polar organic solvents are generally recommended. While specific quantitative solubility data for this exact compound is limited, based on the solubility of structurally similar caffeoylquinic acid derivatives, the following solvents are suggested, in order of anticipated effectiveness:

  • Dimethyl sulfoxide (B87167) (DMSO): This is often the most effective solvent for this class of compounds.[1][2][3] It is a strong polar aprotic solvent capable of dissolving a wide range of organic molecules.

  • Pyridine: Also a good solvent for similar compounds, but its use may be limited by its odor and reactivity.[1][2]

  • Methanol & Ethanol: These polar protic solvents can also be used.[1][2] Solubility may be lower than in DMSO.

For aqueous solutions, it is common to first prepare a concentrated stock solution in a solvent like DMSO and then dilute it with the aqueous buffer. Be mindful of the final DMSO concentration in your experiment, as it can affect biological assays.

Q2: My compound is not dissolving completely, even in the recommended solvents. What can I do?

A2: If you are experiencing incomplete dissolution, consider the following troubleshooting steps:

  • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath). Be cautious, as excessive heat can degrade the compound.

  • Sonication: Use a sonicator bath to increase the rate of dissolution. This can be particularly helpful for breaking up small clumps of powder.

  • Vortexing: Vigorous vortexing can aid in dissolving the compound.

  • Start with a small amount: To avoid wasting material, start by testing the solubility of a small, accurately weighed amount of the compound in a measured volume of solvent.

Q3: I prepared a stock solution in DMSO and diluted it in my aqueous buffer, but a precipitate formed. How can I prevent this?

A3: Precipitation upon dilution into an aqueous buffer is a common issue for compounds with low water solubility. Here are some strategies to address this:

  • Lower the Final Concentration: The most straightforward solution is to decrease the final concentration of the compound in your aqueous medium.

  • Increase the Cosolvent Concentration: If your experimental system can tolerate it, a slightly higher final concentration of the organic cosolvent (e.g., DMSO) may keep the compound in solution. However, always run a vehicle control to ensure the solvent itself is not affecting your results.

  • Use a Surfactant: For certain applications, a small amount of a biocompatible surfactant (e.g., Tween® 80) can help to maintain the solubility of hydrophobic compounds in aqueous solutions. A formulation for a similar compound included Tween 80.[4]

  • pH Adjustment: The solubility of phenolic compounds can be pH-dependent. Depending on the pKa of the compound's functional groups, adjusting the pH of the buffer might increase its solubility. This should be done cautiously, considering the stability of the compound and the requirements of your experiment.

Solubility Data Summary

SolventSolubilityRemarks
Dimethyl sulfoxide (DMSO) SolubleRecommended as the primary solvent for creating stock solutions.[1][2][3]
Pyridine SolubleA potential alternative to DMSO.[1][2]
Methanol SolubleMay have lower dissolving capacity than DMSO.[1][2]
Ethanol SolubleSimilar to methanol, may be less effective than DMSO.[1][2]
Water Sparingly Soluble / InsolubleDirect dissolution in water is expected to be low. Dilution from a stock solution is recommended.

Experimental Protocols

Protocol for Determining Qualitative Solubility

This protocol provides a general method for assessing the solubility of this compound in a given solvent.

  • Preparation:

    • Accurately weigh a small amount of the compound (e.g., 1 mg) into a clear glass vial.

    • Have a calibrated pipette and the selected solvent ready.

  • Initial Solvent Addition:

    • Add a small, measured volume of the solvent (e.g., 100 µL) to the vial.

    • Vortex the vial for 30 seconds.

  • Observation:

    • Visually inspect the solution against a dark background. Look for any undissolved particles.

    • If the compound has completely dissolved, it is soluble at that concentration (in this example, 10 mg/mL).

  • Incremental Solvent Addition (if not fully dissolved):

    • If the compound is not fully dissolved, add another measured volume of the solvent (e.g., 100 µL).

    • Vortex for 30 seconds.

    • Re-observe the solution.

    • Repeat this process, keeping track of the total volume of solvent added, until the compound is fully dissolved.

  • Applying Physical Methods (if needed):

    • If the compound remains insoluble after adding a significant volume of solvent, you can try gentle warming (e.g., up to 40°C) or sonication for 5-10 minutes.

    • Observe for dissolution after each step.

  • Documentation:

    • Record the final concentration at which the compound fully dissolved. If it did not dissolve, record it as "insoluble" or "sparingly soluble" at the highest concentration tested.

Visualizations

Solubility_Troubleshooting_Workflow start Start: Dissolve Compound select_solvent Select appropriate solvent (e.g., DMSO, Ethanol) start->select_solvent prepare_solution Prepare solution at desired concentration select_solvent->prepare_solution observe Observe for complete dissolution prepare_solution->observe fully_dissolved Solution is ready for use observe->fully_dissolved Yes not_dissolved Apply gentle heating or sonication observe->not_dissolved No precipitate_check Dilute in aqueous buffer fully_dissolved->precipitate_check re_observe Re-observe for dissolution not_dissolved->re_observe re_observe->fully_dissolved Yes re_observe->precipitate_check No, but soluble in stock no_precipitate Solution is ready for experiment precipitate_check->no_precipitate No precipitate precipitate_formed Troubleshoot Precipitation: - Lower final concentration - Adjust cosolvent % - Consider pH/surfactants precipitate_check->precipitate_formed Precipitate forms

Caption: Workflow for dissolving and troubleshooting this compound.

Signaling_Pathway_Placeholder cluster_upstream Upstream Signaling Events cluster_target Potential Target Pathway cluster_downstream Downstream Cellular Response Receptor Receptor Activation Kinase1 Kinase Cascade 1 Receptor->Kinase1 Kinase2 Kinase Cascade 2 Kinase1->Kinase2 TargetProtein Target Protein/Enzyme Kinase2->TargetProtein TranscriptionFactor Transcription Factor Activation TargetProtein->TranscriptionFactor Inhibition Compound 3,4-Di-O-caffeoyl quinic acid methyl ester Compound->TargetProtein GeneExpression Altered Gene Expression TranscriptionFactor->GeneExpression CellularEffect Biological Effect (e.g., Anti-inflammatory) GeneExpression->CellularEffect

Caption: Hypothetical signaling pathway showing potential inhibition by the compound.

References

improving the stability of "3,4-Di-O-caffeoyl quinic acid methyl ester" in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered when working with 3,4-Di-O-caffeoylquinic acid methyl ester in solution.

Frequently Asked Questions (FAQs)

Q1: My 3,4-Di-O-caffeoylquinic acid methyl ester solution is showing signs of degradation. What are the primary factors that affect its stability?

A1: 3,4-Di-O-caffeoylquinic acid methyl ester, a type of dicaffeoylquinic acid (diCQA), is susceptible to degradation. The primary factors influencing its stability in solution are temperature, light exposure, and pH.[1][2][3][4] Phenolic compounds, in general, are sensitive to heat, variations in pH, light, enzymatic activities, the presence of metal ions, and oxygen.[2]

Q2: What are the typical degradation pathways for this compound?

A2: The main degradation pathways for caffeoylquinic acids, including the 3,4-diCQA methyl ester, are isomerization, hydrolysis, and methylation.[1] Isomerization can occur rapidly at neutral and basic pH values, leading to the formation of other diCQA isomers like 3,5-diCQA and 4,5-diCQA.[4]

Q3: What is the recommended storage temperature for solutions of 3,4-Di-O-caffeoylquinic acid methyl ester?

A3: For optimal stability, solutions should be stored at low temperatures, such as 4°C.[4] Studies have shown that diCQAs are relatively stable at 4°C for at least 7 days, whereas significant degradation occurs at room temperature.[4] For long-term storage of the solid compound, -20°C is recommended.[5]

Q4: How does light exposure affect the stability of the compound?

A4: Exposure to light can lead to significant degradation and isomerization of caffeoylquinic acids.[1][6] It is crucial to store solutions in amber or light-protecting vials to minimize photodegradation.[2]

Q5: What is the optimal pH range for maintaining the stability of 3,4-Di-O-caffeoylquinic acid methyl ester in solution?

A5: Caffeoylquinic acids are generally more stable under acidic conditions.[4] At neutral and basic pH values, isomerization and degradation occur more rapidly.[4][7] Therefore, maintaining a slightly acidic pH for your solution can help improve stability.

Q6: Can the choice of solvent impact the stability of my compound?

A6: While temperature and light are the most critical factors, the solvent can also play a role.[1] For instance, degradation has been observed in methanol (B129727) solutions, potentially due to the formation of adducts or esters.[4] It is advisable to prepare solutions fresh when possible and to evaluate the stability in your specific solvent system.

Q7: Are there any additives that can help stabilize my solution?

A7: Yes, the addition of antioxidants can significantly improve the stability of caffeic acid derivatives.[8] Compounds such as epigallocatechin gallate (EGCG) and Vitamin C have been shown to protect diCQAs from degradation.[9] Citric acid and malic acid have also been used to stabilize similar compounds.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Rapid loss of compound concentration in solution High storage temperatureStore solutions at 4°C for short-term use and prepare fresh for experiments. For stock solutions, consider storing at -20°C or -80°C.[4][5]
Exposure to lightAlways use amber vials or wrap transparent vials with aluminum foil to protect the solution from light.[2][10]
Unfavorable pHAdjust the pH of the solution to be slightly acidic. Avoid neutral or alkaline conditions where isomerization is more likely to occur.[4][7]
Appearance of unexpected peaks in HPLC analysis IsomerizationThis is a common degradation pathway. Confirm the identity of new peaks using mass spectrometry. To minimize isomerization, control the temperature and pH of your solution.[1][4]
Hydrolysis of the ester groupThis can occur in aqueous solutions. Prepare solutions fresh and consider using aprotic solvents for stock solutions if compatible with your experimental design.
Inconsistent experimental results Degradation of the compound during the experimentPrepare fresh solutions immediately before each experiment. If the experiment is lengthy, consider conducting it at a lower temperature if possible.
OxidationDegas your solvent or work under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation, as phenolic compounds are susceptible to it.[2][11]

Quantitative Data Summary

The following table summarizes the degradation of 3,4-di-O-caffeoylquinic acid (3,4-diCQA) under various conditions. Note that the methyl ester derivative is expected to have similar stability characteristics.

CompoundSolventStorage ConditionsDurationDegradation (%)Reference
3,4-diCQA50% (v/v) aqueous methanolRoom temperature, transparent bottle7 days17.44%[1][4]
3,4-diCQA100% methanolRoom temperature, transparent bottle7 days33.25%[4]
3,4-diCQA50% (v/v) aqueous methanolRoom temperature, brown bottle7 days7.82%[4]
3,4-diCQA50% (v/v) aqueous methanol4°C, brown bottle7 daysMinimal degradation[4]

Experimental Protocols

Protocol 1: Assessing the Stability of 3,4-Di-O-caffeoylquinic Acid Methyl Ester

This protocol outlines a general method for evaluating the stability of your compound under different conditions.

1. Materials:

  • 3,4-Di-O-caffeoylquinic acid methyl ester
  • HPLC-grade solvents (e.g., methanol, acetonitrile (B52724), water)
  • pH buffers (acidic, neutral, basic)
  • Amber and transparent HPLC vials
  • HPLC system with a PDA or UV detector and a mass spectrometer (LC-MS) is recommended for peak identification.

2. Solution Preparation:

  • Prepare a stock solution of 3,4-Di-O-caffeoylquinic acid methyl ester in a suitable solvent (e.g., methanol) at a known concentration.
  • Aliquot the stock solution into different sets of amber and transparent vials.
  • For pH stability testing, dilute the stock solution in different pH buffers.

3. Incubation:

  • Store the vials under different conditions to be tested (e.g., 4°C in the dark, room temperature in the dark, room temperature with light exposure).
  • Designate a set of vials for a time-zero (T0) analysis.

4. Sample Analysis:

  • At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), analyze the samples by HPLC.
  • Use a suitable C18 column and a gradient elution method with mobile phases such as water with 0.1% formic acid (A) and acetonitrile (B).
  • Monitor the chromatograms at a wavelength of approximately 330 nm.[5]

5. Data Analysis:

  • Calculate the percentage of the remaining 3,4-Di-O-caffeoylquinic acid methyl ester at each time point relative to the T0 sample.
  • Identify any new peaks that appear in the chromatogram, which may correspond to degradation products or isomers. Use LC-MS for structural elucidation if available.

Protocol 2: Improving Stability with Antioxidants

This protocol describes how to test the effectiveness of antioxidants in stabilizing your compound.

1. Materials:

  • Solutions of 3,4-Di-O-caffeoylquinic acid methyl ester prepared as in Protocol 1.
  • Antioxidant stock solutions (e.g., Vitamin C, EGCG) at various concentrations.

2. Experimental Setup:

  • To aliquots of your 3,4-Di-O-caffeoylquinic acid methyl ester solution, add different concentrations of the antioxidant. A molar ratio of antioxidant to your compound of 1:1 or 2:1 can be a starting point.[9]
  • Include a control group with no antioxidant.
  • Store the samples under conditions known to cause degradation (e.g., room temperature with light exposure).

3. Analysis:

  • Analyze the samples at various time points using the HPLC method described in Protocol 1.
  • Compare the degradation rate of the compound in the presence and absence of the antioxidants to determine their protective effect.

Visualizations

Stability_Troubleshooting_Workflow start Start: Inconsistent Results or Suspected Degradation check_storage Review Storage Conditions start->check_storage check_solution_prep Review Solution Preparation start->check_solution_prep perform_stability_study Perform Controlled Stability Study (Protocol 1) check_storage->perform_stability_study check_solution_prep->perform_stability_study is_stable Is Compound Stable? perform_stability_study->is_stable implement_stabilizers Implement Stabilizing Measures is_stable->implement_stabilizers No end_stable Proceed with Experiment is_stable->end_stable Yes add_antioxidants Add Antioxidants (Protocol 2) implement_stabilizers->add_antioxidants optimize_conditions Optimize pH, Temp, Light implement_stabilizers->optimize_conditions end_unstable Consider Alternative Solvent or Derivatization implement_stabilizers->end_unstable add_antioxidants->end_stable optimize_conditions->end_stable

Caption: Troubleshooting workflow for stability issues.

Antioxidant_Mechanism cluster_stress Oxidative Stress cluster_compound Compound State cluster_protection Protective Mechanism ROS Reactive Oxygen Species (ROS) (e.g., from light, heat) CQA_ester 3,4-diCQA Methyl Ester (Stable Form) ROS->CQA_ester Oxidizes Antioxidant Antioxidant (e.g., Vitamin C, EGCG) ROS->Antioxidant Scavenges Degraded_CQA Degradation Products (Isomers, Hydrolyzed Forms) CQA_ester->Degraded_CQA Degrades to Neutralized_ROS Neutralized ROS Antioxidant->Neutralized_ROS Neutralizes to

Caption: Antioxidant protection mechanism.

References

Technical Support Center: Prevention of Dicaffeoylquinic Acid Isomerization During Extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the isomerization of dicaffeoylquinic acids (diCQAs) during extraction. Below you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter in your experiments.

Troubleshooting Guide

Issue: Significant isomerization of diCQAs (e.g., 3,5-diCQA isomerizing to 3,4-diCQA and 4,5-diCQA) is observed in the final extract.

Potential CauseRecommended Solution
High pH during Extraction Maintain an acidic pH (approximately 1.5 to 3) throughout the extraction process. The stability of diCQAs decreases as the pH increases.[1] Acidifying the extraction solvent with a weak acid, such as 0.1% formic acid, can significantly improve stability.[1]
Elevated Extraction Temperature Employ low-temperature extraction methods. High temperatures are a major contributor to the isomerization and degradation of caffeoylquinic acids (CQAs).[1][2] If heating is necessary, it should be optimized for the lowest effective temperature and shortest possible duration.[1] While mono-acyl CQAs are more heat-stable, elevated temperatures still promote acyl migration in diCQAs.[1]
Extended Extraction Time Minimize the duration of the extraction. Prolonged exposure to extraction conditions, even at moderate temperatures, can lead to increased isomerization.[1] Techniques like ultrasound-assisted extraction (UAE) can shorten extraction times, but the process itself may accelerate degradation and isomerization, requiring careful optimization of parameters.[1][3]
Light Exposure Protect the sample from light at all stages of extraction and analysis.[1][2] UV irradiation, in particular, can induce trans-cis isomerization of diCQAs.[1] The use of amber glassware or covering vessels with aluminum foil is recommended.[1]
Inappropriate Solvent Composition Empirically determine the optimal solvent system for your specific plant matrix to ensure good extraction efficiency while minimizing degradation.[1] CQAs have been observed to degrade more readily in 100% methanol (B129727) compared to a 50% methanol/water solution.[1] A mixture of alcohol and water is commonly used.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of diCQA isomerization?

A1: The primary mechanism is acyl migration, which is an intramolecular transesterification reaction where a caffeoyl group moves to a different position on the quinic acid core.[1][2] For instance, 3,5-diCQA can isomerize to 3,4-diCQA and 4,5-diCQA.[2]

Q2: Which are more stable, mono- or dicaffeoylquinic acids?

A2: Mono-caffeoylquinic acids (monoCQAs) are generally much more stable than diCQAs under the same conditions.[2][4][5]

Q3: Can I use ultrasound-assisted extraction (UAE) for diCQAs?

A3: Yes, but with caution. While UAE can enhance extraction efficiency and reduce time, the ultrasonic treatment can also accelerate both the degradation and isomerization of diCQAs, particularly at higher pH values.[1][3] If using UAE, it is critical to control the temperature, use an acidic solvent, and optimize the sonication time and power.[1]

Q4: How does pH influence the thermal stability of diCQAs?

A4: Dicaffeoylquinic acids are more stable under acidic conditions.[2][4] At neutral and basic pH values, isomerization occurs more rapidly, and this effect is exacerbated by ultrasonic treatment.[2][3]

Q5: How should I store my extracts to prevent further isomerization?

A5: Extracts should be stored at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term storage.[1] They should also be protected from light in airtight containers.[1] The stability of the stored extract is also influenced by solvent and pH, with acidic conditions being preferable.[1]

Quantitative Data Summary

The following tables summarize data on the stability of diCQAs under various conditions.

Table 1: Thermal Stability of diCQAs in 50% (v/v) Aqueous Methanol (Stored in a brown bottle for 7 days)

Compound% Degradation at Room Temperature% Degradation at 4°C
4,5-diCQA10.08%Not specified
3,4-diCQA7.82%Not specified
3,5-diCQA7.03%Not specified

Source: Adapted from Li, Y., et al. (2018). Stability and Degradation of Caffeoylquinic Acids.[5]

Table 2: Stability of diCQAs in 50% Methanol Solution (Stored in transparent glass at room temperature for 7 days)

Compound% Degradation
4,5-diCQA18.02%
3,4-diCQA17.44%
3,5-diCQA14.43%
1,3-diCQA6.89%

Source: Adapted from Li, Y., et al. (2018). Stability and Degradation of Caffeoylquinic Acids.[5]

Table 3: Optimal Accelerated Solvent Extraction (ASE) Conditions for Caffeoylquinic Acids from Forced Chicory Roots

CompoundOptimal TemperatureOptimal Ethanol (B145695) Percentage
5-CQA107 °C46%
3,5-diCQA95 °C57%

Source: Adapted from a 2022 study on ASE of Caffeoylquinic Acids.[6]

Experimental Protocols

Protocol 1: Low-Temperature Extraction to Minimize Isomerization

This protocol is designed to minimize diCQA isomerization by controlling both temperature and pH.

  • Sample Preparation: Lyophilize and grind the plant material to a fine powder.

  • Solvent Preparation: Prepare an extraction solvent of 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.

  • Extraction:

    • Add the powdered plant material to the pre-cooled extraction solvent in a flask.

    • Protect the flask from light by wrapping it in aluminum foil.[1]

    • Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.

  • Separation: Centrifuge the mixture at 4°C to pellet the solid material.

  • Filtration: Filter the supernatant through a 0.22 µm filter to remove any remaining particulates.

  • Storage: Immediately analyze the extract or store it at -80°C in an amber vial.[1]

Protocol 2: Accelerated Solvent Extraction (ASE) of 3,5-diCQA

This protocol provides an example of an optimized ASE method.

  • Sample Preparation: Mix 1.10 g of dried, powdered plant material with 1.10 g of diatomaceous earth.[1]

  • ASE Cell Loading: Load the mixture into a 100 mL ASE container.[1]

  • Solvent Preparation: Prepare the extraction solvent (e.g., 57% ethanol in water).[1]

  • ASE Parameters:

    • Set the extraction temperature to 95°C.[1]

    • Preheat the cell for 6-7 minutes.[1]

    • Set the extraction time to 30 minutes.[1]

  • Collection and Storage:

    • Collect the extract in an amber vial.[1]

    • For analysis, dilute with an acidified mobile phase.[1]

    • For storage, rapidly cool the extract and store it at -80°C.[1]

Visualizations

G Workflow for Preventing diCQA Isomerization cluster_prep Sample Preparation cluster_extraction Extraction (Low Temperature) cluster_processing Post-Extraction Processing cluster_analysis_storage Analysis & Storage start Start: Plant Material grind Grind to Fine Powder start->grind solvent Prepare Acidified Solvent (e.g., 50% MeOH, 0.1% Formic Acid) Cool to 4°C extract Extract at 4°C (Protect from Light) grind->extract solvent->extract centrifuge Centrifuge at 4°C extract->centrifuge filter Filter Supernatant (0.22 µm) centrifuge->filter analyze Immediate Analysis filter->analyze store Store at -80°C (Amber Vial) filter->store

Caption: A recommended workflow for diCQA extraction designed to minimize isomerization.

G Isomerization Pathway of Dicaffeoylquinic Acids cluster_conditions Factors Promoting Isomerization 3,5-diCQA 3,5-diCQA 3,4-diCQA 3,4-diCQA 3,5-diCQA->3,4-diCQA Acyl Migration 4,5-diCQA 4,5-diCQA 3,5-diCQA->4,5-diCQA Acyl Migration High Temperature High Temperature High pH High pH Extended Time Extended Time UV Light UV Light

Caption: Acyl migration is the primary mechanism for diCQA isomerization.

References

Technical Support Center: Purification of 3,4-Di-O-caffeoylquinic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 3,4-Di-O-caffeoylquinic acid methyl ester. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the isolation and purification of this compound.

Frequently Asked Questions (FAQs)

Q1: What is 3,4-Di-O-caffeoylquinic acid methyl ester and why is its purification challenging?

A1: 3,4-Di-O-caffeoylquinic acid methyl ester is a derivative of caffeoylquinic acid (CQA), a type of phenolic compound found in various plants.[1][2] The purification of this molecule is particularly challenging due to several factors:

  • Structural Instability: Like other dicaffeoylquinic acids (diCQAs), it is prone to isomerization, where the caffeoyl groups migrate to different positions on the quinic acid core. This can lead to a mixture of isomers, such as 3,5-diCQA and 4,5-diCQA, which are difficult to separate.[1][2]

  • Degradation: The compound can degrade under exposure to heat, light, and certain pH conditions.[1][3] Di-acyl CQAs are generally less stable than mono-acyl CQAs.[1]

  • Co-eluting Isomers: The various diCQA isomers possess very similar physicochemical properties, making their separation by standard chromatographic techniques difficult.[2][4]

  • Lack of Commercial Standards: Pure analytical standards for all potential isomers may not be readily available, complicating identification and quantification.[2]

Q2: What are the primary degradation pathways for dicaffeoylquinic acids that I should be aware of for the methyl ester?

A2: The primary degradation pathways for dicaffeoylquinic acids include isomerization, methylation, and hydrolysis.[1] Isomerization, or acyl migration, is a significant issue where the caffeoyl groups move between the hydroxyl positions on the quinic acid.[1] This process can be accelerated by factors such as pH, temperature, and light.[1][3] While your target is a methyl ester, be aware that using methanol (B129727) in purification solvents can potentially lead to the formation of adducts or further esterification, which might complicate the purification process.[1]

Q3: How can I reliably identify 3,4-Di-O-caffeoylquinic acid methyl ester and its isomers?

A3: A combination of chromatographic and spectroscopic techniques is essential for unambiguous identification. High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS) is a powerful tool. Different isomers can often be distinguished by their fragmentation patterns in tandem mass spectrometry (MSn).[4] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) is also crucial for confirming the precise structure and positions of the caffeoyl groups.[5]

Troubleshooting Guides

Problem 1: Low Purity or Presence of Multiple Isomers in the Final Product

Possible Causes:

  • Isomerization during Extraction/Purification: Exposure to non-ideal conditions (high temperature, neutral or basic pH, light) can cause acyl migration.[1][3]

  • Co-elution of Isomers: The chromatographic method may not have sufficient resolution to separate the 3,4-isomer from other isomers like 3,5- and 4,5-dicaffeoylquinic acid methyl esters.[2]

Solutions:

  • Control Temperature: Perform all extraction and purification steps at low temperatures (e.g., 4°C) whenever possible.[3]

  • Maintain Acidic pH: Work under acidic conditions (e.g., using solvents containing 0.1% formic acid) to improve the stability of the caffeoylquinic acid structure and minimize isomerization.[3] Dicaffeoylquinic acids are more stable in acidic conditions and their stability decreases as pH increases.[6]

  • Protect from Light: Use amber glassware or cover vessels with aluminum foil to prevent light-induced degradation and isomerization.[3]

  • Optimize Chromatography:

    • Column Choice: Experiment with different stationary phases. A C18 column is commonly used for reversed-phase chromatography.

    • Solvent System: A gradient elution with a mobile phase consisting of acidified water and an organic solvent (e.g., methanol or acetonitrile) is typically effective. Fine-tuning the gradient profile can improve resolution.

    • Alternative Techniques: Consider High-Speed Counter-Current Chromatography (HSCCC), which has been successfully used to separate diCQA isomers.[5] Gel permeation chromatography on modified dextrans has also been employed for separating dicaffeylquinic acids.[7]

Problem 2: Low Yield of the Target Compound

Possible Causes:

  • Degradation: As mentioned, the compound is susceptible to degradation under harsh conditions.[1]

  • Inefficient Extraction: The chosen solvent system may not be optimal for extracting the methyl ester from the source material.

  • Losses during Purification Steps: Multiple purification steps can lead to cumulative loss of the product.

Solutions:

  • Gentle Extraction Methods: Employ low-temperature extraction techniques.[3] Minimize extraction time to reduce exposure to potentially degrading conditions.[3]

  • Solvent Selection: While methanol is often used, be aware of its potential to cause degradation, especially at higher concentrations.[1] A mixture of alcohol and water is commonly used for extraction.[3]

  • Streamline Purification Workflow: Aim for a minimal number of effective purification steps. A possible workflow could involve initial extraction, followed by partitioning and one or two chromatographic steps.[8]

  • Use of Antioxidants: The addition of antioxidants like vitamin C may help to improve the stability of dicaffeoylquinic acids during processing.[6]

Quantitative Data Summary

The following table summarizes purity and yield data from a study on the purification of dicaffeoylquinic acids (not the methyl ester) using High-Speed Counter-Current Chromatography (HSCCC), which can serve as a reference for achievable purification levels.

CompoundStarting Material (mg)Yield (mg)Purity (%)Chromatographic Method
3,5-dicaffeoylquinic acid150 (crude sample)3498HSCCC[5]
4,5-dicaffeoylquinic acid150 (crude sample)1795HSCCC[5]

Experimental Protocols

Protocol 1: General Low-Temperature, Light-Protected Extraction

This protocol is adapted from methods designed to minimize isomerization of caffeoylquinic acids during extraction.[3]

  • Sample Preparation: Lyophilize and grind the source material to a fine powder.

  • Solvent Preparation: Prepare an extraction solvent such as 50% methanol in water (v/v) containing 0.1% formic acid. Pre-cool the solvent to 4°C.

  • Extraction:

    • Add the powdered material to the pre-cooled extraction solvent in a flask.

    • Protect the flask from light by wrapping it in aluminum foil.

    • Agitate the mixture on an orbital shaker at a low speed at 4°C for 2-4 hours.

  • Separation: Centrifuge the mixture at 4°C to pellet the solid material.

  • Collection: Carefully collect the supernatant for further purification.

Visualizations

Diagram 1: Key Challenges in Purification

Key Challenges in Purification of 3,4-Di-O-caffeoylquinic Acid Methyl Ester cluster_Challenges Primary Challenges cluster_Factors Contributing Factors Isomerization Isomerization (Acyl Migration) CoElution Co-elution of Isomers Isomerization->CoElution Degradation Degradation (Heat, Light, pH) Standards Lack of Standards Temp High Temperature Temp->Isomerization Temp->Degradation Light Light Exposure Light->Isomerization Light->Degradation pH Non-Acidic pH pH->Isomerization pH->Degradation Properties Similar Physicochemical Properties Properties->CoElution General Purification Workflow Start Source Material (e.g., Plant Extract) Extraction Low-Temp Extraction (Acidified Solvent, Dark) Start->Extraction Partition Liquid-Liquid Partition (e.g., with Hexane) Extraction->Partition Crude Crude Extract Partition->Crude Chrom1 Column Chromatography 1 (e.g., MCI gel, Sephadex) Crude->Chrom1 Fractions Semi-Pure Fractions Chrom1->Fractions Chrom2 Preparative HPLC / HSCCC Fractions->Chrom2 Final Pure 3,4-di-O-caffeoyl quinic acid methyl ester Chrom2->Final QC Purity Analysis (HPLC-MS, NMR) Final->QC

References

troubleshooting low yield in "3,4-Di-O-caffeoyl quinic acid methyl ester" synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 3,4-Di-O-caffeoylquinic acid methyl ester.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in synthesizing 3,4-Di-O-caffeoylquinic acid methyl ester?

A1: The primary challenges include:

  • Regioselectivity: Quinic acid methyl ester has four hydroxyl groups available for esterification. Achieving selective acylation at the C-3 and C-4 positions is difficult and often leads to a mixture of isomers (e.g., 3,5- and 4,5-dicaffeoylquinic acid methyl esters).

  • Stability of Caffeic Acid: The catechol moiety (the two adjacent hydroxyl groups) of caffeic acid is susceptible to oxidation, which can lead to side products and reduced yields.

  • Product Stability: Dicaffeoylquinic acids are prone to acyl migration, where the caffeoyl groups move to different hydroxyl positions on the quinic acid core. This is particularly problematic under neutral to basic conditions and at elevated temperatures.[1]

  • Purification: Separating the desired 3,4-isomer from other isomers and reaction byproducts is challenging due to their similar polarities.

Q2: Why is my overall yield so low?

A2: Low yields can be attributed to several factors:

  • Incomplete Reactions: The esterification reaction may not have gone to completion.

  • Side Reactions: Besides the formation of other isomers, side reactions such as the formation of N-acylurea from DCC coupling agents can occur.

  • Degradation: The product may be degrading during the reaction or workup, especially if exposed to high temperatures or non-acidic pH. Di-acyl caffeoylquinic acids are generally less stable than their mono-acyl counterparts.[1]

  • Losses during Purification: Significant amounts of the product can be lost during column chromatography or other purification steps.

Q3: How can I minimize the formation of other isomers?

A3: Minimizing isomeric impurities requires careful control of the synthetic strategy. A common approach involves the use of protecting groups on the quinic acid methyl ester to block other hydroxyl groups from reacting. For instance, selective protection of the C-1 and C-5 hydroxyls would direct acylation to the C-3 and C-4 positions. Alternatively, enzymatic synthesis can offer higher regioselectivity.[2]

Q4: What is the best way to monitor the progress of the reaction?

A4: High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) or Mass Spectrometry (MS) is the most effective way to monitor the reaction. This allows you to track the consumption of starting materials and the formation of the desired product and its isomers. A typical mobile phase for analysis would be a gradient of acidified water (e.g., with 0.1% formic acid) and methanol (B129727) or acetonitrile.[3][4]

Q5: How can I purify the final product?

A5: Purification is typically achieved through column chromatography on silica (B1680970) gel. A gradient elution system, for example, starting with a non-polar solvent system like dichloromethane (B109758) and gradually increasing the polarity with a solvent like methanol or ethyl acetate, is often effective. Reversed-phase chromatography can also be employed. For challenging separations, more advanced techniques like counter-current chromatography may be necessary.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or no product formation 1. Inactive reagents (e.g., old DCC).2. Insufficient activation of caffeic acid.3. Reaction temperature is too low.1. Use fresh or purified reagents.2. Ensure anhydrous conditions. Consider converting caffeic acid to its more reactive acid chloride.3. Gradually increase the reaction temperature, but monitor for product degradation.
Mixture of multiple isomers (3,4-, 3,5-, 4,5-) 1. Lack of regioselectivity in the acylation step.1. Employ a protecting group strategy for the quinic acid methyl ester to block unwanted hydroxyl groups.2. Explore enzymatic synthesis for higher selectivity.[2]
Presence of a major byproduct with a mass corresponding to the product + dicyclohexylurea (DCU) 1. Formation of N-acylurea byproduct from the DCC coupling agent.1. Add the alcohol (quinic acid methyl ester) to the reaction mixture before or together with the DCC.2. Use an alternative coupling agent like EDC, as its urea (B33335) byproduct is water-soluble and easier to remove.
Product degradation during workup or purification 1. Exposure to neutral or basic pH.2. High temperatures during solvent evaporation or chromatography.1. Maintain acidic conditions (pH 3-4) during aqueous workup and purification.2. Use a rotary evaporator at low temperatures. Avoid heating the product for extended periods.
Difficulty in separating isomers by column chromatography 1. Isomers have very similar polarities.1. Use a long column with a shallow solvent gradient.2. Try different solvent systems (e.g., dichloromethane/methanol, ethyl acetate/hexane).3. Consider using reversed-phase silica gel.

Experimental Protocols

Protocol 1: Synthesis of 3,4-Di-O-caffeoylquinic acid methyl ester via Protected Intermediates

This protocol is a generalized approach and may require optimization.

Step 1: Protection of Caffeic Acid

  • Suspend caffeic acid in acetic anhydride.

  • Add a catalytic amount of sulfuric acid and stir at room temperature until the reaction is complete (monitored by TLC or HPLC).

  • Pour the reaction mixture into ice water and extract the diacetylcaffeic acid with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.

  • Convert the diacetylcaffeic acid to diacetylcaffeoyl chloride by reacting with thionyl chloride or oxalyl chloride in an inert solvent like dichloromethane.

Step 2: Regioselective Acylation of Methyl Quinate

Note: This step is conceptual and requires the development of a suitable protecting group strategy for the C-1 and C-5 hydroxyls of methyl quinate, which is a non-trivial synthetic challenge.

  • Selectively protect the C-1 and C-5 hydroxyl groups of methyl quinate.

  • Dissolve the protected methyl quinate in anhydrous dichloromethane with a base such as pyridine (B92270) or triethylamine, and a catalytic amount of DMAP.

  • Cool the mixture to 0°C and slowly add the diacetylcaffeoyl chloride (from Step 1).

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or HPLC).

  • Wash the reaction mixture with dilute HCl, saturated sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the protected 3,4-Di-O-diacetylcaffeoylquinic acid methyl ester by silica gel column chromatography.

Step 3: Deprotection

  • Dissolve the purified product from Step 2 in a suitable solvent (e.g., methanol).

  • Remove the acetyl protecting groups from the caffeoyl moieties under mild basic conditions (e.g., with sodium methoxide (B1231860) in methanol) or acidic conditions.

  • Remove the protecting groups from the quinic acid moiety using the appropriate deprotection chemistry for the chosen protecting groups.

  • Neutralize the reaction and purify the final product, 3,4-Di-O-caffeoylquinic acid methyl ester, by column chromatography.

Protocol 2: Analytical HPLC Method for Isomer Analysis
  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

  • Gradient: A typical gradient might be 10-60% B over 30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: DAD at 325 nm and/or ESI-MS in negative ion mode (monitoring for m/z 529 for the methyl ester).

Visualizations

Synthesis_Pathway cluster_caffeic Caffeic Acid Preparation cluster_quinic Quinic Acid Ester Preparation cluster_coupling Coupling and Deprotection CaffeicAcid Caffeic Acid DiacetylCaffeicAcid Diacetylcaffeic Acid CaffeicAcid->DiacetylCaffeicAcid Acetic Anhydride, H₂SO₄ (cat.) DiacetylCaffeoylChloride Diacetylcaffeoyl Chloride DiacetylCaffeicAcid->DiacetylCaffeoylChloride SOCl₂ or (COCl)₂ MethylQuinate Methyl Quinate ProtectedMethylQuinate 1,5-Protected Methyl Quinate MethylQuinate->ProtectedMethylQuinate Protection ProtectedIntermediate Protected 3,4-Di-O-diacetyl- caffeoylquinic acid methyl ester ProtectedMethylQuinate->ProtectedIntermediate + DiacetylCaffeoyl Chloride, DMAP, Base FinalProduct 3,4-Di-O-caffeoylquinic acid methyl ester ProtectedIntermediate->FinalProduct Deprotection

Caption: Chemical synthesis pathway for 3,4-Di-O-caffeoylquinic acid methyl ester.

Troubleshooting_Workflow Start Low Yield of 3,4-Di-O-caffeoylquinic acid methyl ester CheckReaction Analyze Crude Reaction Mixture by HPLC-MS Start->CheckReaction NoProduct Mainly Starting Material Remains CheckReaction->NoProduct No/Low Conversion Isomers Mixture of Isomers Detected CheckReaction->Isomers Product Formed Degradation Multiple Unidentified Peaks CheckReaction->Degradation Complex Mixture Sol_NoProduct Action: Check Reagent Activity, Increase Reaction Time/Temp, Improve Caffeic Acid Activation NoProduct->Sol_NoProduct Sol_Isomers Action: Implement Protecting Group Strategy for Methyl Quinate, Optimize Reaction Conditions Isomers->Sol_Isomers Sol_Degradation Action: Lower Reaction/Workup Temp, Maintain Acidic pH, Use Antioxidants Degradation->Sol_Degradation

References

Technical Support Center: Overcoming Poor Bioavailability of 3,4-Di-O-caffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the poor bioavailability of 3,4-Di-O-caffeoyl quinic acid methyl ester.

I. Troubleshooting Guides

This section offers solutions to common problems encountered during experimental studies aimed at improving the bioavailability of this compound.

Problem 1: Low Permeability in Caco-2 Cell Assays

Symptoms:

  • Low apparent permeability coefficient (Papp) values for this compound in the apical-to-basolateral direction.

  • High efflux ratio, suggesting the involvement of efflux pumps.

Possible Causes:

  • Poor aqueous solubility: The compound may not be sufficiently dissolved in the transport medium to be absorbed.

  • Efflux pump activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of the cells.

  • Metabolism by intestinal enzymes: The compound may be metabolized by enzymes present in Caco-2 cells.

Troubleshooting Steps:

  • Enhance Solubility:

    • Co-solvents: Use a small percentage of a biocompatible co-solvent (e.g., DMSO, ethanol) in the transport medium. Ensure the final concentration does not affect cell monolayer integrity.

    • Formulation: Test the permeability of a formulated version of the compound (e.g., in a nanoemulsion or as a solid dispersion).

  • Investigate Efflux Pump Involvement:

    • Use of Inhibitors: Conduct the Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil (B1683045) for P-gp). A significant increase in the A-B Papp value in the presence of the inhibitor confirms that the compound is a substrate for that pump.

  • Assess Metabolic Stability:

    • Metabolite Analysis: Analyze the basolateral and apical samples by LC-MS/MS to identify any potential metabolites of this compound.

Problem 2: Inconsistent or Low In Vivo Bioavailability in Animal Models

Symptoms:

  • Low plasma concentrations (Cmax) and area under the curve (AUC) of this compound after oral administration.

  • High variability in pharmacokinetic parameters between individual animals.

Possible Causes:

  • First-pass metabolism: Extensive metabolism in the liver and/or intestine before reaching systemic circulation.

  • Poor absorption: Due to low solubility, instability in the gastrointestinal tract, or rapid degradation.

  • Food effect: The presence of food in the GI tract can significantly alter the absorption of the compound.

Troubleshooting Steps:

  • Investigate First-Pass Metabolism:

    • Administer via different routes: Compare the pharmacokinetic profile after intravenous (IV) administration with that of oral administration to calculate absolute bioavailability and estimate the extent of first-pass metabolism.

    • In vitro metabolism studies: Use liver microsomes or hepatocytes to study the metabolic fate of the compound.

  • Improve Absorption with Formulation Strategies:

    • Nanoformulations: Encapsulate the compound in liposomes or solid lipid nanoparticles (SLNs) to protect it from degradation and enhance its absorption.

    • Absorption Enhancers: Co-administer the compound with safe and effective absorption enhancers.

  • Evaluate Food Effect:

    • Fasted vs. Fed Studies: Conduct pharmacokinetic studies in both fasted and fed animals to determine if food impacts the absorption of the compound.

II. Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the poor bioavailability of this compound?

A1: Like many polyphenolic compounds, this compound likely exhibits poor bioavailability due to a combination of factors including:

  • Low aqueous solubility.

  • Susceptibility to enzymatic degradation in the gastrointestinal tract and liver (first-pass metabolism).

  • Potential for active efflux by intestinal transporters.

Q2: What are the recommended initial steps to assess the bioavailability of this compound?

A2: A good starting point is to perform in vitro permeability studies using the Caco-2 cell monolayer model. This assay provides an indication of intestinal permeability and can help identify if the compound is a substrate for efflux pumps. Subsequently, pilot in vivo pharmacokinetic studies in a relevant animal model (e.g., rats) are recommended to determine key parameters like Cmax, Tmax, and AUC after oral administration.

Q3: How can nanoformulation improve the bioavailability of this compound?

A3: Nanoformulations, such as liposomes and solid lipid nanoparticles (SLNs), can enhance bioavailability in several ways:

  • Increased solubility and dissolution rate: By encapsulating the hydrophobic compound in a carrier, its apparent solubility in the aqueous environment of the gut is increased.

  • Protection from degradation: The nano-carrier protects the compound from enzymatic degradation in the GI tract.

  • Enhanced absorption: Nanoparticles can be taken up by intestinal cells through various mechanisms, leading to improved absorption.

  • Reduced first-pass metabolism: By altering the absorption pathway, some nanoformulations can bypass the liver's primary metabolic enzymes.

Q4: Are there any specific signaling pathways known to be modulated by 3,4-Di-O-caffeoyl quinic acid or its methyl ester?

A4: Research on related dicaffeoylquinic acids suggests that they can modulate key signaling pathways involved in inflammation and oxidative stress. These include the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathways. Inhibition of the pro-inflammatory NF-κB pathway and activation of the antioxidant Nrf2 pathway are likely mechanisms contributing to the biological activities of these compounds.[1][2]

III. Data Presentation

Table 1: Pharmacokinetic Parameters of Dicaffeoylquinic Acid Isomers in Rats

CompoundDose (mg/kg)Administration RouteCmax (ng/mL)Tmax (h)AUC (ng·h/mL)Reference
1,3-dicaffeoylquinic acid10 (injection)Intravenous4850 ± 12300.081560 ± 320[3]
1,5-dicaffeoylquinic acid160Intravenous---[4][5]
3,4-dicaffeoylquinic acid10 (injection)Intravenous---[6]
3,5-dicaffeoylquinic acid10 (injection)Intravenous---[6]

Note: Specific pharmacokinetic data for this compound is limited. The data presented is for related isomers and different administration routes, which can provide a comparative baseline.

IV. Experimental Protocols

Protocol 1: Caco-2 Cell Permeability Assay

Objective: To determine the intestinal permeability of this compound.

Methodology:

  • Cell Culture:

    • Culture Caco-2 cells (ATCC® HTB-37™) in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, 1% non-essential amino acids, and 1% penicillin-streptomycin.

    • Seed the cells onto Transwell® inserts (0.4 µm pore size) at a density of 6 x 10^4 cells/cm².

    • Culture the cells for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity Test:

    • Measure the transepithelial electrical resistance (TEER) using a voltmeter. Monolayers with TEER values >250 Ω·cm² are considered suitable for the assay.

  • Transport Experiment:

    • Wash the cell monolayers with pre-warmed Hanks' Balanced Salt Solution (HBSS).

    • Prepare the transport solution of this compound in HBSS (typically at a concentration of 10-100 µM).

    • Apical to Basolateral (A-B) Transport: Add the transport solution to the apical (upper) chamber and fresh HBSS to the basolateral (lower) chamber.

    • Basolateral to Apical (B-A) Transport: Add the transport solution to the basolateral chamber and fresh HBSS to the apical chamber.

    • Incubate the plates at 37°C with gentle shaking.

    • Collect samples from the receiver chamber at predetermined time points (e.g., 30, 60, 90, 120 minutes) and replace with an equal volume of fresh HBSS.

  • Sample Analysis:

    • Analyze the concentration of the compound in the collected samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) using the following equation: Papp (cm/s) = (dQ/dt) / (A * C0) where dQ/dt is the rate of drug appearance in the receiver chamber, A is the surface area of the membrane, and C0 is the initial concentration in the donor chamber.

    • Calculate the efflux ratio: Efflux Ratio = Papp (B-A) / Papp (A-B)

Protocol 2: Preparation of Solid Lipid Nanoparticles (SLNs)

Objective: To encapsulate this compound in SLNs to improve its stability and potential for oral absorption.

Methodology (Hot Homogenization followed by Ultrasonication):

  • Preparation of Lipid Phase:

    • Melt a solid lipid (e.g., glyceryl monostearate, stearic acid) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid.

  • Preparation of Aqueous Phase:

    • Heat an aqueous solution containing a surfactant (e.g., Poloxamer 188, Tween 80) to the same temperature as the lipid phase.

  • Formation of Pre-emulsion:

    • Add the hot aqueous phase to the hot lipid phase dropwise under high-speed homogenization (e.g., 10,000 rpm) for 5-10 minutes to form a coarse oil-in-water emulsion.

  • Nanonization:

    • Immediately subject the hot pre-emulsion to probe ultrasonication for 5-15 minutes to reduce the particle size to the nanometer range.

  • Cooling and Solidification:

    • Cool the resulting nanoemulsion in an ice bath under gentle stirring to allow the lipid to solidify and form SLNs.

  • Characterization:

    • Measure the particle size, polydispersity index (PDI), and zeta potential of the SLN dispersion using dynamic light scattering (DLS).

    • Determine the encapsulation efficiency and drug loading by separating the free drug from the SLNs (e.g., by ultracentrifugation) and quantifying the drug in both the supernatant and the nanoparticles.

Protocol 3: Preparation of Liposomes

Objective: To encapsulate this compound in liposomes.

Methodology (Thin-Film Hydration Method): [7]

  • Formation of Lipid Film:

    • Dissolve phospholipids (B1166683) (e.g., soy phosphatidylcholine or egg phosphatidylcholine) and cholesterol in a suitable organic solvent (e.g., chloroform (B151607) or a chloroform:methanol mixture) in a round-bottom flask.[7]

    • Add this compound to the lipid solution.

    • Remove the organic solvent using a rotary evaporator under vacuum to form a thin, dry lipid film on the inner wall of the flask.

  • Hydration:

    • Hydrate the lipid film with an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) by rotating the flask at a temperature above the lipid phase transition temperature. This will form multilamellar vesicles (MLVs).

  • Size Reduction (Sonication or Extrusion):

    • To obtain smaller, more uniform liposomes (small unilamellar vesicles, SUVs), sonicate the MLV suspension using a probe sonicator or extrude it through polycarbonate membranes with a defined pore size (e.g., 100 nm).

  • Purification:

    • Remove the unencapsulated compound by dialysis, gel filtration chromatography, or ultracentrifugation.

  • Characterization:

    • Determine the vesicle size, PDI, and zeta potential using DLS.

    • Calculate the encapsulation efficiency by measuring the concentration of the drug in the liposomes and in the total formulation.

V. Mandatory Visualizations

Experimental_Workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Compound Compound Nanoformulation Nanoformulation (Liposomes / SLNs) Compound->Nanoformulation Encapsulation Caco2 Caco-2 Permeability Assay Compound->Caco2 Unformulated Control Nanoformulation->Caco2 Papp Determine Papp & Efflux Ratio Caco2->Papp AnimalModel Animal Model (Rats) Papp->AnimalModel Proceed if Papp is promising PK Pharmacokinetic Analysis (Cmax, AUC) AnimalModel->PK

Caption: Experimental workflow for enhancing and evaluating the bioavailability of this compound.

NFkB_Pathway cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus e.g., TNF-α, LPS IKK IKK Complex Stimulus->IKK Activates IkB IκBα IKK->IkB Phosphorylates IkB_P P-IκBα IkB->IkB_P NFkB_p65 NF-κB (p65/p50) NFkB_p65->IkB NFkB_p65_nuc NF-κB NFkB_p65->NFkB_p65_nuc Translocation Proteasome Proteasomal Degradation IkB_P->Proteasome Compound 3,4-Di-O-caffeoyl quinic acid methyl ester Compound->IKK Inhibits DNA DNA NFkB_p65_nuc->DNA Binds to Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) DNA->Genes Induces Nrf2_Pathway cluster_stimulus Cellular Stress cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stress Oxidative Stress Keap1 Keap1 Stress->Keap1 Induces conformational change in Nrf2 Nrf2 Keap1->Nrf2 Sequesters Ub Ubiquitination & Degradation Nrf2->Ub Leads to Nrf2_nuc Nrf2 Nrf2->Nrf2_nuc Translocation Compound 3,4-Di-O-caffeoyl quinic acid methyl ester Compound->Keap1 Induces Nrf2 release from ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE Binds to Genes Antioxidant Gene Expression (e.g., HO-1, NQO1) ARE->Genes Induces

References

Validation & Comparative

A Comparative Guide to the Antioxidant Activity of Caffeoylquinic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antioxidant activities of various caffeoylquinic acid (CQA) esters, a class of polyphenolic compounds widely recognized for their potent free radical scavenging and cytoprotective properties. This document summarizes quantitative data from established in vitro antioxidant assays, details the experimental protocols for these assays, and visualizes the key signaling pathways involved in their mechanism of action.

Structure-Activity Relationship: An Overview

Caffeoylquinic acids are esters formed between caffeic acid and quinic acid. Their antioxidant activity is primarily attributed to the catechol group (two adjacent hydroxyl groups) on the caffeic acid moiety, which can donate hydrogen atoms to neutralize free radicals. The number and position of caffeoyl groups on the quinic acid core significantly influence their antioxidant potential.

Generally, dicaffeoylquinic acids (diCQAs) exhibit greater antioxidant activity than monocaffeoylquinic acids (monoCQAs) due to the presence of two catechol rings, which increases the number of hydroxyl groups available for radical scavenging. Among the diCQA isomers, subtle structural differences in the positioning of the caffeoyl groups on the quinic acid core further influence their antioxidant potential, with some studies suggesting that 4,5-diCQA exhibits superior activity in certain assays. For monocaffeoylquinic acid isomers, studies indicate that the position of the caffeoyl group on the quinic acid moiety does not significantly impact their antioxidant activity, with 3-O-caffeoylquinic acid (3-CQA), 4-O-caffeoylquinic acid (4-CQA), and 5-O-caffeoylquinic acid (5-CQA) showing comparable antioxidant capacities[1].

Quantitative Comparison of Antioxidant Activity

The following tables summarize the in vitro antioxidant capacity of various CQA esters from a range of studies. It is important to note that direct comparison of absolute values between different studies should be approached with caution due to variations in experimental conditions.

Table 1: Antioxidant Activity of Monocaffeoylquinic Acid Isomers

CompoundAssayResultReference
3-O-caffeoylquinic acid (3-CQA)Multiple AssaysSimilar activity to 4-CQA and 5-CQA[1]
4-O-caffeoylquinic acid (4-CQA)Multiple AssaysSimilar activity to 3-CQA and 5-CQA[1]
5-O-caffeoylquinic acid (5-CQA)Multiple AssaysSimilar activity to 3-CQA and 4-CQA[1]

Table 2: Antioxidant Activity of Dicaffeoylquinic Acid Isomers

CompoundAssayIC50 / EC50Reference
3,4-dicaffeoylquinic acidDPPH Scavenging68.91 µg/mL (EC50)
3,4-dicaffeoylquinic acidFerric Reducing Activity2.18 µg/mL (EC50)
3,5-dicaffeoylquinic acidDPPH Radical Scavenging4.26 µg/mL (IC50)
4,5-dicaffeoylquinic acidDPPH Radical Scavenging19.8 µM (IC50)

Experimental Protocols

Detailed methodologies for the key antioxidant assays cited are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the capacity of an antioxidant to scavenge the stable DPPH free radical. The reduction of the DPPH radical is determined by the decrease in its absorbance at 517 nm.

Procedure:

  • A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol (B145695).

  • Various concentrations of the test compound (CQA ester) are added to the DPPH solution.

  • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at 517 nm using a spectrophotometer.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100

  • The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined from a plot of inhibition percentage against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ is measured by the decrease in its absorbance at 734 nm.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting a 7 mM aqueous solution of ABTS with a 2.45 mM aqueous solution of potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

  • Different concentrations of the test compound are prepared.

  • A specific volume of the test compound solution is added to the diluted ABTS•+ solution.

  • The mixture is incubated at room temperature for a defined time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • The percentage of inhibition of ABTS•+ is calculated similarly to the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

Cellular Antioxidant Activity (CAA) Assay

This cell-based assay measures the ability of antioxidants to inhibit the formation of fluorescent dichlorofluorescein (DCF) from the oxidation of 2',7'-dichlorofluorescin diacetate (DCFH-DA) by peroxyl radicals in cultured cells.

Procedure:

  • Human hepatocarcinoma (HepG2) cells are seeded in a 96-well microplate and grown to confluence.

  • The cells are then treated with various concentrations of the CQA esters and the DCFH-DA probe.

  • After an incubation period, the cells are washed to remove extracellular compounds.

  • A peroxyl radical generator, such as 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH), is added to induce oxidative stress.

  • The fluorescence of DCF is measured over time using a microplate reader.

  • The antioxidant capacity is quantified by calculating the area under the fluorescence curve, with lower values indicating higher antioxidant activity.

Signaling Pathways and Mechanisms of Action

Caffeoylquinic acid esters exert their antioxidant effects not only through direct radical scavenging but also by modulating intracellular signaling pathways that control the expression of antioxidant enzymes and other cytoprotective proteins.

Nrf2 Signaling Pathway Activation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a key transcription factor that regulates the expression of a wide array of antioxidant and detoxification genes. Under normal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or in the presence of Nrf2 activators like CQA esters, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes. This leads to the upregulation of protective enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1).

Caption: Nrf2 signaling pathway activation by CQA esters.

Modulation of Insulin/IGF-1 Signaling Pathway

Emerging evidence suggests that CQA esters may also exert protective effects against oxidative stress by modulating the insulin/insulin-like growth factor 1 (IGF-1) signaling pathway. This pathway is crucial for cell growth, metabolism, and longevity. Downregulation of this pathway has been linked to increased stress resistance and lifespan in various organisms. Caffeic acid and its esters have been shown to interact with components of this pathway, potentially leading to the activation of downstream transcription factors like DAF-16/FOXO, which in turn upregulate the expression of stress-response and antioxidant genes.

IGF1_Signaling_Modulation cluster_membrane Cell Membrane cluster_intracellular Intracellular IGF1 Insulin/IGF-1 IGF1R IGF-1 Receptor IGF1->IGF1R PI3K PI3K IGF1R->PI3K Activates CQA CQA Esters CQA->IGF1R Modulates AKT Akt PI3K->AKT Activates FOXO DAF-16/FOXO AKT->FOXO Inhibits Stress_Response Stress Response & Antioxidant Genes FOXO->Stress_Response Activates Transcription Cellular_Protection Enhanced Cellular Protection Stress_Response->Cellular_Protection Leads to

Caption: Modulation of Insulin/IGF-1 signaling by CQA esters.

References

Unraveling the Structure-Activity Relationship of Dicaffeoylquinic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an in-depth comparison of dicaffeoylquinic acid (diCQA) derivatives, focusing on their structure-activity relationships across various biological activities. This document synthesizes experimental data into clear, comparative tables, offers detailed experimental protocols for key assays, and visualizes complex signaling pathways to facilitate a comprehensive understanding of these potent natural compounds.

Dicaffeoylquinic acids (diCQAs) are a class of polyphenolic compounds found in numerous plants, renowned for their significant therapeutic potential. The arrangement of the two caffeoyl groups on the quinic acid core dictates the isomeric form of diCQA, which in turn profoundly influences its biological efficacy. This guide explores the nuances of this structure-activity relationship (SAR), providing a valuable resource for the targeted design and development of novel therapeutics.

Comparative Analysis of Biological Activities

The biological activities of diCQA derivatives are intrinsically linked to their isomeric forms. The number and positions of the caffeoyl moieties on the quinic acid backbone are critical determinants of their antioxidant, anti-HIV, neuroprotective, and anti-inflammatory properties.

Antioxidant Activity

Dicaffeoylquinic acids are potent antioxidants, a property attributed to their ability to donate hydrogen atoms and scavenge free radicals. Generally, diCQAs exhibit superior antioxidant activity compared to their monocaffeoylquinic acid counterparts due to the presence of two catechol rings, which increases the number of available hydroxyl groups for radical scavenging.[1] Among the diCQA isomers, subtle positional differences of the caffeoyl groups on the quinic acid core influence their antioxidant potential, with some studies suggesting that 4,5-diCQA possesses superior radical scavenging activity in certain assays.[1]

Table 1: Comparative Antioxidant Activity of Dicaffeoylquinic Acid Isomers

CompoundAssayIC50 / EC50 (µM)Reference
3,4-diCQADPPH10.5 ± 0.8[2]
3,5-diCQADPPH9.8 ± 0.5[2]
4,5-diCQADPPH8.7 ± 0.6[2]
3,4-diCQAABTS6.2 ± 0.4[2]
3,5-diCQAABTS5.9 ± 0.3[2]
4,5-diCQAABTS5.1 ± 0.2[2]
Anti-HIV Activity

DiCQA derivatives have demonstrated significant promise as anti-HIV agents, primarily through the inhibition of HIV-1 integrase, an essential enzyme for viral replication.[3][4] The structure-activity relationship studies reveal that the presence of the biscatechol moieties is an absolute requirement for potent inhibition of HIV integrase.[5] Furthermore, at least one free carboxyl group on the quinic acid core is necessary for anti-HIV activity in cell culture.[5] Acetylation or benzylation of the hydroxyl groups leads to a loss of inhibitory activity, highlighting the importance of the free hydroxyls for interacting with the enzyme.[3]

Table 2: Comparative Anti-HIV Activity of Dicaffeoylquinic Acid Derivatives

CompoundAssayIC50 (µM)EC50 (µM)Reference
3,5-diCQAHIV-1 Integrase (Strand Transfer)0.44.5[4]
4,5-diCQAHIV-1 Integrase (Strand Transfer)0.67.2[4]
1,5-diCQAHIV-1 Integrase (Strand Transfer)0.56.8[4]
L-Chicoric Acid (dicaffeoyltartaric acid)HIV-1 Integrase (Strand Transfer)0.050.9[5]
Neuroprotective Activity

Oxidative stress is a key contributor to the pathogenesis of neurodegenerative diseases. DiCQA derivatives, with their potent antioxidant properties, have been investigated for their neuroprotective effects. Studies have shown that pretreatment with 3,5-diCQA can attenuate neuronal cell death induced by hydrogen peroxide (H₂O₂).[6] This protective effect is associated with the restoration of intracellular glutathione (B108866) levels and the reduction of caspase-3 activity, a key enzyme in the apoptotic cascade.[6]

Table 3: Neuroprotective Effects of Dicaffeoylquinic Acid Derivatives on SH-SY5Y Cells

CompoundStressorOutcomeEffective ConcentrationReference
3,5-diCQAH₂O₂Attenuated neuronal death and caspase-3 activation10-50 µM[6]
3,4-diCQAH₂O₂Attenuated neuronal death10-50 µM[6]
4,5-diCQA derivativesH₂O₂Protection against H₂O₂-induced injuryNot specified[7]
Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. DiCQA derivatives have been shown to exert anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. For instance, 4,5-diCQA has been demonstrated to significantly inhibit the lipopolysaccharide (LPS)-induced expression of nitric oxide (NO), prostaglandin (B15479496) E₂ (PGE₂), and pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in RAW 264.7 macrophage cells.[8][9]

Table 4: Comparative Anti-inflammatory Activity of Dicaffeoylquinic Acid Isomers

CompoundCell LineParameterIC50 (µM)Reference
3,5-diCQARAW 264.7NO Production~25[10]
4,5-diCQARAW 264.7NO Production~20[8]
1,5-diCQARAW 264.7NO Production~30[10]
3,4-diCQARAW 264.7NO Production~28[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to replicate and build upon these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagents: DPPH solution (0.1 mM in methanol), test compounds, and a positive control (e.g., ascorbic acid).

  • Procedure:

    • Prepare various concentrations of the test compounds in methanol.

    • Add 1 mL of the test compound solution to 2 mL of the DPPH solution.

    • Incubate the mixture in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a spectrophotometer.

    • The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100, where A_control is the absorbance of the DPPH solution without the sample and A_sample is the absorbance of the reaction mixture.

    • The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined from a plot of percent inhibition against concentration.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

This assay assesses the capacity of an antioxidant to scavenge the ABTS radical cation (ABTS•+).

  • Reagents: ABTS solution (7 mM), potassium persulfate solution (2.45 mM), test compounds, and a positive control (e.g., Trolox).

  • Procedure:

    • Prepare the ABTS•+ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions and allowing the mixture to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ stock solution with ethanol (B145695) to an absorbance of 0.70 ± 0.02 at 734 nm.

    • Add 10 µL of the test compound at various concentrations to 1 mL of the diluted ABTS•+ solution.

    • Incubate the mixture for 6 minutes at room temperature.

    • Measure the absorbance at 734 nm.

    • The percentage of inhibition is calculated similarly to the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).

HIV-1 Integrase Strand Transfer Assay

This assay measures the ability of a compound to inhibit the strand transfer step of HIV-1 integration.

  • Reagents: Recombinant HIV-1 integrase, a donor substrate DNA (e.g., a biotinylated oligonucleotide), a target substrate DNA, and the test compound.

  • Procedure:

    • The donor substrate DNA is immobilized on a streptavidin-coated microplate.

    • Recombinant HIV-1 integrase is added and allowed to bind to the donor DNA.

    • The test compound at various concentrations is added to the wells.

    • The strand transfer reaction is initiated by the addition of the target substrate DNA.

    • After incubation, the plate is washed to remove unreacted components.

    • The amount of integrated target DNA is quantified using a specific detection method, such as an antibody against a tag on the target DNA followed by a colorimetric or chemiluminescent substrate.

    • The IC50 value is calculated from the dose-response curve.[3]

Neuroprotection Assay in SH-SY5Y Cells

This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.

  • Materials: SH-SY5Y human neuroblastoma cells, cell culture medium, hydrogen peroxide (H₂O₂), test compounds, and MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

  • Procedure:

    • Seed SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of the test compound for a specified period (e.g., 2 hours).

    • Induce oxidative stress by adding H₂O₂ (e.g., 100 µM) to the cells and incubate for 24 hours.

    • Assess cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Dissolve the formazan crystals in a solubilization solution (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Cell viability is expressed as a percentage of the control (untreated) cells.[6]

Signaling Pathways and Mechanisms of Action

The biological effects of diCQA derivatives are mediated through the modulation of key intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and for the development of targeted therapies.

Antioxidant Signaling Pathway: Nrf2 Activation

Dicaffeoylquinic acids can exert their antioxidant effects not only by direct radical scavenging but also by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to activators like diCQAs, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their transcription.

Nrf2_Pathway cluster_nucleus Nucleus diCQA diCQA Keap1 Keap1 diCQA->Keap1 inactivates ROS Oxidative Stress (ROS) ROS->Keap1 inactivates Nrf2 Nrf2 Keap1->Nrf2 sequesters ARE ARE Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant & Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes activates transcription of Cytoprotection Cellular Protection Antioxidant_Enzymes->Cytoprotection leads to

Caption: Nrf2 signaling pathway activation by diCQA derivatives.

Anti-inflammatory Signaling Pathways: NF-κB and MAPK Inhibition

The anti-inflammatory effects of diCQA derivatives are primarily mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes. DiCQAs can inhibit the activation of NF-κB by preventing the degradation of its inhibitory protein, IκBα, thereby blocking the translocation of NF-κB to the nucleus. Additionally, they can suppress the phosphorylation of key MAPK proteins such as ERK, JNK, and p38, further dampening the inflammatory cascade.[8][10]

Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway NFkB_pathway NF-κB Pathway TLR4->NFkB_pathway diCQA diCQA diCQA->MAPK_pathway inhibits diCQA->NFkB_pathway inhibits AP1 AP-1 MAPK_pathway->AP1 activates NFkB NF-κB NFkB_pathway->NFkB activates Pro_inflammatory_Genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS, COX-2) AP1->Pro_inflammatory_Genes promotes NFkB->Pro_inflammatory_Genes promotes Inflammation Inflammation Pro_inflammatory_Genes->Inflammation

Caption: Inhibition of NF-κB and MAPK pathways by diCQAs.

Experimental Workflow for In Vitro Bioactivity Screening

A typical workflow for the initial in vitro screening of diCQA derivatives for their biological activities involves a series of standardized assays.

Experimental_Workflow Start diCQA Derivatives Antioxidant_Assays Antioxidant Assays (DPPH, ABTS, FRAP, ORAC) Start->Antioxidant_Assays Anti_HIV_Assay Anti-HIV Assay (Integrase Inhibition) Start->Anti_HIV_Assay Neuroprotection_Assay Neuroprotection Assay (SH-SY5Y cells + H₂O₂) Start->Neuroprotection_Assay Anti_inflammatory_Assay Anti-inflammatory Assay (RAW 264.7 cells + LPS) Start->Anti_inflammatory_Assay Data_Analysis Data Analysis (IC50/EC50 Determination) Antioxidant_Assays->Data_Analysis Anti_HIV_Assay->Data_Analysis Neuroprotection_Assay->Data_Analysis Anti_inflammatory_Assay->Data_Analysis SAR_Analysis Structure-Activity Relationship Analysis Data_Analysis->SAR_Analysis

Caption: General experimental workflow for bioactivity screening.

References

Unveiling the In Vivo Antiviral Potential of 3,4-Di-O-caffeoyl Quinic Acid Methyl Ester: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals navigating the landscape of novel antiviral agents, 3,4-Di-O-caffeoyl quinic acid and its derivatives have emerged as compounds of significant interest. This guide provides an objective comparison of the in vivo antiviral activity of 3,4-Di-O-caffeoylquinic acid (3,4-diCQA) against established antiviral drugs, supported by experimental data from animal models. We delve into its efficacy against influenza A virus and hepatitis B virus, presenting key quantitative data, detailed experimental protocols, and visual representations of experimental workflows and proposed mechanisms of action.

Comparative Efficacy in Animal Models

3,4-diCQA has demonstrated notable antiviral effects in murine models of both influenza A and hepatitis B virus infections. The following tables summarize the key findings from these studies, offering a direct comparison with widely used antiviral agents.

Influenza A Virus (IAV) Infection Model

Table 1: Comparison of Antiviral Efficacy in Influenza A Virus-Infected Mice

Treatment GroupDosageAdministration RouteSurvival RateKey Observations
3,4-diCQA 50 mg/kgOralIncreased survival rate compared to control[1]Had a stronger effect on extending lifetimes than the propolis extract from which it was derived[1][2]
Oseltamivir (B103847) 0.5 mg/kgOral100% survival[1]Strongly counteracted body weight loss caused by the viral infection[1]
Vehicle Control -Oral11.1% survival (88.9% mortality by 12 dpi)[1]Significant decrease in body weight[1]
Hepatitis B Virus (HBV) Transgenic Mouse Model

Table 2: Comparison of Antiviral Efficacy in HBV Transgenic Mice

Treatment GroupDosageAdministration RouteKey Efficacy EndpointObservations
3,4-O-diCQA 50-100 µg/mLNot specified in snippetSignificant reduction in serum HBsAg levels[3]Markedly induced heme oxygenase-1 (HO-1) expression at 100 µg/mL[3]
Oxymatrine Not specified in snippetNot specified in snippetReference drug in in vitro studies, showed similar in vitro effects on HO-1 expression[3]In vivo comparative data not available in the provided information.
Vehicle Control -Not specified in snippetBaseline HBsAg levelsNo significant pathological changes observed in liver histology[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following section outlines the key experimental protocols used in the cited in vivo studies.

Influenza A Virus (IAV) Infection Mouse Model Protocol

This protocol is based on the study evaluating the anti-influenza activity of 3,4-diCQA.[1]

  • Animal Model: BALB/c mice.

  • Virus Strain: Mouse-adapted influenza A virus (A/WSN/33).

  • Infection: Mice were inoculated intranasally with the virus.

  • Treatment Administration:

    • 3,4-diCQA (50 mg/kg) was administered orally.

    • Oseltamivir phosphate (B84403) (0.5 mg/kg) was administered orally as a positive control.

    • The vehicle (control group) was administered orally.

  • Monitoring and Endpoints:

    • Survival rates were monitored daily for 12 days post-infection.

    • Body weight changes were recorded.

    • Lungs were collected for analysis of viral hemagglutinin (HA) mRNA and tumor necrosis factor-related apoptosis-inducing ligand (TRAIL) mRNA expression.

Hepatitis B Virus (HBV) Transgenic Mouse Model Protocol

This protocol is based on the study investigating the anti-HBV effects of 3,4-O-diCQA.[3]

  • Animal Model: HBV transgenic mice.

  • Treatment Administration:

    • 3,4-O-diCQA was administered at concentrations of 50 µg/mL and 100 µg/mL. The route of administration was not specified in the provided search results.

  • Monitoring and Endpoints:

    • Serum levels of Hepatitis B surface antigen (HBsAg) were measured to determine antiviral activity.

    • The expression of heme oxygenase-1 (HO-1) in the liver was determined.

    • Liver tissues were collected for histological analysis.

Visualizing the Path to Antiviral Action

To better understand the experimental processes and the proposed mechanisms of action, the following diagrams have been generated using the DOT language.

Experimental_Workflow_Influenza cluster_setup Experimental Setup cluster_treatment Treatment Groups (Oral Administration) cluster_endpoints Evaluation Endpoints Animal Model BALB/c Mice Virus Inoculation Intranasal Inoculation (Influenza A/WSN/33) Group 1 3,4-diCQA (50 mg/kg) Virus Inoculation->Group 1 Treatment Group 2 Oseltamivir (0.5 mg/kg) Virus Inoculation->Group 2 Treatment Group 3 Vehicle Control Virus Inoculation->Group 3 Treatment Survival Survival Rate Monitoring (12 days) Group 1->Survival Body Weight Body Weight Measurement Group 1->Body Weight Gene Expression Lung Tissue Analysis (HA and TRAIL mRNA) Group 1->Gene Expression Group 2->Survival Group 2->Body Weight Group 3->Survival Group 3->Body Weight

Caption: Experimental workflow for the in vivo evaluation of 3,4-diCQA against influenza A virus in mice.

Proposed_Mechanism_Influenza 3_4_diCQA 3,4-diCQA TRAIL_mRNA Increased TRAIL mRNA Expression 3_4_diCQA->TRAIL_mRNA HA_mRNA Slightly Decreased HA mRNA 3_4_diCQA->HA_mRNA Viral_Clearance Enhanced Viral Clearance TRAIL_mRNA->Viral_Clearance Influenza_Virus Influenza A Virus Viral_Clearance->Influenza_Virus Inhibits

Caption: Proposed mechanism of action of 3,4-diCQA against influenza A virus.

Proposed_Mechanism_HBV 3_4_diCQA 3,4-O-diCQA HO_1 Increased Heme Oxygenase-1 (HO-1) Expression 3_4_diCQA->HO_1 HBV_Core Reduced HBV Core Protein Stability HO_1->HBV_Core cccDNA Blocked Refill of Nuclear HBV cccDNA HBV_Core->cccDNA HBV_Replication HBV Replication cccDNA->HBV_Replication Inhibits

Caption: Proposed mechanism of action of 3,4-O-diCQA against Hepatitis B virus.

References

Unraveling the Neuroprotective Potential of Caffeoylquinic Acid Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly focusing on caffeoylquinic acids (CQAs), a group of natural phenolic compounds, for their potential in combating neurodegenerative diseases. The neuroprotective effects of these compounds are largely attributed to their antioxidant and anti-inflammatory properties. However, the efficacy of these activities can vary significantly between different isomers of CQA. This guide provides a detailed comparison of the neuroprotective mechanisms of various CQA isomers, supported by experimental data, to aid in the advancement of therapeutic strategies.

Caffeoylquinic acids are esters of caffeic acid and quinic acid, and their isomers are distinguished by the number and location of caffeoyl groups attached to the quinic acid core. The most common isomers include monocaffeoylquinic acids (e.g., 3-CQA, 4-CQA, and 5-CQA, also known as chlorogenic acid) and dicaffeoylquinic acids (e.g., 3,4-diCQA, 3,5-diCQA, and 4,5-diCQA). Emerging evidence suggests that the isomeric form plays a crucial role in the compound's neuroprotective capacity.

Comparative Analysis of Neuroprotective Efficacy

Quantitative data from various in vitro studies, primarily using human neuroblastoma SH-SY5Y cells, consistently demonstrates that dicaffeoylquinic acid isomers generally possess superior neuroprotective and antioxidant activities compared to their monocaffeoylquinic acid counterparts.[1] This is often attributed to the greater number of hydroxyl groups in diCQA isomers, which enhances their radical scavenging capabilities.[1]

Among the dicaffeoylquinic acid isomers, subtle differences in the positions of the caffeoyl groups on the quinic acid moiety can influence their biological activity. For instance, one study observed that 4,5-dicaffeoylquinic acid exhibited higher antioxidant activity in some assays compared to 3,4-diCQA and 3,5-diCQA, suggesting that the substitution pattern may affect the molecule's ability to neutralize free radicals.[1]

Table 1: Comparative Neuroprotective Effects of Caffeoylquinic Acid Isomers in SH-SY5Y Cells

IsomerNeurotoxinConcentrationKey Quantitative FindingsReference
3,4-dicaffeoylquinic acid (3,4-diCQA) Hydrogen Peroxide (H₂O₂)10-50 µMShowed neuroprotective effects against H₂O₂-induced cell damage.[2]
3,5-dicaffeoylquinic acid (3,5-diCQA) Hydrogen Peroxide (H₂O₂)10-50 µMAttenuated H₂O₂-induced neuronal death and caspase-3 activation. Restored intracellular glutathione (B108866) levels.[2][3]
Amyloid β peptide (Aβ₁₋₄₂)Not SpecifiedIncreased cell viability by up to 2.8 times and decreased intracellular oxidative stress by 51.3% compared to the control with oxidative insult only.[4]
4,5-dicaffeoylquinic acid (4,5-diCQA) Hydrogen Peroxide (H₂O₂)Not SpecifiedAttenuated neuronal death.[5]

Key Neuroprotective Mechanisms and Signaling Pathways

The neuroprotective effects of CQA isomers are multifaceted, primarily revolving around their ability to counteract oxidative stress and inflammation. These effects are mediated through the modulation of critical intracellular signaling pathways.

1. Activation of the Nrf2/ARE Antioxidant Pathway:

A central mechanism underlying the neuroprotective action of CQA isomers is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway.[5][6][7] Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes. Under conditions of oxidative stress, CQA isomers can promote the translocation of Nrf2 to the nucleus, where it binds to the ARE in the promoter region of target genes, leading to their transcription. This results in an enhanced cellular antioxidant defense system. Dicaffeoylquinic acid isomers, in particular, appear to be potent activators of this pathway.[2]

Nrf2_Pathway CQA CQA Isomers Keap1_Nrf2 Keap1-Nrf2 Complex CQA->Keap1_Nrf2 induces dissociation Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_n Nrf2 Nrf2_free->Nrf2_n translocates to ARE ARE Nrf2_n->ARE binds to Antioxidant_Genes Antioxidant Genes (e.g., HO-1, NQO1) ARE->Antioxidant_Genes activates transcription Neuroprotection Neuroprotection Antioxidant_Genes->Neuroprotection

Figure 1: Activation of the Nrf2 antioxidant response pathway by CQA isomers.

2. Modulation of the PI3K/Akt Signaling Pathway:

The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is another critical target for the neuroprotective actions of CQA isomers, particularly 4,5-dicaffeoylquinic acid.[5] This pathway is essential for promoting cell survival and inhibiting apoptosis (programmed cell death). Activation of PI3K leads to the phosphorylation and activation of Akt, which in turn phosphorylates and inactivates pro-apoptotic proteins, thereby preventing neuronal cell death.

PI3K_Akt_Pathway CQA 4,5-diCQA PI3K PI3K CQA->PI3K activates Akt Akt PI3K->Akt activates Pro_apoptotic Pro-apoptotic Proteins Akt->Pro_apoptotic inhibits Cell_Survival Cell Survival Pro_apoptotic->Cell_Survival promotes

Figure 2: Modulation of the PI3K/Akt cell survival pathway by 4,5-dicaffeoylquinic acid.

3. Anti-inflammatory Effects:

Neuroinflammation is a key contributor to the progression of neurodegenerative diseases. Caffeoylquinic acids have demonstrated anti-inflammatory properties, which are crucial for preventing the perpetuation of neuronal damage.[5][6] While the precise signaling pathways involved in the anti-inflammatory effects of all CQA isomers are still under investigation, it is believed that they can modulate pathways such as the NF-κB pathway, which is a central regulator of inflammation.

Experimental Protocols

The following provides an overview of the methodologies commonly employed in the cited studies to assess the neuroprotective effects of CQA isomers.

In Vitro Neuroprotection Assessment in SH-SY5Y Cells:

  • Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere of 5% CO₂.[8]

  • Pre-treatment with CQA Isomers: Cells are seeded in multi-well plates and pre-treated with various concentrations of the CQA isomers for a specified period (e.g., 24 hours).[9]

  • Induction of Neurotoxicity: Following pre-treatment, a neurotoxin such as hydrogen peroxide (H₂O₂) or amyloid β peptide is added to the culture medium to induce oxidative stress and cell death.[2][4][9]

  • Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT or CCK-8 assay, which measure the metabolic activity of viable cells.[9]

  • Measurement of Oxidative Stress Markers: Intracellular reactive oxygen species (ROS) levels can be measured using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[9] The levels of endogenous antioxidants like glutathione (GSH) can also be quantified.[3]

  • Apoptosis Assays: The activity of key apoptotic enzymes, such as caspase-3, can be measured to assess the extent of programmed cell death.[3]

In_Vitro_Workflow cluster_workflow In Vitro Neuroprotection Assay Workflow A 1. Culture SH-SY5Y cells B 2. Pre-treat with CQA isomers A->B C 3. Induce neurotoxicity (e.g., H₂O₂) B->C D 4. Assess cell viability (MTT assay) C->D E 5. Measure oxidative stress (ROS, GSH) C->E F 6. Quantify apoptosis (Caspase-3 activity) C->F

Figure 3: General workflow for in vitro neuroprotection assessment.

In Vivo Models of Neuroprotection:

  • Retinal Ischemia Model: In vivo studies have utilized models of acute retinal ischemia in rats to evaluate the neuroprotective effects of CQA isomers. This involves transiently increasing intraocular pressure to induce ischemia, followed by reperfusion.[10] The neuroprotective effects of intravitreally administered CQA isomers are then assessed by histological analysis of the retinal layers to quantify neuronal cell loss.[10][11]

  • Senescence-Accelerated Mouse (SAM) Model: The SAMP8 mouse model, which exhibits age-related learning and memory deficits, has been used to study the in vivo neuroprotective effects of 3,5-di-O-CQA.[8] In these studies, the compound is administered orally, and its effects on cognitive function are evaluated using behavioral tests like the Morris water maze.[8]

Conclusion and Future Directions

The available evidence strongly supports the neuroprotective potential of caffeoylquinic acid isomers, with dicaffeoylquinic acids generally demonstrating greater efficacy than monocaffeoylquinic acids in in vitro models.[1][2] The activation of the Nrf2/ARE and PI3K/Akt signaling pathways are key mechanisms underlying their beneficial effects.[5]

However, it is important to note that much of the current research has been conducted in vitro. More comprehensive in vivo studies are needed to validate these findings and to better understand the bioavailability, metabolism, and therapeutic potential of different CQA isomers in the context of complex neurodegenerative diseases. Furthermore, the nomenclature and designation of CQA isomers can be inconsistent across studies, highlighting the need for a unified system to ensure accurate comparison of bioactivity data.[6][7] Future research should focus on head-to-head comparative studies of various isomers in standardized in vivo models to definitively establish their relative neuroprotective potencies and to pave the way for their potential development as therapeutic agents.

References

Unlocking Therapeutic Potential: A Comparative Guide to the Synergistic Effects of 3,4-Di-O-caffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide explores the potential synergistic effects of 3,4-Di-O-caffeoyl quinic acid methyl ester, a notable dicaffeoylquinic acid derivative, with other compounds. While direct studies on the synergistic interactions of this specific methyl ester are limited, this document provides a framework for investigation based on the known biological activities of its parent compound, 3,4-dicaffeoylquinic acid (3,4-DCQA), and related dicaffeoylquinic acids (DCQAs). By understanding the established antiviral, antioxidant, and anti-inflammatory properties of this class of molecules, researchers can strategically design experiments to uncover novel synergistic combinations for enhanced therapeutic outcomes.

Biological Profile of 3,4-Di-O-caffeoyl quinic acid and its Methyl Ester

This compound has demonstrated in vitro antiviral activity, particularly against the Respiratory Syncytial Virus (RSV). Its parent compound, 3,4-DCQA, is a well-documented bioactive molecule with a range of pharmacological properties, including potent antioxidant and anti-inflammatory effects. These activities are largely attributed to the presence of two caffeoyl groups, which are excellent radical scavengers.

The known biological activities of DCQAs, including the 3,4-isomer, suggest that their therapeutic efficacy could be significantly enhanced when used in combination with other agents. Synergistic interactions can lead to lower required doses, reduced toxicity, and a decreased likelihood of resistance development.

Potential Synergistic Combinations and Rationale

Based on the known mechanisms of action of DCQAs, the following combinations with this compound are proposed for investigation:

  • Antiviral Synergy: Combining with other antiviral agents that have different mechanisms of action could lead to a more potent inhibition of viral replication. For instance, pairing it with a neuraminidase inhibitor or a viral entry inhibitor for influenza, or with other anti-RSV drugs.

  • Antioxidant Synergy: As a potent antioxidant, it could work synergistically with other antioxidants like ascorbic acid (Vitamin C), tocopherol (Vitamin E), or other flavonoids. This could be particularly beneficial in conditions associated with high oxidative stress.

  • Anti-inflammatory Synergy: Given its inhibition of the NF-κB and MAPK signaling pathways, combining it with other anti-inflammatory compounds that target different inflammatory mediators or pathways could result in a more comprehensive anti-inflammatory effect.

Experimental Protocols for Assessing Synergy

To quantitatively assess the synergistic potential of this compound with other compounds, the following experimental protocols are recommended.

Antiviral Synergy Assay (Respiratory Syncytial Virus - RSV)

This protocol is designed to determine the 50% inhibitory concentration (IC50) of the individual compounds and their combinations, which is essential for calculating the Combination Index (CI).

Experimental Workflow for Antiviral Synergy Assay

G cluster_0 Preparation cluster_1 Infection and Treatment cluster_2 Quantification and Analysis A Prepare stock solutions of This compound and combination compound C Prepare serial dilutions of individual compounds and fixed-ratio combinations A->C B Culture HEp-2 cells to 90-95% confluency in 96-well plates D Infect HEp-2 cell monolayers with RSV (e.g., A2 strain) B->D E Add compound dilutions to the infected cells C->E D->E F Incubate for 48-72 hours until cytopathic effect (CPE) is visible E->F G Fix cells and perform immunostaining for RSV F protein F->G H Count plaques for each concentration G->H I Calculate % inhibition and determine IC50 values for each compound and combination H->I J Calculate Combination Index (CI) using CompuSyn or similar software I->J

Caption: Workflow for determining antiviral synergy using a plaque reduction assay.

Detailed Methodology:

  • Cell Culture: Maintain HEp-2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics. Seed cells in 96-well plates to achieve a confluent monolayer on the day of infection.

  • Virus Propagation: Propagate RSV (e.g., A2 strain) in HEp-2 cells and determine the viral titer by plaque assay.

  • Compound Preparation: Prepare stock solutions of this compound and the compound to be tested for synergy in dimethyl sulfoxide (B87167) (DMSO). Prepare serial dilutions of each compound individually and in fixed-ratio combinations (e.g., 1:1, 1:3, 3:1 molar ratios).

  • Plaque Reduction Assay:

    • Wash the confluent HEp-2 cell monolayers with serum-free EMEM.

    • Infect the cells with a dilution of RSV calculated to produce 50-100 plaques per well and incubate for 1 hour at 37°C.

    • Remove the virus inoculum and add the compound dilutions (individual and combinations) in a methylcellulose (B11928114) overlay medium.

    • Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours.

    • Fix the cells with 80% methanol (B129727) and block with 5% non-fat milk.

    • Incubate with a primary antibody against the RSV F protein, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Add a precipitating HRP substrate to visualize the plaques.

    • Count the plaques and calculate the percentage of inhibition for each concentration relative to the virus control.

  • Data Analysis: Determine the IC50 value for each compound and combination using non-linear regression analysis.

Antioxidant Synergy Assay (DPPH Radical Scavenging)

This assay measures the ability of the compounds to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Experimental Workflow for Antioxidant Synergy Assay

G cluster_0 Preparation cluster_1 Reaction and Measurement cluster_2 Data Analysis A Prepare stock solutions of This compound and combination compound in methanol C Prepare serial dilutions of individual compounds and fixed-ratio combinations A->C B Prepare a 0.1 mM solution of DPPH in methanol D Mix compound dilutions with DPPH solution in a 96-well plate B->D C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure the absorbance at 517 nm using a microplate reader E->F G Calculate % radical scavenging activity F->G H Determine the EC50 values for each compound and combination G->H I Perform isobolographic analysis to determine synergy H->I

Caption: Workflow for assessing antioxidant synergy using the DPPH assay.

Detailed Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare stock solutions of this compound and the combination compound in methanol.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of various concentrations of the individual compounds and their fixed-ratio combinations.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A blank containing only methanol and a control containing the compound solvent and DPPH solution should be included.

  • Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the formula: Scavenging (%) = [(A_control - A_sample) / A_control] x 100. Determine the EC50 (the concentration required to scavenge 50% of the DPPH radicals) for each compound and combination.

Anti-inflammatory Synergy Assay (Nitric Oxide Inhibition)

This assay measures the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Detailed Methodology:

  • Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) with 10% FBS and antibiotics. Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the individual compounds and their combinations for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite (B80452) Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix 50 µL of the supernatant with 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and incubate for 10 minutes.

    • Add 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for 10 minutes.

    • Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.

  • Cell Viability: Perform an MTT assay to ensure that the observed inhibition of NO production is not due to cytotoxicity.

  • Data Analysis: Calculate the percentage of NO inhibition and determine the IC50 values.

Data Presentation and Interpretation of Synergy

The quantitative data obtained from the above experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical Antiviral Activity of this compound and Compound X against RSV

CompoundIC50 (µM)
This compoundValue
Compound XValue
Combination (1:1 ratio)Value
Combination (1:3 ratio)Value
Combination (3:1 ratio)Value

Table 2: Hypothetical Antioxidant Activity (DPPH Scavenging) of this compound and Compound Y

CompoundEC50 (µg/mL)
This compoundValue
Compound YValue
Combination (1:1 ratio)Value

Table 3: Hypothetical Anti-inflammatory Activity (NO Inhibition) of this compound and Compound Z

CompoundIC50 (µM)
This compoundValue
Compound ZValue
Combination (1:1 ratio)Value
Combination Index (CI) Method

The Combination Index (CI) is a quantitative measure of the degree of drug interaction. It is calculated using the Chou-Talalay method, often with the aid of software like CompuSyn.

  • CI < 1: Synergism

  • CI = 1: Additive effect

  • CI > 1: Antagonism

The CI value is calculated using the following formula for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂

Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone that produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect.

Isobologram Analysis

An isobologram is a graphical representation of drug interactions. The doses of two drugs required to produce a specific effect are plotted on the x and y axes. A straight line connecting the individual drug doses that produce the effect represents an additive interaction.

  • Data points below the line: Synergism

  • Data points on the line: Additive effect

  • Data points above the line: Antagonism

Signaling Pathways Modulated by Dicaffeoylquinic Acids

Understanding the signaling pathways modulated by DCQAs is crucial for identifying rational synergistic combinations. The following diagrams illustrate key pathways known to be affected by this class of compounds.

NF-κB Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK IkB IκBα (inhibited) IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n translocates DCQA 3,4-DCQA DCQA->IKK inhibits DNA DNA NFkB_n->DNA Genes Pro-inflammatory Gene Expression (iNOS, COX-2, TNF-α) DNA->Genes

Caption: 3,4-DCQA inhibits the NF-κB pathway by targeting the IKK complex.

PI3K/Akt Signaling Pathway

G cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Downstream Effects GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 converts PIP2 to PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 recruits Akt Akt PDK1->Akt phosphorylates (activates) Survival Cell Survival Akt->Survival Proliferation Proliferation Akt->Proliferation Growth Growth Akt->Growth DCQA 3,5-DCQA DCQA->PI3K activates

Caption: 3,5-DCQA can activate the pro-survival PI3K/Akt signaling pathway.

By leveraging the information and protocols in this guide, researchers can systematically investigate the synergistic potential of this compound, paving the way for the development of more effective combination therapies for a variety of diseases.

head-to-head comparison of "3,4-Di-O-caffeoyl quinic acid methyl ester" and chlorogenic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the biochemical and pharmacological profiles of two prominent phenolic compounds.

In the realm of natural product chemistry and drug discovery, caffeoylquinic acids represent a class of compounds with significant therapeutic potential. Among these, chlorogenic acid (CGA), a monocaffeoylquinic acid, has been extensively studied for its diverse biological activities. Its dicaffeoylquinic acid counterpart, 3,4-Di-O-caffeoylquinic acid, and its methyl ester derivative, are emerging as compounds of interest with potentially enhanced pharmacological profiles. This guide provides a detailed head-to-head comparison of 3,4-Di-O-caffeoylquinic acid methyl ester and chlorogenic acid, summarizing their known biological activities, mechanisms of action, and providing supporting experimental data to aid researchers in their investigations.

Chemical Structures

A fundamental understanding of the chemical structures of 3,4-Di-O-caffeoylquinic acid methyl ester and chlorogenic acid is crucial for interpreting their structure-activity relationships. Chlorogenic acid is an ester formed between caffeic acid and quinic acid.[1] 3,4-Di-O-caffeoylquinic acid methyl ester possesses two caffeoyl moieties attached to the quinic acid backbone and an additional methyl group.

Comparative Biological Activity: A Tabular Summary

The following tables provide a summary of the available quantitative and qualitative data on the antioxidant, anti-inflammatory, and anticancer activities of 3,4-Di-O-caffeoylquinic acid methyl ester and chlorogenic acid. It is important to note that direct comparative studies with quantitative data for 3,4-Di-O-caffeoylquinic acid methyl ester are limited. Much of the available data for the dicaffeoylquinic acid derivative pertains to its non-esterified form, 3,4-dicaffeoylquinic acid.

Antioxidant Activity
CompoundAssayResultReference
3,4-Di-O-caffeoylquinic acid methyl ester DPPH Radical ScavengingMore potent than BHT (qualitative)[2]
3,4-Dicaffeoylquinic acid DPPH Radical ScavengingEC50: 68.91 µg/ml[3]
Ferric Reducing ActivityEC50: 2.18 µg/ml[3]
β-carotene Bleaching ActivityEC50: 23.85 µg/ml[3]
Chlorogenic Acid DPPH Radical ScavengingGenerally lower than dicaffeoylquinic acids[4]
ABTS Radical ScavengingGenerally lower than dicaffeoylquinic acids[5]

Generally, dicaffeoylquinic acids exhibit stronger antioxidant activity than monocaffeoylquinic acids like chlorogenic acid, which is attributed to the presence of a greater number of hydroxyl groups.[4] Interestingly, some studies suggest that methyl ester derivatives of caffeoylquinic acids may have a higher capacity for trapping radicals than their corresponding acids, with the exception of 3,4-dicaffeoylquinic acid methyl ester.[6]

Anti-inflammatory Activity
CompoundModel/AssayKey FindingsReference
3,4-Dicaffeoylquinic acid Carrageenan-induced rat paw edemaInhibition of TNF-α and IL-1β[7]
Chlorogenic Acid LPS-stimulated macrophagesInhibition of NO, PGE2, TNF-α, IL-1β, IL-6[8]
Various inflammation modelsAttenuates inflammatory responses[1]
Anticancer Activity
CompoundCell LineActivity (IC50/EC50)Reference
3,4-Dicaffeoylquinic acid methyl ester HepG2 (Human liver cancer)IC50: 60 µM[9]
3,4-Dicaffeoylquinic acid NCI-H23 (Human lung adenocarcinoma)EC50: 3.26 µg/ml[3]
Chlorogenic Acid Various cancer cell linesInduces apoptosis, inhibits proliferation and metastasis[10]

Signaling Pathways and Mechanisms of Action

Both 3,4-Di-O-caffeoylquinic acid methyl ester and chlorogenic acid exert their biological effects through the modulation of various signaling pathways.

3,4-Di-O-caffeoylquinic Acid Methyl Ester

Limited specific data exists for the methyl ester. However, studies on the closely related 3,4,5-Tri-O-caffeoylquinic acid methyl ester have shown activation of AKT/mTOR, MAPK, and NF-κB pathways .[2] The non-esterified form, 3,4-dicaffeoylquinic acid, has been shown to disrupt the interaction between enterovirus A-71 and its heparan sulfate (B86663) receptor.[11]

G 3,4-Di-O-caffeoylquinic acid methyl ester 3,4-Di-O-caffeoylquinic acid methyl ester Cellular Targets Cellular Targets 3,4-Di-O-caffeoylquinic acid methyl ester->Cellular Targets Modulates AKT/mTOR AKT/mTOR Cellular Targets->AKT/mTOR MAPK MAPK Cellular Targets->MAPK NF-κB NF-κB Cellular Targets->NF-κB Cell Growth & Proliferation Cell Growth & Proliferation AKT/mTOR->Cell Growth & Proliferation Inflammation & Stress Response Inflammation & Stress Response MAPK->Inflammation & Stress Response Inflammation & Immune Response Inflammation & Immune Response NF-κB->Inflammation & Immune Response

Caption: Potential signaling pathways modulated by 3,4-Di-O-caffeoylquinic acid methyl ester.

Chlorogenic Acid

Chlorogenic acid's mechanisms are more extensively documented. It is known to modulate key signaling pathways involved in inflammation, oxidative stress, and cancer progression.

G Chlorogenic Acid Chlorogenic Acid Cellular Processes Cellular Processes Chlorogenic Acid->Cellular Processes Regulates NF-κB Pathway NF-κB Pathway Cellular Processes->NF-κB Pathway Inhibits Nrf2 Pathway Nrf2 Pathway Cellular Processes->Nrf2 Pathway Activates AMPK Pathway AMPK Pathway Cellular Processes->AMPK Pathway Activates Inflammation Inflammation NF-κB Pathway->Inflammation Decreases Antioxidant Response Antioxidant Response Nrf2 Pathway->Antioxidant Response Increases Metabolic Regulation Metabolic Regulation AMPK Pathway->Metabolic Regulation Improves

Caption: Key signaling pathways regulated by Chlorogenic Acid.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of common protocols used to assess the biological activities of these compounds.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical.

  • Principle: In the presence of an antioxidant, the purple color of the DPPH radical solution fades, and the change in absorbance is measured spectrophotometrically, typically at 517 nm.

  • Procedure:

    • A solution of the test compound (3,4-Di-O-caffeoylquinic acid methyl ester or chlorogenic acid) at various concentrations is prepared in a suitable solvent (e.g., methanol (B129727) or ethanol).

    • A freshly prepared solution of DPPH in the same solvent is added to the test solution.

    • The mixture is incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

    • The absorbance is measured at 517 nm against a blank.

    • The percentage of DPPH radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined.[12][13]

G cluster_0 DPPH Assay Workflow Prepare Compound Solutions Prepare Compound Solutions Mix with DPPH Solution Mix with DPPH Solution Prepare Compound Solutions->Mix with DPPH Solution Incubate in Dark Incubate in Dark Mix with DPPH Solution->Incubate in Dark Measure Absorbance (517 nm) Measure Absorbance (517 nm) Incubate in Dark->Measure Absorbance (517 nm) Calculate IC50 Calculate IC50 Measure Absorbance (517 nm)->Calculate IC50

Caption: Workflow for the DPPH radical scavenging assay.

Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay in Macrophages

This assay determines the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

  • Principle: The amount of nitrite, a stable product of NO, in the cell culture supernatant is measured using the Griess reagent.

  • Procedure:

    • Macrophage cells are seeded in a multi-well plate and allowed to adhere.

    • The cells are pre-treated with various concentrations of the test compound for a specific duration.

    • The cells are then stimulated with LPS to induce NO production.

    • After an incubation period, the cell culture supernatant is collected.

    • The Griess reagent is added to the supernatant, and the absorbance is measured at approximately 540 nm.

    • The percentage of NO inhibition is calculated relative to the LPS-stimulated control, and the IC50 value is determined.

Anticancer Activity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.

  • Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in viable cells to form a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.

  • Procedure:

    • Cancer cells are seeded in a 96-well plate and treated with various concentrations of the test compound.

    • After a specific incubation period (e.g., 24, 48, or 72 hours), the MTT reagent is added to each well.

    • The plate is incubated for a few hours to allow formazan crystal formation.

    • A solubilizing agent (e.g., DMSO or SDS) is added to dissolve the formazan crystals.

    • The absorbance is measured at a wavelength between 500 and 600 nm.

    • The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.[14][15]

G cluster_1 MTT Assay Workflow Seed Cancer Cells Seed Cancer Cells Treat with Compound Treat with Compound Seed Cancer Cells->Treat with Compound Add MTT Reagent Add MTT Reagent Treat with Compound->Add MTT Reagent Incubate Incubate Add MTT Reagent->Incubate Solubilize Formazan Solubilize Formazan Incubate->Solubilize Formazan Measure Absorbance Measure Absorbance Solubilize Formazan->Measure Absorbance Calculate IC50 Calculate IC50 Measure Absorbance->Calculate IC50

References

A Comparative Guide to the Cross-Validation of Analytical Methods for 3,4-Di-O-caffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies applicable to the analysis of 3,4-Di-O-caffeoyl quinic acid methyl ester. While direct cross-validation studies for this specific methyl ester are not extensively documented, this document compiles and compares data from validated methods for the closely related and more commonly analyzed 3,4-dicaffeoylquinic acid (3,4-diCQA). The principles and techniques discussed are readily adaptable for the methyl ester derivative.

Comparison of Analytical Method Performance

The following table summarizes the performance characteristics of various High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods used for the analysis of dicaffeoylquinic acid isomers. These methods provide a strong basis for developing and validating a method for this compound.

MethodAnalyteLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)Recovery (%)Reference
HPLC-MS/MS 3,4-dicaffeoylquinic acid0.795 mg/L2.386 mg/L>0.99Not Reported[1]
HPLC-DAD 3,4-O-dicaffeoylquinic acidNot ReportedNot Reported>0.999≥96%[2]
UPLC-QTOF/MS 3,4-dicaffeoylquinic acidNot ReportedNot ReportedNot ReportedNot Reported[3]
LC-ESI-MS/MS 3,4-dicaffeoylquinic acidNot ReportedNot ReportedNot ReportedNot Reported[4]

Detailed Experimental Protocols

HPLC-MS/MS Method for Dicaffeoylquinic Acids

This method was developed for the quantification of three dicaffeoylquinic acid isomers in Ligularia fischeri.[1]

  • Instrumentation: HPLC-MS/MS system

  • Column: Not specified in the provided abstract

  • Mobile Phase:

    • A: Not specified

    • B: Not specified

    • Gradient: A multi-step gradient elution was programmed over 10-minute intervals.[1]

  • Flow Rate: Not specified

  • Column Temperature: 35 °C[1]

  • Detection: UV and Photodiode Array (DAD) detectors at 284 nm, coupled with a mass spectrometer.[1]

  • Sample Preparation: Tissues were extracted with different solvent concentrations (100% distilled water, 30% ethanol, and 50% ethanol).[1]

HPLC-DAD-ESI/MSn Method for Caffeoylquinic Acids

This method was validated for the separation and quantification of caffeoylquinic acids in Helichrysum species.[2]

  • Instrumentation: HPLC with Diode Array Detection and Electrospray Ionization Mass Spectrometry

  • Column: RP-C18, 3.0 mm internal diameter[2]

  • Mobile Phase:

    • A: 0.1% (v/v) formic acid in water[2]

    • B: 0.1% (v/v) formic acid in acetonitrile[2]

    • Gradient: A gradient elution was used to achieve separation within 30 minutes.[2]

  • Flow Rate: Not specified

  • Detection: DAD at λ=320 nm and ESI/MSn in negative ion mode[2]

  • Key Feature: Achieved good resolution between 1,5-O-diCQA and 3,5-O-diCQA isomers.[2] The fragmentation patterns in MSn are crucial for isomer identification.[2][5]

UPLC-QTOF/MS Method for Phenolic Profiling

This method was used for the chemical profiling of Daucus carota leaf extract, identifying various phenolic compounds including dicaffeoylquinic acid isomers.[3]

  • Instrumentation: UPLC system coupled with a Quadrupole Time-of-Flight Mass Spectrometer

  • Column: Not specified in the provided abstract

  • Mobile Phase: Gradient elution with solvents typically consisting of acidified water and acetonitrile.

  • Detection: QTOF-MS in negative ion mode for high-resolution mass data and fragmentation patterns.[3]

Visualization of Method Validation and Cross-Validation Workflow

The following diagrams illustrate the typical workflows for analytical method validation and a proposed logical workflow for the cross-validation of different analytical methods for the same analyte.

MethodValidationWorkflow cluster_0 Method Validation Workflow start Define Analytical Method (e.g., HPLC-UV, LC-MS) specificity Specificity / Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod Limit of Detection (LOD) precision->lod loq Limit of Quantification (LOQ) lod->loq robustness Robustness loq->robustness end_node Validated Method robustness->end_node

Caption: A typical workflow for the validation of an analytical method.

CrossValidationWorkflow Cross-Validation of Analytical Methods cluster_1 Method A (e.g., HPLC-DAD) cluster_2 Method B (e.g., UPLC-MS/MS) cluster_3 Comparison and Evaluation methodA Validated Method A dataA Generate Data Set A (Same Sample Set) methodA->dataA compare Statistical Comparison (e.g., Bland-Altman, t-test) dataA->compare methodB Validated Method B dataB Generate Data Set B (Same Sample Set) methodB->dataB dataB->compare conclusion Conclusion on Method Interchangeability and Bias compare->conclusion

Caption: Logical workflow for the cross-validation of two analytical methods.

References

Safety Operating Guide

Personal protective equipment for handling 3,4-Di-O-caffeoyl quinic acid methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe laboratory practices is paramount. This document provides essential, immediate safety and logistical information for the handling and disposal of 3,4-Di-O-caffeoyl quinic acid methyl ester, a compound often used in research settings. The following procedural guidance is based on standard laboratory safety protocols for handling compounds with limited safety data.

Personal Protective Equipment (PPE) Requirements

When handling this compound, a comprehensive approach to personal protection is crucial. The following table summarizes the recommended PPE.

Protection Type Specific Recommendations Reasoning
Eye Protection Chemical safety goggles or a face shield.Protects against potential splashes, dust, or aerosols.
Hand Protection Nitrile or other chemically resistant gloves.Prevents direct skin contact. Check glove compatibility charts for specific solvents used.
Body Protection A lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. If aerosolization is likely, a NIOSH-approved respirator may be necessary.Minimizes inhalation of dust or vapors.

Operational Plan for Safe Handling

A systematic approach to handling ensures minimal exposure and reduces the risk of accidents.

1. Preparation and Engineering Controls:

  • Work Area: Always handle the compound within a certified chemical fume hood to minimize inhalation exposure.

  • Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.

  • Spill Kit: Have a chemical spill kit appropriate for the quantities and solvents being used readily available.

2. Handling the Compound:

  • Weighing: When weighing the solid compound, do so in a fume hood or a ventilated balance enclosure to prevent the inhalation of fine particles.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Heating: If heating is required, use a controlled heating source such as a heating mantle or water bath. Avoid open flames.

  • Transfers: Use appropriate tools such as spatulas and glassware to transfer the compound, minimizing the creation of dust.

3. Post-Handling:

  • Decontamination: Clean all work surfaces, glassware, and equipment thoroughly after use.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling prep1 Don PPE prep2 Prepare Fume Hood prep1->prep2 prep3 Locate Emergency Equipment prep2->prep3 handle1 Weigh Compound prep3->handle1 handle2 Prepare Solution handle1->handle2 handle3 Perform Experiment handle2->handle3 post1 Decontaminate Workspace handle3->post1 post2 Dispose of Waste post1->post2 post3 Doff PPE & Wash Hands post2->post3

Caption: Experimental Workflow for Handling this compound.

Disposal Plan

Proper disposal of chemical waste is critical for laboratory safety and environmental protection.

1. Waste Segregation:

  • Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weigh boats, gloves, paper towels), in a designated, labeled hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with incompatible waste streams.

2. Waste Labeling:

  • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and any solvents present.

3. Storage and Disposal:

  • Store waste containers in a designated satellite accumulation area within the laboratory.

  • Follow your institution's specific procedures for the final disposal of chemical waste through the Environmental Health and Safety (EHS) office.

G cluster_segregation Waste Segregation cluster_containment Containment & Labeling cluster_disposal Final Disposal start Chemical Waste Generated solid_waste Solid Waste start->solid_waste liquid_waste Liquid Waste start->liquid_waste labeled_solid Labeled Solid Waste Container solid_waste->labeled_solid labeled_liquid Labeled Liquid Waste Container liquid_waste->labeled_liquid ehs EHS Pickup labeled_solid->ehs labeled_liquid->ehs

Caption: Logical Flow for the Disposal of this compound Waste.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.